3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
Description
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Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFRESIRBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144215 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-71-4 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 5-cyanotryptamine hydrochloride, is a synthetic derivative of the indole class of heterocyclic organic compounds. Its structural similarity to the neurotransmitter serotonin makes it a valuable precursor and intermediate in the synthesis of more complex molecules, particularly those targeting neurological pathways. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and situates the compound within the relevant biochemical context of the serotonin biosynthesis pathway.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The hydrochloride salt form generally enhances the solubility and stability of the parent compound, facilitating its use in aqueous solutions for experimental assays.[1]
Data Presentation
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃ | [1][2][3] |
| Molecular Weight | 221.69 g/mol | [1] |
| CAS Number | 101831-71-4 | [2] |
| Boiling Point | 423.6°C at 760 mmHg | [1] |
| Physical Form | Pale-yellow to yellow-brown solid | |
| Purity | ≥95% | [3] |
| Storage | 2-8°C, store under inert gas |
Experimental Protocols
The following are generalized experimental protocols for determining the melting point and solubility of a crystalline organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small amount of the powdered solid is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (if a preliminary rough measurement is performed).
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded melting point should be reported as a range.[4][5][6][7]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Principle: A known mass of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is determined.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled environment (e.g., water bath)
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure (Qualitative):
-
Place a small, known amount (e.g., 1-5 mg) of this compound into a vial.
-
Add a small volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble.[8][9][10][11][12]
Procedure (Quantitative - Equilibrium Solubility Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and typically expressed in units of mg/mL or mol/L.
Biochemical Context and Visualization
This compound serves as a key building block for the synthesis of compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Understanding the biosynthesis of serotonin provides a critical context for the application of this compound in drug discovery and neuroscience research.
Serotonin Biosynthesis Pathway
Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan. The synthesis involves a two-step enzymatic process.[13][14] The pathway is initiated in the raphe nuclei of the brainstem and enterochromaffin cells of the gastrointestinal tract.[15][16]
Caption: The enzymatic conversion of L-tryptophan to serotonin.
This pathway highlights the key enzymes, Tryptophan Hydroxylase (TPH) and Aromatic L-Amino Acid Decarboxylase (AADC), which are potential targets for pharmacological intervention. The structural similarity of this compound to the core tryptamine structure of serotonin underscores its utility in the rational design of novel serotonin receptor agonists and antagonists.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-(2-aminoethyl)-1H-indole-5-carbonitrile,hydrochloride price & availability - MOLBASE [molbase.com]
- 3. calpaclab.com [calpaclab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
5-Cyanotryptamine hydrochloride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Cyanotryptamine hydrochloride, a tryptamine derivative of significant interest in neuropharmacological research. This document details its chemical structure, nomenclature, and physicochemical properties, and where available, its pharmacological profile and associated signaling pathways.
Chemical Structure and IUPAC Name
5-Cyanotryptamine hydrochloride is the hydrochloride salt of 3-(2-aminoethyl)-1H-indole-5-carbonitrile. The chemical structure of the cation is depicted in Figure 1.
Figure 1. Chemical structure of 5-Cyanotryptamine.
The International Union of Pure and Applied Chemistry (IUPAC) name for the free base of this compound is 3-(2-aminoethyl)-1H-indole-5-carbonitrile [1].
Physicochemical Properties
A summary of the key physicochemical properties of 5-Cyanotryptamine and its hydrochloride salt is presented in Table 1. This data is essential for experimental design, including solvent selection and formulation development.
| Property | Value | Source |
| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride | N/A |
| Molecular Formula (HCl Salt) | C₁₁H₁₂ClN₃ | [2] |
| Molecular Weight (HCl Salt) | 221.69 g/mol | [2] |
| Molecular Formula (Free Base) | C₁₁H₁₁N₃ | [1] |
| Molecular Weight (Free Base) | 185.22 g/mol | N/A |
| Boiling Point (Free Base) | 423.6°C at 760 mmHg | N/A |
| Storage Conditions | 2-8°C, under inert gas | N/A |
Pharmacological Data
Currently, there is a limited amount of publicly available quantitative data on the receptor binding affinity and functional potency of 5-Cyanotryptamine hydrochloride at various neurotransmitter receptors. Tryptamine derivatives are well-known for their interaction with serotonin (5-HT) receptors, and it is hypothesized that 5-Cyanotryptamine hydrochloride also acts on these targets. Further research is required to fully characterize its pharmacological profile.
Experimental Protocols
Caption: A potential synthetic route for 5-Cyanotryptamine hydrochloride.
Signaling Pathways
The specific intracellular signaling pathways modulated by 5-Cyanotryptamine hydrochloride have not been elucidated. However, based on its structural similarity to serotonin and other tryptamines, it is likely to interact with G-protein coupled serotonin receptors. The activation of these receptors can trigger various downstream signaling cascades. For instance, activation of 5-HT₂ family receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).
Caption: A hypothesized signaling cascade for 5-Cyanotryptamine hydrochloride.
References
An In-depth Technical Guide to the Neurological Mechanism of Action of CAS 101831-71-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurological mechanism of action for CAS 101831-71-4, the hydrochloride salt of 1-(1-Naphthyl)piperazine (1-NP). 1-NP is a phenylpiperazine derivative that exhibits a complex and multifaceted interaction with the serotonergic system. It functions as a non-selective, mixed agonist-antagonist at various serotonin (5-HT) receptor subtypes. This dual activity profile makes it a valuable tool for dissecting the roles of specific 5-HT receptors in neurological pathways and presents a unique pharmacological scaffold for therapeutic drug development. This document details the compound's binding affinity, functional activity at key neurological receptors, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action in Neurological Pathways
1-(1-Naphthyl)piperazine hydrochloride is a serotonergic agent that primarily derives its neurological effects from its direct interaction with multiple serotonin (5-HT) receptors. Its mechanism is characterized by a "mixed" pharmacological profile, acting as a partial agonist at the 5-HT1 receptor subtypes while simultaneously acting as an antagonist at the 5-HT2 receptor subtypes.[1] This dual-action is critical to its overall effect on neurological pathways.
The partial agonism at 5-HT1A receptors, which are predominantly inhibitory G-protein (Gαi/o) coupled receptors, leads to a decrease in the activity of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This action is associated with anxiolytic and antidepressant-like effects.[2][3] In vivo studies in rats have shown that 1-NP administration leads to a decrease in 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, which is indicative of reduced serotonin turnover, a characteristic effect of 5-HT1A agonism.[4][5]
Conversely, its antagonism of 5-HT2A and 5-HT2C receptors, which are coupled to the Gq/11 signaling pathway, blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the downstream release of intracellular calcium and activation of protein kinase C. Antagonism at 5-HT2C receptors is particularly linked to effects on mood, appetite, and the release of other neurotransmitters like dopamine and norepinephrine.[2] The anxiolytic-like effects observed in animal models are thought to be significantly mediated by the blockade of the 5-HT2C receptor.[2]
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the available quantitative data for 1-(1-Naphthyl)piperazine's interaction with key serotonin receptors.
Table 1: Receptor Binding Affinities of 1-(1-Naphthyl)piperazine
| Receptor Subtype | Species | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| 5-HT₁ | Rat | Cortical Membranes | - | 6 | [6] |
| 5-HT₂ | Rat | Cortical Membranes | - | 1 | [6] |
| 5-HT₆ | Human | Recombinant | 120 | - | [6] |
| 5-HT (tritiated) | Rat | Brain Cortex | High Affinity | - | [4] |
| LSD (tritiated) | Rat | Brain Cortex | High Affinity | - | [4] |
| Spiperone (tritiated) | Rat | Brain Cortex | High Affinity | - | [4] |
Table 2: Functional Activity of 1-(1-Naphthyl)piperazine
| Assay | Receptor | Species | Tissue/Cell Line | Activity | IC₅₀ (nM) | Reference(s) |
| Contraction Inhibition | 5-HT | Rat | Fundus | Antagonist | 1 | [6] |
| Contraction Inhibition | Tryptamine | Rat | Fundus | Antagonist | 1 | [6] |
Signaling Pathways
The neurological effects of 1-(1-Naphthyl)piperazine are initiated by its interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of distinct intracellular signaling cascades.
5-HT1A Receptor Partial Agonism: The Gαi Pathway
As a partial agonist at 5-HT1A receptors, 1-NP activates the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This signaling cascade is associated with neuronal hyperpolarization and a reduction in neuronal firing rates, contributing to its anxiolytic and potential antidepressant effects.
5-HT2A/2C Receptor Antagonism: The Gαq Pathway
By acting as an antagonist at 5-HT2A and 5-HT2C receptors, 1-NP blocks the Gαq signaling pathway. This prevents the activation of phospholipase C (PLC) and the subsequent production of IP3 and DAG. The blockade of this pathway is thought to contribute to its effects on mood, cognition, and appetite regulation. Specifically, 5-HT2C antagonism can lead to an increase in the release of dopamine and norepinephrine in certain brain regions.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]
Technical Guide: Biological Activity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of the compound 3-(2-aminoethyl)-1H-indole-5-carbonitrile. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on established experimental protocols for its synthesis and for the characterization of its potential interactions with relevant biological targets, particularly serotonin receptors. The methodologies detailed herein are standard in the field of pharmacology and drug discovery and can be applied to evaluate the pharmacological profile of this and similar indole derivatives. Furthermore, this guide presents hypothetical signaling pathways that may be modulated by this compound, based on the known activities of structurally related tryptamine analogues.
Introduction
3-(2-aminoethyl)-1H-indole-5-carbonitrile is a tryptamine derivative with a chemical structure suggestive of potential activity at serotonin (5-HT) receptors. The indole scaffold is a common feature in a vast array of biologically active compounds, both natural and synthetic. The 3-(2-aminoethyl) side chain is characteristic of tryptamines, which are known to interact with various neurotransmitter receptors. The presence of a carbonitrile group at the 5-position of the indole ring may influence its electronic properties and receptor binding affinity, potentially conferring selectivity for specific 5-HT receptor subtypes. This document serves as a foundational guide for researchers interested in exploring the pharmacological properties of this specific molecule.
Synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile
A known method for the synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile has been described in the literature.[1] The following protocol is adapted from that publication.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for 3-(2-aminoethyl)-1H-indole-5-carbonitrile.
Detailed Protocol:
A solution of 3-(2-nitrovinyl)-1H-indole-5-carbonitrile (1.5 g, 6.9 mmol) in 205 mL of methanol (MeOH) is added to a solution of zinc (10.4 g, 0.16 mol) in 205 mL of 2M hydrochloric acid (HCl).[1] The reaction mixture is refluxed for 1.5 hours.[1] Following reflux, the mixture is cooled to room temperature and filtered.[1] The filtrate is then basified to a pH of 12, and the methanol is removed under reduced pressure.[1] The resulting aqueous mixture is extracted with ethyl acetate (3 x 200 mL).[1] The combined organic extracts are then processed to isolate the final product.
Biological Activity (Hypothetical Profile)
While specific experimental data for 3-(2-aminoethyl)-1H-indole-5-carbonitrile is not currently available in the public domain, its structural similarity to serotonin and other tryptamines suggests it is likely to interact with serotonin receptors. The following tables are provided as templates for summarizing potential quantitative data that could be generated through the experimental protocols outlined in the subsequent sections.
Table 1: Hypothetical Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) | Radioligand | Source of Receptor |
| 5-HT1A | [3H]8-OH-DPAT | Human recombinant (CHO cells) | |
| 5-HT1B | [125I]GTI | Human recombinant (HEK293 cells) | |
| 5-HT1D | [3H]GR-125743 | Human recombinant (CHO cells) | |
| 5-HT2A | [3H]Ketanserin | Human recombinant (HEK293 cells) | |
| 5-HT2B | [3H]LSD | Human recombinant (CHO cells) | |
| 5-HT2C | [3H]Mesulergine | Human recombinant (HEK293 cells) | |
| 5-HT6 | [3H]LSD | Human recombinant (HEK293 cells) | |
| 5-HT7 | [3H]5-CT | Human recombinant (CHO cells) |
Table 2: Hypothetical Functional Activity Profile
| Receptor Subtype | Assay Type | Agonist EC50 (nM) | Antagonist pA2 | Emax (%) |
| 5-HT1A | cAMP Inhibition | |||
| 5-HT2A | Phosphoinositide Hydrolysis | |||
| 5-HT2C | Phosphoinositide Hydrolysis | |||
| 5-HT7 | cAMP Stimulation |
Experimental Protocols for Biological Characterization
The following are detailed, generalized protocols for assessing the biological activity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Cell membranes expressing the human serotonin receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293) transfected with the receptor gene.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to maintain a physiological pH and ionic environment.
-
Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound, 3-(2-aminoethyl)-1H-indole-5-carbonitrile.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Detailed Protocol:
-
Cell Culture: Cells expressing the Gs or Gi-coupled receptor of interest are plated in a 96- or 384-well plate.
-
Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Stimulation: For Gi-coupled receptors, an agent like forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay (e.g., HTRF) or a bioluminescent reporter system.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Detailed Protocol:
-
Cell Labeling: Cells expressing the Gq-coupled receptor of interest are labeled overnight with [3H]myo-inositol.
-
Compound Treatment: The cells are washed and then incubated with the test compound at various concentrations in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography, and the radioactivity is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 of the compound.
Potential Signaling Pathways
Given its tryptamine structure, 3-(2-aminoethyl)-1H-indole-5-carbonitrile could potentially modulate signaling pathways downstream of serotonin receptors. The following diagrams illustrate these hypothetical pathways.
Hypothetical Gs-Coupled Signaling Pathway (e.g., via 5-HT7 Receptor)
Caption: Hypothetical activation of the Gs pathway by the test compound.
Hypothetical Gq-Coupled Signaling Pathway (e.g., via 5-HT2A Receptor)
Caption: Hypothetical activation of the Gq pathway by the test compound.
Conclusion
3-(2-aminoethyl)-1H-indole-5-carbonitrile represents an understudied molecule with the potential for interesting pharmacological activity, particularly at serotonin receptors. This guide provides the necessary foundational information for its synthesis and a roadmap for its comprehensive biological evaluation. The application of the described experimental protocols will be crucial in elucidating its receptor binding profile, functional activity, and downstream signaling effects, thereby determining its potential as a pharmacological tool or a lead compound for drug development.
References
Potential Therapeutic Applications of 5-Cyanotryptamine Hydrochloride: A Technical Guide
Disclaimer: Direct experimental data on the biological activity and therapeutic applications of 5-Cyanotryptamine hydrochloride is limited in publicly available scientific literature. This guide leverages data from structurally related tryptamines, particularly 5-Carboxamidotryptamine (5-CT), to infer potential properties and applications. The information presented should be considered theoretical and requires experimental validation.
Introduction
5-Cyanotryptamine hydrochloride is a tryptamine derivative with a cyano group substituted at the 5-position of the indole ring. Tryptamines are a class of compounds known for their interaction with various neurotransmitter receptors, most notably serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] The structural similarity of 5-Cyanotryptamine to endogenous serotonin and other psychoactive tryptamines suggests its potential to modulate serotonergic neurotransmission, opening avenues for therapeutic interventions in a range of neurological and psychiatric disorders.[2][3] This document provides a technical overview of the potential therapeutic applications, pharmacological profile, and experimental evaluation of 5-Cyanotryptamine hydrochloride, based on data from analogous compounds.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂ClN₃ | [4] |
| Molecular Weight | 221.69 g/mol | [4] |
| CAS Number | 101831-71-4 | [4] |
| Synonyms | 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride | [5] |
Potential Mechanism of Action and Receptor Profile
Due to the lack of direct binding data for 5-Cyanotryptamine hydrochloride, the receptor affinity profile of the structurally similar compound, 5-Carboxamidotryptamine (5-CT), is presented as a proxy. 5-CT is a potent agonist at multiple 5-HT receptor subtypes.[6][7] It is plausible that 5-Cyanotryptamine hydrochloride also interacts with these receptors, though its affinity and efficacy may differ.
Table 1: Receptor Binding Affinities (Ki) of 5-Carboxamidotryptamine (5-CT)
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT₁A | 0.6 | Human | [7] |
| 5-HT₁B | 1.3 | Human | [7] |
| 5-HT₁D | 1.0 | Human | [7] |
| 5-HT₅A | 4.6 | Human | [6] |
| 5-HT₇ | 0.2 | Human | [6] |
The primary signaling pathway for many of these G-protein coupled receptors (GPCRs), such as the 5-HT₁ and 5-HT₇ receptors, involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[8] Agonism at 5-HT₁ receptors typically leads to a decrease in cAMP, while agonism at 5-HT₇ receptors often results in an increase in cAMP.
Figure 1: Postulated G-protein signaling pathway for 5-Cyanotryptamine.
Potential Therapeutic Applications
Based on the pharmacology of related tryptamines, 5-Cyanotryptamine hydrochloride could have therapeutic potential in several areas:
-
Anxiety and Depression: Agonism at 5-HT₁A receptors is a well-established mechanism for anxiolytic and antidepressant drugs.[9]
-
Migraine: 5-HT₁B and 5-HT₁D receptor agonists are used in the acute treatment of migraine.[9]
-
Gastrointestinal Disorders: Serotonin receptors are abundant in the gastrointestinal tract and modulate motility.[9][10]
-
Cognitive Enhancement: Certain 5-HT receptors are implicated in learning and memory processes.[3]
Experimental Protocols
The following are generalized protocols for key experiments to characterize the pharmacological properties of 5-Cyanotryptamine hydrochloride.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 5-Cyanotryptamine hydrochloride for various 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A).
-
5-Cyanotryptamine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of 5-Cyanotryptamine hydrochloride.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 5-Cyanotryptamine hydrochloride or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement
This assay determines the functional activity (agonism or antagonism) of a compound at GPCRs that couple to adenylyl cyclase.
Objective: To determine the EC₅₀ or IC₅₀ of 5-Cyanotryptamine hydrochloride in modulating cAMP levels in cells expressing a specific 5-HT receptor.
Materials:
-
CHO or HEK293 cells stably expressing the 5-HT receptor of interest.
-
5-Cyanotryptamine hydrochloride.
-
Forskolin (an adenylyl cyclase activator, for inhibitory assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture reagents.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
For agonist assays, add serial dilutions of 5-Cyanotryptamine hydrochloride to the cells.
-
For antagonist assays, pre-incubate the cells with serial dilutions of 5-Cyanotryptamine hydrochloride before adding a fixed concentration of a known agonist. For Gi-coupled receptors, stimulate with forskolin and measure the inhibition of cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Analyze the data using non-linear regression to determine the EC₅₀ or IC₅₀.
Synthesis
A general method for the synthesis of 5-cyanotryptamines involves the acylation of 5-cyanoindole followed by reduction.[11] A more recent sustainable protocol for the synthesis of N-acyl tryptamines from tryptamine hydrochlorides has also been described.[12]
Figure 3: Generalized synthesis scheme for 5-Cyanotryptamine HCl.
Conclusion
While direct evidence is currently lacking, the chemical structure of 5-Cyanotryptamine hydrochloride suggests a strong potential for interaction with serotonin receptors. Based on data from the closely related compound 5-CT, it may act as a potent agonist at multiple 5-HT receptor subtypes, indicating a broad range of potential therapeutic applications in neuropsychiatric and other disorders. Further in-depth pharmacological characterization, including receptor binding and functional assays, as well as in vivo studies, are necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.
References
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4 [m.chemicalbook.com]
- 5. 5-Cyanotryptamine | C11H11N3 | CID 58926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 8. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of 5-Hydroxytryptamine Receptors Involved in Contraction of Feline Ileal Longitudinal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMT from 3-acetyl indole + 5-cyano/nitro DMT , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
Navigating the Physicochemical Landscape of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, a tryptamine derivative also known as 5-cyanotryptamine hydrochloride, is a key intermediate in the synthesis of neurologically active compounds. Its structural similarity to the neurotransmitter serotonin makes it a valuable scaffold for developing agents targeting serotonin receptors, with potential applications in treating mood disorders, anxiety, and other neurological conditions.[1] A thorough understanding of its solubility profile is paramount for its effective use in research and development, influencing formulation strategies, bioavailability, and outcomes of biological assays. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and explores its relevance within the context of serotonergic signaling pathways.
Physicochemical Properties
This compound is typically a pale-yellow to yellow-brown solid.[2] The hydrochloride salt form is specifically designed to enhance the aqueous solubility of the parent molecule, a common strategy for amine-containing compounds to improve their handling and bioavailability in experimental settings.[1]
Solubility Profile
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general principles of amine hydrochlorides and qualitative information from suppliers, a general solubility profile can be inferred.
Table 1: Qualitative Solubility Data
| Solvent | Solubility | Remarks |
| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Likely Soluble | Ethanol is a polar protic solvent that is often used for dissolving amine hydrochlorides. |
Table 2: Factors Influencing Solubility
| Factor | Influence on Solubility | Rationale |
| pH | Highly pH-dependent | As an amine hydrochloride, the compound will be more soluble in acidic to neutral aqueous solutions where the amine group remains protonated. In basic solutions, it will convert to the less soluble free base. |
| Temperature | Generally increases with temperature | For most solids, solubility in a liquid solvent increases with temperature. However, the extent of this increase needs to be experimentally determined. |
| Salt Form | Enhances solubility | The hydrochloride salt is significantly more polar than the free base, leading to improved solubility in polar solvents like water. |
Experimental Protocols for Solubility Determination
The following protocols outline standard laboratory methods for determining the solubility of a compound like this compound.
Equilibrium Solubility Determination in Aqueous Buffer
This method determines the saturation solubility of the compound in a specific buffer system, which is crucial for designing in vitro biological assays.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.
Kinetic Solubility Determination (High-Throughput Method)
This method provides a rapid assessment of solubility and is often used in early drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Addition to Buffer: Using an automated liquid handler, add small volumes of the DMSO stock solution to an aqueous buffer in a microplate format.
-
Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or a UV plate reader (detecting an increase in absorbance due to scattering).
-
Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.
Biological Context: Relevance to Serotonin Signaling
The structural analogy of this compound to serotonin suggests its potential interaction with serotonin receptors (5-HT receptors). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3] The binding of serotonin, or a mimetic compound, to these receptors can initiate a cascade of intracellular signaling events.
A simplified, generalized signaling pathway for a G-protein coupled 5-HT receptor is depicted below. The specific downstream effects are dependent on the G-protein subtype (Gαs, Gαi/o, or Gαq/11) to which the receptor is coupled.
Given its structure, this compound is a valuable tool for medicinal chemists and pharmacologists to probe the structure-activity relationships of serotonin receptor ligands and to serve as a starting point for the synthesis of novel therapeutic agents.
Conclusion
While specific quantitative solubility data for this compound remains to be fully characterized in the public domain, its nature as a hydrochloride salt implies enhanced solubility in aqueous media, a critical attribute for its application in biomedical research. The provided experimental protocols offer robust methodologies for researchers to determine its solubility in their specific experimental systems. Furthermore, its structural relationship to serotonin places it as a compound of significant interest for the exploration of serotonergic signaling pathways and the development of novel therapeutics for neurological disorders. Future studies to precisely quantify its solubility in various solvents and at different pH values and temperatures would be highly beneficial to the scientific community.
References
An In-depth Technical Guide to 5-Cyanotryptamine Hydrochloride: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential biological effects of 5-Cyanotryptamine hydrochloride. The following sections detail the compound's properties, safety protocols, and experimental procedures to ensure its proper use in a research and development setting.
Compound Identification and Properties
5-Cyanotryptamine hydrochloride is a tryptamine derivative with the following chemical identity:
| Property | Value |
| Chemical Name | 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride |
| CAS Number | 101831-71-4[1][2] |
| Molecular Formula | C₁₁H₁₂ClN₃[1][2] |
| Molecular Weight | 221.69 g/mol [1][2] |
| Appearance | Crystalline solid |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
Safety and Handling
As with all research chemicals, 5-Cyanotryptamine hydrochloride should be handled with care, following established laboratory safety protocols. The primary hazards associated with tryptamine derivatives include potential psychoactive effects and irritation upon contact.
2.1. Personal Protective Equipment (PPE)
When handling 5-Cyanotryptamine hydrochloride, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of airborne particles. A dust mask may be appropriate for weighing. |
2.2. First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
2.3. Spills and Decontamination
In the event of a spill, evacuate the area and wear appropriate PPE. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. The area should then be decontaminated with a suitable laboratory detergent and water. For larger spills, follow institutional emergency procedures.
Storage and Stability
Proper storage of 5-Cyanotryptamine hydrochloride is crucial to maintain its integrity and prevent degradation.
-
Short-term Storage: Store in a well-sealed container in a cool, dry, and dark place.
-
Long-term Storage: For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1]
Experimental Protocols
The following protocols are based on established methods for the synthesis and analysis of tryptamine derivatives and should be adapted and optimized for specific experimental needs.
4.1. Synthesis of 5-Cyanotryptamine
The synthesis of 5-cyanotryptamines can be achieved through the acylation of 5-cyanoindole followed by reduction. A representative procedure is adapted from the work of DeGraw et al. (1966).[3]
Step 1: Acylation of 5-Cyanoindole
-
Suspend 5-cyanoindole in a suitable solvent such as benzene in an ice bath.
-
Add an acid chloride (e.g., acetyl chloride).
-
Slowly add a solution of a Lewis acid catalyst, such as stannic chloride, in the same solvent.
-
Stir the reaction mixture at low temperature for a specified time to allow for the formation of the 5-cyano-3-indolylketone.
-
Quench the reaction with ice-cold water.
-
Extract the product with an organic solvent and purify by standard methods (e.g., chromatography, recrystallization).
Step 2: Reduction to 5-Cyanotryptamine
The specific reduction of the intermediate ketone to the corresponding tryptamine is not fully detailed in the provided abstract, but would typically involve a reductive amination or a similar reduction method.
4.2. Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 5-Cyanotryptamine hydrochloride.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Standard Preparation: Prepare a stock solution of 5-Cyanotryptamine hydrochloride in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of 5-Cyanotryptamine hydrochloride, potentially after derivatization to improve volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: A temperature gradient to ensure separation from impurities.
-
Mass Spectrometry: Electron ionization (EI) with scanning in a suitable mass range.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization with an agent like BSTFA may be necessary.
Biological Activity and Signaling Pathways
Tryptamine derivatives are known to interact with various receptors in the central nervous system, primarily serotonin (5-hydroxytryptamine or 5-HT) receptors.[4][5] The cyano- substitution at the 5-position of the indole ring will influence the compound's affinity and efficacy at these receptors. While specific binding data for 5-Cyanotryptamine hydrochloride is not widely available, it is expected to act as a 5-HT receptor agonist.
The activation of 5-HT receptors initiates a cascade of intracellular signaling events. The specific pathway depends on the receptor subtype that is activated.
5.1. Potential Signaling Pathways
Tryptamines can interact with multiple 5-HT receptor subtypes, each coupled to different G-proteins and downstream signaling cascades.
Workflow for Investigating Receptor Binding and Signaling:
The following workflow outlines a general approach to characterizing the interaction of 5-Cyanotryptamine hydrochloride with its target receptors.
Conclusion
This guide provides a foundational understanding of the safety, handling, storage, and potential biological context of 5-Cyanotryptamine hydrochloride. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and handle this compound with the utmost care. Further research is warranted to fully elucidate the specific toxicological profile, receptor binding affinities, and detailed signaling pathways of this compound to enable its safe and effective use in scientific investigation.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines before handling any chemical.
References
In-Depth Technical Guide: 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS 101831-71-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 5-Cyanotryptamine hydrochloride, is a tryptamine derivative with the CAS registry number 101831-71-4. Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests its potential interaction with serotonin receptors, making it a compound of interest for research in neuroscience and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relationship with the serotonergic system.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 101831-71-4 |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Cyanotryptamine hydrochloride |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| Storage Conditions | 2-8°C, store under inert gas[1] |
Synthesis
A detailed experimental protocol for the synthesis of 5-Cyanotryptamine hydrochloride has been described. The synthesis involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of 5-Cyanotryptamine hydrochloride
Step 1: Diazotization of 4-aminobenzonitrile
-
A suspension of 4-aminobenzonitrile in concentrated hydrochloric acid is cooled to -15°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below -10°C.
-
The reaction mixture is filtered to remove any solids.
Step 2: Reduction to 4-cyanophenylhydrazine hydrochloride
-
The filtrate from Step 1 is added portionwise to a cooled (-20°C) solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, keeping the temperature below -10°C.
-
After stirring, the resulting white precipitate (4-cyanophenylhydrazine hydrochloride) is collected by filtration, washed with ether, and dried.
Step 3: Fischer Indole Synthesis to form 5-Cyanotryptamine hydrochloride
-
A suspension of 4-cyanophenylhydrazine hydrochloride in a mixture of ethanol and water is treated with 4-chlorobutanal dimethyl acetal.
-
The resulting mixture is refluxed for an extended period (e.g., 18 hours).
-
The solvents are removed under vacuum, and the residue is azeotroped with toluene to yield a crude solid.
-
Crystallization of the crude material from methanol affords 5-Cyanotryptamine hydrochloride as a yellow solid.
References
An In-depth Technical Guide to the Discovery and History of Indole-5-carbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carbonitrile, also known as 5-cyanoindole, is a key heterocyclic compound that has become indispensable in the fields of medicinal chemistry and drug development. Its structure, featuring an indole scaffold with a nitrile group at the 5-position, makes it a versatile building block for a wide array of pharmacologically active molecules. The journey of indole-5-carbonitrile from its initial synthesis to its current prominence underscores the synergistic relationship between synthetic organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of indole-5-carbonitrile, with a focus on detailed experimental protocols and its role in the development of modern therapeutics.
Discovery and Historical Synthesis
The first documented synthesis of indole-5-carbonitrile is attributed to Thesing, Semler, and Mohr in 1962.[1] Their work laid the foundation for the exploration of this compound and its derivatives. The synthetic approach involved the reaction of indole with aqueous ethanolic sodium bisulfite to produce sodium indoline-2-sulfonate. This intermediate, being a substituted aniline, undergoes electrophilic substitution at the 5-position (para to the ring nitrogen), in contrast to indole which primarily undergoes substitution at the 3-position. Subsequent treatment with a base regenerates the substituted indole.[2]
Over the decades, several classical and modern synthetic methods have been adapted and optimized for the preparation of indole-5-carbonitrile. The most notable of these are the Fischer indole synthesis, the Rosenmund-von Braun reaction, and the Leimgruber-Batcho synthesis.[1]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to indole-5-carbonitrile depends on several factors, including starting material availability, scalability, cost, and environmental impact. Below is a comparative summary of the key synthetic methods.
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Characteristics |
| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal, Iron, Acetic Acid | ~16 hours | 50-55 | 96 | Robust, scalable, and avoids highly toxic cyanide reagents in the final step.[3] |
| Rosenmund-von Braun Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN), N-Methylpyrrolidone (NMP) | Overnight | 85 | 98.6 | Direct, high-yielding, but involves the use of a highly toxic cyanide salt.[3][4] |
| Fischer Indole Synthesis | 4-Cyanophenylhydrazine | Acetaldehyde, Acid Catalyst (e.g., H₂SO₄, PPA) | Not specified | Elevated | Moderate | A classic method, but can have limitations due to the stability of starting materials and harsh acidic conditions.[1][3] |
| Sandmeyer Reaction | 5-Aminoindole | NaNO₂, HCl, CuCN | ~3-4 hours | 0-5 then elevated | Moderate to Good | A well-established method for introducing a nitrile group, but can involve multiple steps.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for two of the most significant methods for synthesizing indole-5-carbonitrile.
Protocol 1: Rosenmund-von Braun Reaction from 5-Bromoindole
This method is a direct and high-yielding approach for the synthesis of indole-5-carbonitrile.[3][4]
Materials:
-
5-Bromoindole (19.6 g, 0.1 mol)
-
Cuprous Cyanide (CuCN) (9.5 g, 0.106 mol)
-
N-Methylpyrrolidone (NMP) (200 mL)
-
Ammonia water (20 mL)
-
n-Hexane
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 5-bromoindole in N-methylpyrrolidone.
-
Add cuprous cyanide to the solution.
-
Heat the reaction mixture to 85°C and reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ammonia water and stir.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Crystallize the crude product from the refrigerator for 2 hours.
-
Collect the solid product by suction filtration to yield 5-cyanoindole.
Protocol 2: Modified Leimgruber-Batcho Synthesis
This scalable method avoids the use of highly toxic cyanide reagents in the final cyclization step.[3][5]
Step 1: Enamine Formation
-
Materials: 3-Methyl-4-nitrobenzonitrile (6.3 kg), Methylene dichloride (14 L), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (18 L)
-
Procedure:
-
Dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture to 50-55°C and maintain for 8 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.
-
Step 2: Reductive Cyclization
-
Materials: Concentrated residue from Step 1, Methanol (90 L), Acetic acid (61 L), Iron powder
-
Procedure:
-
Charge the concentrated residue with methanol and acetic acid.
-
Cool the mixture to 0°C and add iron powder in portions.
-
Heat the reaction mixture to 50-55°C for 8 hours, with progress monitored by TLC.
-
After completion, filter the reaction mass and wash with methanol.
-
Concentrate the organic layer and add ethyl acetate (135 L).
-
Stir the mixture at room temperature for 3 hours.
-
Collect the precipitated solid by filtration, wash with n-hexane (13 L), and dry at 50°C for 6 hours to afford 5-cyanoindole.
-
Role in Pharmacology and Drug Development
Indole-5-carbonitrile is a cornerstone intermediate in the synthesis of numerous pharmacologically active compounds. Its most prominent application is in the production of the antidepressant drug vilazodone.[1] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[6]
Derivatives of indole-5-carbonitrile have also shown significant potential in targeting other biological pathways. For instance, certain derivatives exhibit high affinity for the dopamine D4 receptor, a key target in the treatment of neuropsychiatric disorders.[7] Furthermore, indole-5-carbonitrile is a known precursor for the synthesis of novel PPARα/γ dual agonists, which are important in the management of metabolic syndrome.[7] While indole-5-carbonitrile itself is often described as a general enzyme inhibitor, specific quantitative data on its direct inhibitory activity is limited.[7][8]
Signaling Pathways and Experimental Workflows
The biological significance of indole-5-carbonitrile is primarily realized through its derivatives, which interact with various signaling pathways.
The diagram above illustrates the two primary synthetic routes to indole-5-carbonitrile and its subsequent use as a precursor for the synthesis of biologically active molecules like vilazodone, dopamine D4 receptor ligands, and PPARα/γ agonists.
This diagram illustrates the mechanisms of action for two important classes of drugs derived from indole-5-carbonitrile. Vilazodone acts as both a serotonin reuptake inhibitor and a partial agonist at 5-HT1A receptors, leading to its antidepressant effects. Other derivatives function as ligands for the dopamine D4 receptor, modulating neurological pathways relevant to various psychiatric conditions.
Conclusion
Indole-5-carbonitrile has evolved from a laboratory curiosity to a pivotal molecule in the landscape of modern drug discovery. Its rich history of synthesis, from classical methods to highly optimized industrial processes, reflects the ingenuity of organic chemists. The continued exploration of indole-5-carbonitrile and its derivatives promises to yield novel therapeutic agents with improved efficacy and safety profiles, further solidifying its importance in medicinal chemistry and the broader scientific community. This guide serves as a testament to the enduring value of fundamental heterocyclic chemistry in addressing complex medical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Nitrile Group: A Small Moiety with a Mighty Impact on the Bioactivity of Indole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of bioactive compounds. The strategic incorporation of various functional groups onto this heterocyclic core has been a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. Among these, the nitrile group (-C≡N), though small in size, exerts a profound influence on the biological activity of indole derivatives. Its unique electronic properties and ability to participate in various intermolecular interactions have positioned it as a critical pharmacophore in the design of novel therapeutics. This technical guide delves into the multifaceted roles of the nitrile group in modulating the bioactivity of indole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The Versatile Roles of the Nitrile Group in Bioactivity
The significance of the nitrile group in medicinal chemistry has grown substantially, with a steady increase in the number of nitrile-containing drugs approved by the FDA.[1] This functional group can dramatically alter the biological and pharmacokinetic profiles of a parent molecule through several mechanisms:
-
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This interaction is crucial for the binding of ligands to their protein targets, often mimicking the hydrogen bonding capabilities of carbonyl or hydroxyl groups.[2]
-
Bioisosterism: The nitrile group is a well-established bioisostere for several functional groups, including the carbonyl group, hydroxyl group, and halogen atoms. This allows medicinal chemists to replace these groups with a nitrile to improve properties such as metabolic stability and binding affinity without drastically altering the molecule's interaction with its target.
-
Modulation of Electronic Properties: As a strongly electron-withdrawing group, the nitrile moiety can significantly influence the electron density of the indole ring system. This can impact π-π stacking interactions with aromatic amino acid residues in the binding pocket of a protein and can also affect the molecule's susceptibility to metabolic degradation.[2]
-
Improved Pharmacokinetic Profile: The introduction of a nitrile group can enhance a drug's pharmacokinetic properties. It can lead to improved solubility, increased systemic exposure, and a longer half-life. Furthermore, the nitrile group is generally metabolically stable and often passes through the body unchanged.[1]
-
Covalent Interactions: In some cases, the nitrile group can act as an electrophilic "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues (such as serine or cysteine) in the active site of an enzyme. This can lead to potent and prolonged inhibition.[2]
Quantitative Analysis of Bioactivity
The impact of the nitrile group on the bioactivity of indole derivatives is best illustrated through quantitative data. The following tables summarize the inhibitory concentrations (IC50 or GI50) of various nitrile-containing indole derivatives against their respective biological targets, with comparisons to their non-nitrile analogues where available.
| Compound | Target | Cell Line | Bioactivity (IC50/GI50, µM) | Reference |
| Nitrile-containing Indole Derivative | cFMS Kinase | - | 0.0018 | [3] |
| Non-nitrile Analogue (H-substituted) | cFMS Kinase | - | 0.5 | [3] |
| Indole-acrylonitrile 5c | Leukemia | HL-60(TB) | 0.0244 | [4] |
| Indole-acrylonitrile 2l | Non-Small Cell Lung Cancer | NCI-H522 | 0.38 | [4] |
| Indole-3-acetic acid derivative (with p-Cl-benzoyl) | Anti-inflammatory | - | More active than unsubstituted | [5] |
| Indole-3-acetic acid derivative (unsubstituted) | Anti-inflammatory | - | Less active | [5] |
Table 1: Comparative Bioactivity of Nitrile-Containing Indole Derivatives in Cancer. This table highlights the significant increase in potency observed with the introduction of a nitrile group in a cFMS kinase inhibitor and presents the potent anticancer activity of indole-acrylonitrile derivatives.
| Compound | Target Kinase | Bioactivity (IC50, nM) | Reference |
| Bosutinib (Nitrile-containing) | Src Kinase | 1.2 | [6] |
| Neratinib Analogue (Nitrile-substituted) | EGFR/HER2 | Potent Inhibition | [6] |
| Quinazoline-based inhibitor (Azomethine-water) | EGFR/HER2 | Less Potent | [6] |
Table 2: Bioactivity of Nitrile-Containing Indole-Based Kinase Inhibitors. This table showcases the high potency of nitrile-containing kinase inhibitors, where the nitrile group often engages in key hydrogen bonding interactions.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments cited in this guide.
Anticancer Activity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of nitrile-containing indole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Nitrile-containing indole derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of nitrile-containing indole derivatives against a specific protein kinase.
Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The inhibition of the kinase by the indole derivative will result in a decrease in ADP production, which is detected using a luminescent signal.
Materials:
-
Recombinant target kinase (e.g., EGFR, Src)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Nitrile-containing indole derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, add the kinase, the indole derivative at various concentrations, the kinase substrate, and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
STING Pathway Activation Assay
Objective: To assess the ability of nitrile-containing indole derivatives to inhibit the activation of the STING (Stimulator of Interferon Genes) pathway.
Principle: This protocol describes the activation of the cGAS-STING pathway in cells using dsDNA transfection and the subsequent measurement of pathway activation through the analysis of downstream signaling events, such as the phosphorylation of STING and IRF3, and the expression of interferon-stimulated genes (ISGs).[1][7]
Materials:
-
Murine or human cell lines (e.g., MEFs, HEK293T)
-
dsDNA probes (e.g., ISD)
-
Transfection reagent (e.g., Lipofectamine)
-
Nitrile-containing indole derivatives
-
Reagents for Western blotting (antibodies against p-STING, STING, p-IRF3, IRF3)
-
Reagents for RT-qPCR (primers for ISGs like IFIT1)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat the cells with various concentrations of the nitrile-containing indole derivative for 1-2 hours.
-
dsDNA Transfection: Transfect the cells with a dsDNA probe to activate the cGAS-STING pathway.
-
Incubation: Incubate the cells for a specified time (e.g., 6-24 hours) to allow for pathway activation.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of STING and IRF3. A decrease in phosphorylation in the presence of the indole derivative indicates inhibition.
-
RT-qPCR Analysis: Extract total RNA from the cells and perform RT-qPCR to measure the expression levels of interferon-stimulated genes. A reduction in ISG expression indicates pathway inhibition.
-
Data Analysis: Quantify the band intensities from the Western blots and the relative gene expression from the RT-qPCR. Determine the dose-dependent inhibitory effect of the indole derivative on STING pathway activation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized workflow for the discovery of novel bioactive indole derivatives.
Caption: Inhibition of the STING signaling pathway by nitrile-containing indole derivatives.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Cyanotryptamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Cyanotryptamine hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents expected spectroscopic characteristics based on the structure of 5-Cyanotryptamine and general principles of spectroscopy. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
5-Cyanotryptamine is an indole derivative with a cyano group at the 5-position of the indole ring and an aminoethyl side chain at the 3-position. The hydrochloride salt is formed by the protonation of the primary amine.
Chemical Structure:
Table 1: Chemical Properties of 5-Cyanotryptamine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | PubChem[1] |
| Molecular Weight | 185.23 g/mol | PubChem[1] |
| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carbonitrile | PubChem[1] |
| CAS Number | 46276-24-8 | PubChem[1] |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Indole N-H | ~11.5 | br s | Broad singlet, exchangeable with D₂O. |
| Aromatic H (C4, C6, C7) | 7.0 - 8.0 | m | Complex multiplet in the aromatic region. The cyano group will influence the shifts. |
| Aromatic H (C2) | ~7.2 | s | Singlet or triplet with small coupling. |
| -CH₂-CH₂-NH₃⁺ | ~3.0 - 3.3 | m | Multiplets for the two methylene groups of the ethylamine side chain. |
| -CH₂-NH₃⁺ | ~8.2 | br s | Broad singlet for the ammonium protons, exchangeable with D₂O. |
Table 3: Expected ¹³C-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Indole C=C | 100 - 140 | Multiple peaks in the aromatic region. |
| Cyano C≡N | 118 - 125 | Characteristic shift for a nitrile carbon. |
| -CH₂-CH₂-NH₃⁺ | 20 - 45 | Two peaks for the aliphatic carbons. |
| Indole C5-CN | ~105 | The carbon bearing the cyano group. |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for 5-Cyanotryptamine Hydrochloride
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (indole) | 3300 - 3500 | Medium, sharp |
| N-H stretch (R-NH₃⁺) | 2800 - 3100 | Broad, strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium, sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| N-H bend (R-NH₃⁺) | 1500 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for 5-Cyanotryptamine
| Ion | Expected m/z | Notes |
| [M+H]⁺ (free base) | 186.10 | The protonated molecular ion of the free base (C₁₁H₁₁N₃). |
| Molecular Ion (M⁺˙) | 185.10 | The molecular ion of the free base. |
| Major Fragments | Varies | Fragmentation would likely involve the loss of the side chain. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyanotryptamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H-NMR.
-
Process the data similarly to the proton spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
-
Acquisition (EI-MS):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 5-Cyanotryptamine hydrochloride.
References
An In-depth Technical Guide to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS RN: 101831-71-4), a research chemical with significant potential in the field of pharmacology, particularly in the study of serotonergic systems. Also known by its synonym, 5-Cyanotryptamine hydrochloride, this molecule is a tryptamine derivative with agonist activity at serotonin (5-HT) receptors. This document details its chemical properties, outlines a plausible synthetic route, presents available biological activity data, and describes relevant experimental protocols. The information herein is intended to serve as a valuable resource for researchers investigating novel serotonergic agents and their therapeutic applications.
Chemical and Physical Properties
This compound is a pale-yellow to yellow-brown solid.[1] Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) forms the basis of its biological activity.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Cyanotryptamine hydrochloride | |
| CAS Number | 101831-71-4 | [1] |
| Molecular Formula | C₁₁H₁₂ClN₃ | |
| Molecular Weight | 221.69 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Synthesis
A plausible synthetic route for 5-cyanotryptamines, including the parent compound 3-(2-aminoethyl)-1H-indole-5-carbonitrile, starts from 5-cyanoindole. The synthesis involves the acylation of the indole at the 3-position, followed by the introduction of an amino group and subsequent reduction.
A key historical synthesis of 5-cyanotryptamines was described by DeGraw, Kennedy, and Skinner in 1966. The general approach involves the following logical steps:
Detailed Experimental Protocol (Hypothetical based on literature)
The following protocol is a generalized representation based on the synthesis of similar tryptamines and should be adapted and optimized for specific laboratory conditions.
Step 1: Acylation of 5-Cyanoindole To a cooled suspension of 5-cyanoindole in a suitable solvent (e.g., benzene), an acylating agent (e.g., chloroacetyl chloride) and a Lewis acid catalyst (e.g., anhydrous stannic chloride) are added. The reaction mixture is stirred at low temperature and then quenched with water. The resulting 3-chloroacetyl-5-cyanoindole precipitate is filtered, washed, and dried.
Step 2: Amination The 3-chloroacetyl-5-cyanoindole is dissolved in an appropriate solvent and reacted with a source of the amino group (e.g., a solution of ammonia or a protected amine) to yield the corresponding 3-aminoacetyl-5-cyanoindole derivative.
Step 3: Reduction The 3-aminoacetyl-5-cyanoindole intermediate is then reduced. A common reducing agent for this transformation is lithium aluminum hydride (LAH) or sodium borohydride in a suitable solvent like anhydrous tetrahydrofuran (THF). The reduction converts the ketone to a methylene group, yielding the final product, 3-(2-aminoethyl)-1H-indole-5-carbonitrile.
Step 4: Salt Formation To prepare the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity
This compound is recognized as a serotonin receptor agonist. Its primary application in research is as a tool to probe the function of serotonergic systems, particularly in vascular pharmacology.
Quantitative Data
Published data on the biological activity of 5-cyanotryptamine is limited. However, a key study in the rat jugular vein provides a measure of its potency:
| Parameter | Value | Tissue | Receptor Target | Reference |
| pD₂ | 6.09 ± 0.08 | Rat Jugular Vein | 5-HT Receptors |
The pD₂ value is the negative logarithm of the EC₅₀ value. A higher pD₂ indicates greater potency.
It has been noted that 5-cyanotryptamine exhibits a lower intrinsic efficacy compared to serotonin, requiring approximately twice the receptor occupancy to elicit the same contractile response in the rat jugular vein.
Signaling Pathways
As a serotonin receptor agonist, this compound is expected to activate intracellular signaling cascades associated with the specific 5-HT receptor subtypes it binds to. For instance, agonism at 5-HT₂A receptors, which are Gq/11-coupled, would lead to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize serotonergic compounds like this compound.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of the compound for specific receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target serotonin receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound.
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Functional Assay: In Vitro Vascular Contraction
This assay measures the functional potency (EC₅₀ or pD₂) of the compound in an isolated tissue preparation.
Methodology:
-
Tissue Preparation: Isolate the rat jugular vein and cut it into rings. Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric Tension Recording: Attach the tissue rings to isometric force transducers to record changes in tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Analysis: Record the contractile response at each concentration. Plot the response against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, determine the EC₅₀ (the molar concentration of the agonist that produces 50% of the maximal response) and the pD₂.
Conclusion
This compound is a valuable research tool for the investigation of the serotonergic system. Its structural relationship to serotonin and its agonist activity at 5-HT receptors make it a useful ligand for characterizing receptor function, particularly in the context of vascular pharmacology. Further research is warranted to fully elucidate its receptor subtype selectivity, binding affinities, and the specific downstream signaling pathways it modulates. This guide provides a foundational understanding of this compound to facilitate future investigations.
References
5-Cyanotryptamine as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyanotryptamine, a derivative of the neurotransmitter serotonin, serves as a valuable synthetic intermediate in medicinal chemistry and drug development. Its primary utility lies in its strategic conversion to 5-carboxamidotryptamine, a potent and non-selective serotonin (5-HT) receptor agonist. This transformation, achieved through the hydrolysis of the nitrile group, provides access to a pharmacologically significant molecule widely used in neuroscience research to probe the function of various 5-HT receptor subtypes. This technical guide details the synthesis of 5-carboxamidotryptamine from 5-cyanotryptamine, providing a comprehensive experimental protocol and summarizing the pharmacological profile of the resulting compound. Furthermore, it visualizes the key synthetic and signaling pathways, offering a thorough resource for researchers in the field.
Introduction
5-Cyanotryptamine (3-(2-aminoethyl)-1H-indole-5-carbonitrile) is a tryptamine derivative characterized by a nitrile group at the 5-position of the indole ring. While not a significant pharmacological agent in itself, its chemical structure makes it a crucial precursor for the synthesis of various bioactive molecules, most notably 5-carboxamidotryptamine (5-CT). The conversion of the chemically stable nitrile group into a primary amide is a key synthetic step that unlocks the potent serotonergic activity of the resulting compound. 5-CT is a high-affinity agonist at multiple serotonin receptors, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 subtypes, making it an indispensable tool for the pharmacological exploration of the serotonergic system.[1] This guide focuses on the practical application of 5-cyanotryptamine as a synthetic intermediate for the preparation of 5-carboxamidotryptamine.
Synthesis of 5-Carboxamidotryptamine from 5-Cyanotryptamine
The core transformation in the utilization of 5-cyanotryptamine as a synthetic intermediate is the hydrolysis of the nitrile functional group to a primary amide. This reaction can be achieved under acidic or basic conditions, or through metal-catalyzed hydration.
General Reaction Scheme
Caption: Synthetic conversion of 5-cyanotryptamine to 5-carboxamidotryptamine.
Experimental Protocol: Alkaline Peroxide Hydrolysis
This protocol describes a common and effective method for the hydrolysis of 5-cyanotryptamine to 5-carboxamidotryptamine using alkaline hydrogen peroxide.
Materials:
-
5-Cyanotryptamine
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 5-cyanotryptamine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add sodium hydroxide solution (e.g., 3-4 equivalents) to the stirred solution.
-
Oxidation: Slowly add hydrogen peroxide solution (e.g., 5-10 equivalents) dropwise to the reaction mixture, maintaining the temperature below 40°C using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a reducing agent (e.g., sodium sulfite solution) until the peroxide is destroyed (test with peroxide test strips).
-
Neutralization and Extraction: Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7-8. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 5-carboxamidotryptamine by silica gel column chromatography.
Quantitative Data
The following table summarizes typical data for the synthesis of 5-carboxamidotryptamine. Please note that yields can vary based on reaction scale and purification efficiency.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Typical Reaction Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Spectroscopic Characterization of 5-Carboxamidotryptamine
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the indole ring protons, the ethylamine side chain protons, and the amide protons. |
| ¹³C NMR | Resonances for the indole core carbons, the ethylamine side chain carbons, and the carbonyl carbon of the amide. |
| IR (Infrared) | Characteristic peaks for N-H stretching of the indole and amine, C=O stretching of the amide, and aromatic C-H stretching. |
| MS (Mass Spec) | A molecular ion peak corresponding to the calculated molecular weight of 5-carboxamidotryptamine. |
Pharmacological Significance and Signaling Pathways of 5-Carboxamidotryptamine
5-Carboxamidotryptamine's utility as a research tool stems from its function as a potent agonist at multiple serotonin receptors. Its interaction with these receptors initiates downstream signaling cascades that are crucial for understanding the physiological and pathological roles of serotonin.
Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of 5-carboxamidotryptamine for various human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT₁A | ~1 |
| 5-HT₁B | ~10 |
| 5-HT₁D | ~5 |
| 5-HT₂A | >1000 |
| 5-HT₇ | ~2 |
Data compiled from various sources and should be considered approximate.
Signaling Pathways
The activation of 5-HT receptors by 5-carboxamidotryptamine triggers distinct intracellular signaling pathways, primarily through G-protein coupling.
Caption: Inhibitory signaling cascade of Gi/o-coupled 5-HT₁ receptors.
Caption: Stimulatory signaling cascade of the Gs-coupled 5-HT₇ receptor.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and pharmacological characterization of 5-carboxamidotryptamine derived from 5-cyanotryptamine.
Caption: Workflow from synthesis to pharmacological characterization.
Conclusion
5-Cyanotryptamine is a strategically important synthetic intermediate, primarily valued for its role as a precursor to the potent serotonin receptor agonist, 5-carboxamidotryptamine. The straightforward hydrolysis of its nitrile group provides researchers with access to a key pharmacological tool for investigating the complexities of the serotonergic system. The detailed protocols, quantitative data, and pathway visualizations provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this area. The understanding and application of such synthetic intermediates are fundamental to the continued exploration of novel therapeutics targeting serotonin receptors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-aminoethyl)-1H-indole-5-carbonitrile, also known as 5-cyano-tryptamine, is a tryptamine derivative of significant interest in medicinal chemistry and drug discovery. Its structural similarity to serotonin makes it a valuable scaffold for the development of ligands targeting various serotonin receptors, with potential applications in the treatment of neurological and psychiatric disorders. This document provides a detailed protocol for a multi-step synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, starting from 3-methyl-4-nitrobenzonitrile. The synthetic route involves the formation of the indole ring, followed by the introduction and modification of the aminoethyl side chain at the C3 position.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the indole-5-carbonitrile core. Subsequently, a Henry reaction is employed to introduce a 2-nitrovinyl group at the C3 position of the indole ring. The nitro group is then reduced to a primary amine to yield the tryptamine free base. Finally, the synthesis is completed by converting the free base to its hydrochloride salt to improve its stability and handling properties.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key transformations and includes representative yields for each step, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Key Reagents | Solvent(s) | Representative Yield (%) |
| 1 | 3-Methyl-4-nitrobenzonitrile to 1H-Indole-5-carbonitrile | N,N-Dimethylformamide-dimethyl acetal (DMF-DMA), Iron powder, Acetic acid | Dimethylformamide (DMF) | 70-80 |
| 2 | 1H-Indole-5-carbonitrile to 3-(2-Nitrovinyl)-1H-indole-5-carbonitrile | Nitromethane, Potassium hydroxide (KOH) | Ethanol | 60-75 |
| 3 | 3-(2-Nitrovinyl)-1H-indole-5-carbonitrile to 3-(2-Aminoethyl)-1H-indole-5-carbonitrile | Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C) | Tetrahydrofuran (THF) or Ethanol | 75-90 |
| 4 | 3-(2-Aminoethyl)-1H-indole-5-carbonitrile to its hydrochloride salt | Hydrochloric acid (HCl) in diethyl ether | Diethyl ether / Methanol | >95 |
Experimental Protocols
Step 1: Synthesis of 1H-Indole-5-carbonitrile
This procedure is adapted from a known method for the synthesis of indole-5-carbonitrile from 3-methyl-4-nitrobenzonitrile.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrobenzonitrile (1 equivalent) in dimethylformamide (DMF).
-
Addition of Reagent: Add N,N-Dimethylformamide-dimethyl acetal (DMF-DMA) (2 equivalents) to the solution.
-
Heating: Heat the mixture to 130-135°C and stir for 16 hours.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Reductive Cyclization: To the aqueous mixture, add iron powder (excess) and glacial acetic acid. Heat the mixture to 80-90°C and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the mixture and filter through a pad of celite to remove the iron catalyst. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1H-indole-5-carbonitrile.
Step 2: Synthesis of 3-(2-Nitrovinyl)-1H-indole-5-carbonitrile
This step utilizes a Henry (nitroaldol) reaction to introduce the nitrovinyl group at the C3 position of the indole.[2][3]
-
Reaction Setup: In a flask, dissolve 1H-indole-5-carbonitrile (1 equivalent) in ethanol.
-
Addition of Reagents: Add nitromethane (5-10 equivalents) to the solution.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of potassium hydroxide (KOH) (1.2 equivalents) in ethanol.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Acidify the reaction mixture with a dilute solution of hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(2-nitrovinyl)-1H-indole-5-carbonitrile.
Step 3: Synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile (Free Base)
The reduction of the nitrovinyl group to the primary amine can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄).
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C and add a solution of 3-(2-nitrovinyl)-1H-indole-5-carbonitrile (1 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(2-aminoethyl)-1H-indole-5-carbonitrile as a free base.
Step 4: Synthesis of this compound
The final step involves the conversion of the tryptamine free base to its hydrochloride salt.[4][5]
-
Dissolution: Dissolve the purified 3-(2-aminoethyl)-1H-indole-5-carbonitrile free base (1 equivalent) in a minimal amount of methanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a stable, crystalline solid.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. Handle with extreme caution under an inert atmosphere.
-
Nitromethane is flammable and toxic. Avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive. Handle with care.
-
Thionyl chloride, used in some preparations of the starting material, is highly corrosive and reacts with moisture to release toxic gases. Handle only in a fume hood with appropriate safety measures.
References
Application Notes and Protocols for 5-Cyanotryptamine Hydrochloride in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanotryptamine hydrochloride is a tryptamine derivative that serves as a valuable tool in neuroscience research, particularly in the study of the serotonergic system. As an analog of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), it exhibits affinity for various serotonin receptor subtypes. These application notes provide a detailed overview of the use of 5-Cyanotryptamine hydrochloride in serotonin receptor binding assays, a fundamental technique for characterizing the interaction of ligands with their receptors. Understanding the binding profile of 5-Cyanotryptamine hydrochloride is crucial for its application as a research tool to investigate the physiological and pathological roles of serotonin receptors and to aid in the discovery of novel therapeutic agents.
Data Presentation: Binding Affinity of 5-Cyanotryptamine Hydrochloride at Human Serotonin (5-HT) Receptors
The following table summarizes the binding affinities (Ki, in nM) of 5-Cyanotryptamine hydrochloride for a range of human serotonin receptor subtypes. The data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | Data not available |
| 5-HT1B | Data not available |
| 5-HT1D | Data not available |
| 5-HT2A | 131 |
| 5-HT2C | 150 |
| 5-HT5A | Data not available |
| 5-HT6 | Mentioned in literature, specific Ki not readily available |
| 5-HT7 | Data not available |
Note: The binding affinity of a ligand can vary depending on the experimental conditions, such as the radioligand used, the cell line or tissue preparation, and the assay buffer composition. The values presented here are for comparative purposes.
Experimental Protocols
A common application of 5-Cyanotryptamine hydrochloride in receptor binding assays is as a competitor ligand to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype. The following is a detailed protocol for a competitive radioligand binding assay for the human 5-HT2A receptor.
Materials and Reagents
-
5-Cyanotryptamine hydrochloride
-
Radioligand: [³H]Ketanserin (a 5-HT2A selective antagonist)
-
Cell Membranes: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Mianserin)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester (optional)
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 5-Cyanotryptamine hydrochloride in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of 5-Cyanotryptamine hydrochloride and any test compounds in the assay buffer to create a range of concentrations.
-
Dilute the [³H]Ketanserin in the assay buffer to a final concentration that is typically at or below its Kd for the 5-HT2A receptor.
-
Thaw the cell membranes on ice and dilute them in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin, and 100 µL of the diluted cell membranes.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 50 µL of [³H]Ketanserin, and 100 µL of the diluted cell membranes.
-
Competitor (5-Cyanotryptamine hydrochloride): 50 µL of each dilution of 5-Cyanotryptamine hydrochloride, 50 µL of [³H]Ketanserin, and 100 µL of the diluted cell membranes.
-
Test Compound: 50 µL of each dilution of the test compound, 50 µL of [³H]Ketanserin, and 100 µL of the diluted cell membranes.
-
-
-
Incubation:
-
Incubate the microplate at room temperature (or a specified temperature, e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester or a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (5-Cyanotryptamine hydrochloride or test compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor Activation
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
Caption: Gq/11 signaling pathway of the 5-HT2A receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship: Determination of Ki from IC50
The relationship between the experimentally determined IC50 value and the calculated Ki value is defined by the Cheng-Prusoff equation.
Caption: Relationship for calculating Ki from IC50.
Application Notes: Experimental Design for Studying Mood Disorders with 5-Cyanotryptamine HCl
Introduction The serotonergic system is a key target in the treatment of mood disorders, with many therapeutic agents modulating serotonin (5-HT) receptors.[1][2] Tryptamine derivatives, known for their interaction with these receptors, are compounds of significant interest for novel therapeutic development.[3][4] 5-Cyanotryptamine HCl is a tryptamine analog whose potential effects on mood are predicated on its activity at serotonin receptor subtypes. Classic serotonergic psychedelics, which act as agonists at 5-HT2A receptors, have shown promise in treating psychiatric disorders, including treatment-resistant depression.[5][6] This document outlines a comprehensive preclinical experimental design to characterize the pharmacological profile of 5-Cyanotryptamine HCl and to evaluate its potential as a therapeutic agent for mood disorders such as depression and anxiety.
The proposed workflow follows a logical progression from initial in vitro characterization to in vivo behavioral and mechanistic studies, essential for establishing a robust profile of the compound's efficacy and mechanism of action.[7][8]
Part 1: In Vitro Pharmacological Characterization
The initial phase focuses on determining the binding affinity and functional activity of 5-Cyanotryptamine HCl at key serotonin receptor subtypes implicated in mood regulation.[9][10] These include, but are not limited to, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[9][11]
Protocol 1.1: Radioligand Receptor Binding Assays
This protocol determines the affinity (Ki) of 5-Cyanotryptamine HCl for various serotonin receptor subtypes.
Objective: To quantify the binding affinity of the test compound for specific serotonin receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human recombinant serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cell lines (e.g., HEK293, CHO).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing specific ions like MgCl2 or CaCl2 as required for the receptor).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Add increasing concentrations of 5-Cyanotryptamine HCl (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
**Protocol 1.2: Functional Receptor Assays (Second Messenger) **
This protocol assesses whether 5-Cyanotryptamine HCl acts as an agonist, antagonist, or inverse agonist at the target receptors.
Objective: To determine the functional activity and potency (EC50 or IC50) of the test compound.
Methodology (Example for Gq-coupled 5-HT2A receptor):
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Assay Principle: 5-HT2A receptor activation stimulates the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and intracellular calcium mobilization.[12]
-
Calcium Mobilization Assay:
-
Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of 5-Cyanotryptamine HCl.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
To test for antagonist activity, pre-incubate the cells with 5-Cyanotryptamine HCl before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation: In Vitro Pharmacology
Table 1: Receptor Binding Affinity Profile of 5-Cyanotryptamine HCl
| Receptor Subtype | Radioligand | Ki (nM) ± SEM |
|---|---|---|
| 5-HT1A | [3H]8-OH-DPAT | |
| 5-HT1B | [3H]GR 125743 | |
| 5-HT2A | [3H]Ketanserin | |
| 5-HT2C | [3H]Mesulergine | |
| 5-HT7 | [3H]5-CT | |
| Dopamine D2 | [3H]Spiperone |
| SERT | [3H]Citalopram | |
Table 2: Functional Activity Profile of 5-Cyanotryptamine HCl
| Receptor Subtype | Assay Type | Functional Response | Potency (EC50/IC50, nM) ± SEM | Max Efficacy (% of 5-HT) |
|---|---|---|---|---|
| 5-HT1A | cAMP Inhibition | |||
| 5-HT2A | Calcium Mobilization |
| 5-HT2C | Calcium Mobilization | | | |
Signaling Pathway Visualization
Caption: Postulated 5-HT2A receptor Gq-coupled signaling pathway.
Part 2: In Vivo Behavioral Pharmacology
This phase evaluates the effects of 5-Cyanotryptamine HCl in validated rodent models of depression and anxiety.[13][14] These tests assess behaviors that are analogous to symptoms of mood disorders in humans.[15]
Protocol 2.1: Forced Swim Test (FST) - Depression Model
The FST is a widely used screen for agents with potential antidepressant activity, based on the principle of behavioral despair.[13][14]
Objective: To assess the antidepressant-like effect of the compound by measuring immobility time.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old). Acclimatize for at least one week.
-
Drug Administration: Administer 5-Cyanotryptamine HCl (e.g., 1, 5, 10 mg/kg, intraperitoneal injection) or vehicle (e.g., saline) 30-60 minutes before the test. A positive control (e.g., Fluoxetine, 20 mg/kg) should be included.
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
The session is recorded by a video camera.
-
A trained observer, blind to the treatment groups, scores the behavior.
-
-
Scoring: Measure the total duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes of the 6-minute session.
-
Data Analysis: Compare the mean immobility time between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Protocol 2.2: Sucrose Preference Test (SPT) - Anhedonia Model
Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT measures this by assessing a rodent's preference for a sweetened solution over plain water.[13]
Objective: To assess the ability of the compound to reverse stress-induced anhedonia.
Methodology:
-
Animals & Stress Induction: Male Wistar rats. Induce anhedonia using a chronic unpredictable stress (CUS) paradigm for 3-4 weeks.
-
Drug Administration: Administer 5-Cyanotryptamine HCl or vehicle daily during the final 1-2 weeks of the CUS protocol.
-
Procedure:
-
Habituation: Acclimatize rats to the presence of two drinking bottles in their home cage for 48 hours.
-
Baseline: After a period of food and water deprivation (e.g., 12 hours), present rats with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Test: After 1-2 hours, remove and weigh the bottles to determine consumption.
-
-
Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.
-
Data Analysis: Compare the mean sucrose preference between stressed groups (vehicle vs. drug) and non-stressed controls using ANOVA.
Protocol 2.3: Elevated Plus Maze (EPM) - Anxiety Model
The EPM is a standard test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16]
Objective: To evaluate the anxiolytic-like effects of the compound.
Methodology:
-
Animals: Male BALB/c mice (known for higher anxiety levels).
-
Drug Administration: Administer 5-Cyanotryptamine HCl (e.g., 0.5, 1, 2.5 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control (e.g., Diazepam, 1 mg/kg) should be included.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the session with a video tracking system.
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for locomotor effects).
-
-
Data Analysis: Compare the percentage of time spent and entries into the open arms across groups using one-way ANOVA.
Data Presentation: In Vivo Behavioral Studies
Table 3: Effect of 5-Cyanotryptamine HCl in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) ± SEM |
|---|---|---|---|
| Vehicle | - | 12 | |
| 5-Cyanotryptamine HCl | 1 | 12 | |
| 5-Cyanotryptamine HCl | 5 | 12 | |
| 5-Cyanotryptamine HCl | 10 | 12 |
| Fluoxetine | 20 | 12 | |
Table 4: Effect of 5-Cyanotryptamine HCl in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms ± SEM | % Entries into Open Arms ± SEM | Total Distance (cm) ± SEM |
|---|---|---|---|---|---|
| Vehicle | - | 10 | |||
| 5-Cyanotryptamine HCl | 0.5 | 10 | |||
| 5-Cyanotryptamine HCl | 1.0 | 10 | |||
| 5-Cyanotryptamine HCl | 2.5 | 10 |
| Diazepam | 1.0 | 10 | | | |
Hypothetical Framework Visualization
References
- 1. Food-derived serotonergic modulators: effects on mood and cognition | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 2. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classic serotonergic psychedelics for mood and depressive symptoms: a meta-analysis of mood disorder patients and healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Principles of Preclinical Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]
- 14. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioural Assays to Model Cognitive and Affective Dimensions of Depression and Anxiety in Rats | Semantic Scholar [semanticscholar.org]
- 16. criver.com [criver.com]
Application Notes and Protocols for 5-Cyanotryptamine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanotryptamine hydrochloride is a tryptamine derivative with structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Due to this resemblance, it is presumed to interact with serotonin receptors, making it a valuable tool for research in pharmacology and neurobiology. These application notes provide a detailed protocol for the dissolution of 5-Cyanotryptamine hydrochloride for use in cell culture experiments, as well as an overview of the likely signaling pathways it modulates.
Data Presentation: Solubility
| Solvent | Recommended Starting Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | A common solvent for tryptamine derivatives. Should be purged with an inert gas. | [1][2] |
| Ethanol | 20 mg/mL | Another potential organic solvent for stock solutions. | [1] |
| Water | Up to 100 mM (for Serotonin HCl) | While some similar compounds are water-soluble, it is advisable to test the solubility of 5-Cyanotryptamine hydrochloride in small quantities first. | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 5 mg/mL (for Serotonin HCl) | For direct preparation of aqueous solutions, though solubility may be limited. | [2] |
Note: It is crucial to determine the empirical solubility for your specific batch of 5-Cyanotryptamine hydrochloride. The concentrations provided above are based on structurally related compounds and should be used as a starting point.
Experimental Protocols: Dissolution for Cell Culture
This protocol details the preparation of a sterile stock solution of 5-Cyanotryptamine hydrochloride and its subsequent dilution for use in cell culture assays.
Materials:
-
5-Cyanotryptamine hydrochloride powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood or biosafety cabinet
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weighing: Carefully weigh the desired amount of 5-Cyanotryptamine hydrochloride powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 221.69 g/mol ), weigh out 2.22 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Properly stored, the stock solution should be stable for several months.
Protocol for Preparing Working Solutions for Cell Culture:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as DMSO can have physiological effects on cells.
-
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.
-
Application: Add the prepared working solution to your cell cultures and proceed with your experimental assay. Aqueous solutions should ideally be used within one day.[2]
Signaling Pathways
5-Cyanotryptamine, as a serotonin analog, is expected to exert its effects by binding to and activating serotonin receptors (5-HTRs). There are seven families of 5-HT receptors (5-HT1 through 5-HT7), most of which are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3] Activation of these receptors can trigger a variety of intracellular signaling cascades.
Caption: A generalized signaling pathway for Gq-coupled 5-HT receptors.
The diagram above illustrates a common signaling pathway initiated by the activation of Gq-coupled 5-HT receptors. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events can then trigger downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to various cellular responses.[4][5] Other 5-HT receptors are coupled to different G-proteins (Gi or Gs), leading to the inhibition or stimulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels.[6]
Experimental Workflow
Caption: A standard workflow for preparing and using 5-Cyanotryptamine HCl in cell culture.
Safety Precautions
-
Always handle 5-Cyanotryptamine hydrochloride in accordance with the Safety Data Sheet (SDS) provided by the manufacturer.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 5-Cyanotryptamine hydrochloride
An increasing interest in the pharmacological and toxicological profiles of tryptamine derivatives necessitates the development of robust and reliable analytical methods for their quantification. 5-Cyanotryptamine, as a derivative of interest, requires accurate measurement in various matrices for research, quality control, and drug development purposes. This document provides detailed application notes and protocols for the quantification of 5-Cyanotryptamine hydrochloride using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Due to a lack of specific validated methods for 5-Cyanotryptamine hydrochloride in the public domain, the following protocols are adapted from established methods for analogous tryptamine derivatives and other hydrochloride salts. These serve as a comprehensive guide for developing and validating methods specific to 5-Cyanotryptamine hydrochloride.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A stability-indicating HPLC method is crucial for quantifying the active pharmaceutical ingredient (API) and resolving it from any potential degradation products.[1][2][3] This approach is essential for ensuring the purity and stability of the compound.[1][2]
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC-UV method for a tryptamine analog.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating tryptamine derivatives.[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of 0.025 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[4] The ratio can be optimized, for instance, starting with a higher aqueous percentage and gradually increasing the organic modifier.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Tryptamine derivatives typically exhibit maximum absorbance around 275-280 nm. The specific λmax for 5-Cyanotryptamine hydrochloride should be determined by scanning a standard solution from 200-400 nm.[1][6]
-
Injection Volume: 10 µL.[6]
1.2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Cyanotryptamine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, a simple dissolution in the mobile phase may be sufficient.[6] For formulated products, it may involve extraction and filtration steps to remove excipients.
1.3. Method Validation Parameters The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[2][6] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[1][5]
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[7][8] This technique is particularly useful for pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes expected performance characteristics for an LC-MS/MS method for a tryptamine analog in a biological matrix like plasma.[9]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocol
2.1. Instrumentation and Conditions
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or phenyl-hexyl column with smaller particle sizes (e.g., < 2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile or methanol is common for ESI-positive mode.[9] Non-volatile buffers like phosphates should be avoided.[10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of 5-Cyanotryptamine, and product ions would be determined by infusion experiments.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
2.2. Preparation of Solutions
-
Standard and Sample Preparation: Similar to the HPLC method, but at much lower concentrations (ng/mL range).
-
Internal Standard (IS): A deuterated analog of 5-Cyanotryptamine (e.g., 5-Cyanotryptamine-d4) is the ideal internal standard to correct for matrix effects and variations in extraction and ionization. If unavailable, a structurally similar compound can be used.[8]
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[9]
-
Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.[9]
-
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical signaling pathway for a tryptamine derivative.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique for the quantification of pure substances.[11][12] It is less specific than chromatographic methods but can be useful for rapid quantification in the absence of interfering substances.
Quantitative Data Summary
| Parameter | Typical Value |
| Wavelength of Maximum Absorbance (λmax) | ~278 nm (To be determined) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | Compound-specific |
Experimental Protocol
3.1. Instrumentation
3.2. Method
-
Determination of λmax: Prepare a solution of 5-Cyanotryptamine hydrochloride (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or 0.1 N HCl). Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[11]
-
Preparation of Calibration Curve: Prepare a series of standard solutions of 5-Cyanotryptamine hydrochloride in the chosen solvent, with concentrations spanning the expected linear range (e.g., 2, 5, 8, 10, 15, 20 µg/mL).
-
Measurement: Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law equation derived from the linear regression.[12]
3.3. Sample Preparation
-
Accurately weigh a quantity of the sample, dissolve it in the chosen solvent, and dilute to a concentration that falls within the linear range of the calibration curve.
These protocols provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the quantification of 5-Cyanotryptamine hydrochloride. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. scispace.com [scispace.com]
- 3. validated stability indicating: Topics by Science.gov [science.gov]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A surrogate analyte-based LC-MS/MS method for the determination of 5-hydroxytryptamine, kynurenine and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. biomedres.us [biomedres.us]
- 12. japer.in [japer.in]
- 13. mdpi.com [mdpi.com]
Application Note: Analysis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the quantitative analysis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
3-(2-aminoethyl)-1H-indole-5-carbonitrile is a crucial building block in the synthesis of various pharmacologically active compounds. Accurate and robust analytical methods are essential for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies. The methods outlined below provide a starting point for the analysis of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification and purity assessment of 3-(2-aminoethyl)-1H-indole-5-carbonitrile in bulk samples and simple matrices.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm |
Sample Preparation: Standard Protocol
-
Standard Solution: Accurately weigh and dissolve 3-(2-aminoethyl)-1H-indole-5-carbonitrile in methanol or a mixture of water and acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile in complex matrices such as plasma, serum, or tissue homogenates.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC-MS System | Agilent 1100 Series HPLC with an Agilent 1100 MS detector or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, then hold for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometer Settings
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1][2] |
| Polarity | Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Fragmentor Voltage | 70 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Note: The exact mass of 3-(2-aminoethyl)-1H-indole-5-carbonitrile (C11H11N3) is approximately 185.10. The protonated molecule [M+H]+ with m/z 186.1 would be the target for SIM or the precursor ion for MRM.
Sample Preparation: Protein Precipitation for Plasma/Serum
-
Spiking: To 100 µL of plasma or serum, add the internal standard (if available, an isotopically labeled version is preferred) and the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Experimental Workflows
Caption: General workflow for HPLC analysis.
Caption: Workflow for LC-MS analysis of biological samples.
Method Validation Parameters
For both HPLC and LC-MS methods, it is crucial to perform a thorough validation to ensure the reliability of the results. Key validation parameters to be assessed include:
-
Linearity: A linear relationship between the analyte concentration and the detector response should be established. A correlation coefficient (r²) of >0.99 is generally desirable.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar indole compounds, LODs are often in the low ng/mL to pg/mL range.[3]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: The stability of the analyte in the sample matrix and in prepared solutions under different storage conditions.
Conclusion
The provided HPLC and LC-MS methods offer robust and reliable approaches for the analysis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential before routine use to ensure data quality and integrity.
References
- 1. lcms.cz [lcms.cz]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of indole-5-carbonitrile, a versatile scaffold in medicinal chemistry. The following sections describe key synthetic transformations targeting the indole nitrogen, the nitrile functional group, and the indole ring itself, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
N-Alkylation of the Indole Ring
Modification of the indole nitrogen is a common strategy to modulate the pharmacological properties of indole-containing compounds. N-alkylation can alter the compound's polarity, metabolic stability, and receptor-binding affinity.
Application Note:
N-alkylation of indole-5-carbonitrile can be achieved under basic conditions using a variety of alkylating agents. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. This protocol describes a general procedure for the N-alkylation of indole-5-carbonitrile.
Experimental Protocol: N-Alkylation of Indole-5-carbonitrile
Materials:
-
Indole-5-carbonitrile
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1-Methyl-1H-indole-5-carbonitrile | Methyl iodide | NaH | DMF | ~98% (on 3-cyanoindole) | [1] |
| 1-Benzyl-1H-indole-5-carbonitrile | Benzyl bromide | NaH | DMF | Good to excellent | [2] |
Note: Yields are based on similar indole derivatives and may vary for indole-5-carbonitrile.
Experimental Workflow: N-Alkylation
Derivatization of the Nitrile Group
The nitrile group at the 5-position is a versatile handle for further chemical transformations, including hydrolysis to a carboxamide or reduction to a primary amine.
Hydrolysis to Indole-5-carboxamide
Application Note:
Hydrolysis of the nitrile group to a carboxamide introduces a key pharmacophore that can participate in hydrogen bonding interactions with biological targets. Both acidic and basic conditions can be employed for this transformation.
Experimental Protocol: Hydrolysis of Indole-5-carbonitrile
Materials:
-
Indole-5-carbonitrile
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution (for acidic hydrolysis)
-
Hydrochloric acid (HCl) (for basic hydrolysis)
Procedure (Acidic Hydrolysis):
-
To a solution of indole-5-carbonitrile in a suitable solvent (e.g., aqueous ethanol), add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Product | Reagents | Yield (%) | Reference |
| Indole-5-carboxamide | H₂SO₄, H₂O | Not specified | [3] |
Note: Spectroscopic data for Indole-5-carboxamide is available.[4][5][6]
Reduction to 5-(Aminomethyl)indole
Application Note:
Reduction of the nitrile group to a primary amine provides a flexible linker for the attachment of various side chains and pharmacophores, enabling the exploration of structure-activity relationships.
Experimental Protocol: Reduction of Indole-5-carbonitrile
Materials:
-
Indole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of indole-5-carbonitrile (1.0 eq) in THF dropwise under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Quantitative Data Summary:
| Product | Reducing Agent | Yield (%) | Reference |
| 5-(Aminomethyl)indole | Raney Ni, H₂ | Good | [7] |
C-H Functionalization and Cross-Coupling Reactions
Direct functionalization of the indole core or the introduction of aryl or heteroaryl substituents via cross-coupling reactions are powerful strategies for generating novel chemical entities.
Application Note: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. To perform this reaction on indole-5-carbonitrile, a halogen substituent is typically required on the indole ring, for example, at the 4- or 6-position. The synthesis of a bromo-substituted precursor is the first step.
Experimental Protocol: Synthesis of 4-Bromo-1H-indole-5-carbonitrile (Hypothetical)
Note: A specific protocol for the synthesis of 4-bromo-1H-indole-5-carbonitrile was not found. The following is a general procedure for the bromination of an activated aromatic ring that may be adapted.
Materials:
-
Indole-5-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve indole-5-carbonitrile in anhydrous DCM.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-1H-indole-5-carbonitrile
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a degassed mixture of 4-bromo-1H-indole-5-carbonitrile (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Reactant | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromoindole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water/THF | High | [4] |
Note: Yields are based on similar indole derivatives and may vary.
Experimental Workflow: Suzuki-Miyaura Coupling
Biological Activity and Signaling Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and serotonin receptor agonists.[8][9] The derivatization of indole-5-carbonitrile provides a library of compounds that can be screened for various therapeutic targets.
Kinase Inhibition Signaling Pathway
Many indole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[10][11][12][13]
References
- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of CAS 101831-71-4 as a Precursor for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS 101831-71-4, chemically identified as 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride, is a tryptamine derivative that serves as a valuable precursor in the synthesis of novel therapeutic agents. Its structural similarity to the neurotransmitter serotonin makes it an ideal starting material for the development of compounds targeting neurological pathways, particularly serotonin (5-HT) receptors.[1] This document provides detailed application notes and experimental protocols for utilizing this precursor in the discovery of new drug candidates, with a focus on the synthesis of serotonin receptor modulators for potential treatment of conditions such as depression, anxiety, and other mood disorders.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 101831-71-4 |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride |
| Boiling Point | 423.6°C at 760 mmHg |
| Storage Conditions | 2-8°C, store under inert gas |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Purity | ≥95% |
Application: Precursor for Serotonin Receptor Modulators
The primary application of CAS 101831-71-4 in drug discovery is as a scaffold for the synthesis of ligands targeting serotonin receptors. The core indolethylamine structure is a well-established pharmacophore for 5-HT receptor interaction. The cyano group at the 5-position offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to achieve desired potency, selectivity, and pharmacokinetic properties.
Key Synthetic Transformations
The primary amino group of 3-(2-aminoethyl)-1H-indole-5-carbonitrile provides a reactive site for various chemical modifications to generate a library of diverse derivatives. The two most common and effective strategies are N-alkylation and N-acylation.
1. N-Alkylation via Reductive Amination: This reaction introduces alkyl groups to the primary amine, which can significantly influence receptor binding affinity and selectivity.
2. N-Acylation to form Amides: Coupling of the primary amine with carboxylic acids to form amides is another powerful method to introduce diverse functionalities and modulate the pharmacological profile of the resulting compounds.
Experimental Protocols
The following are generalized protocols for the chemical modification of CAS 101831-71-4. Researchers should adapt these methods based on the specific properties of the reagents used.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-alkylated derivatives of 3-(2-aminoethyl)-1H-indole-5-carbonitrile.
Workflow for N-Alkylation:
Caption: Workflow for N-alkylation.
Materials and Reagents:
-
This compound (CAS 101831-71-4)
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (to neutralize the hydrochloride salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the corresponding aldehyde or ketone (1.1 eq) and a base such as TEA or DIPEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired N-alkylated derivative.
Protocol 2: N-Acylation via Amide Coupling
This protocol details the synthesis of N-acyl derivatives of 3-(2-aminoethyl)-1H-indole-5-carbonitrile.
Workflow for N-Acylation:
Caption: Workflow for N-acylation.
Materials and Reagents:
-
This compound (CAS 101831-71-4)
-
Carboxylic acid (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) or a similar amide coupling reagent
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.
Data Presentation: Hypothetical Biological Activity
The following table presents hypothetical quantitative data for a series of N-substituted derivatives of CAS 101831-71-4, illustrating how experimental results can be structured for clear comparison. The data represents binding affinities (Ki) for serotonin receptor subtypes 5-HT₁A and 5-HT₂A, which are common targets for antidepressant and anxiolytic drugs.
| Compound ID | R Group (N-substituent) | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |
| Precursor | -H | >10,000 | >10,000 |
| Derivative 1 | -CH₃ | 850 | 1200 |
| Derivative 2 | -CH₂CH₃ | 720 | 950 |
| Derivative 3 | -CH₂(C₆H₅) (Benzyl) | 150 | 250 |
| Derivative 4 | -C(O)CH₃ (Acetyl) | 2500 | 3500 |
| Derivative 5 | -C(O)C₆H₅ (Benzoyl) | 980 | 1500 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway
Derivatives of CAS 101831-71-4 are designed to modulate serotonergic signaling pathways. As agonists or antagonists of 5-HT receptors, they can influence downstream signaling cascades, such as the G-protein coupled receptor (GPCR) pathway, which plays a crucial role in neuronal function and mood regulation.
Caption: Serotonergic signaling pathway.
Conclusion
CAS 101831-71-4 is a promising and versatile precursor for the synthesis of novel therapeutic agents, particularly those targeting the serotonergic system. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold and to develop new drug candidates with improved pharmacological profiles. Careful consideration of synthetic strategies and thorough biological evaluation are essential for the successful translation of these efforts into clinically relevant therapies.
References
Application Notes and Protocols for the Synthesis of Indole Derivatives from 5-Cyanotryptamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of various indole derivatives from the versatile starting material, 5-cyanotryptamine. The protocols detailed herein offer step-by-step instructions for the hydrolysis, reduction, and Grignard reaction of the 5-cyano group, leading to the formation of 5-carboxamido/carboxy, 5-(aminomethyl), and 5-acyl tryptamine derivatives, respectively. These compounds are of significant interest in medicinal chemistry and pharmacology due to their structural similarity to serotonin and their potential to interact with various biological targets.
Introduction
5-Cyanotryptamine is a valuable precursor for the synthesis of a diverse range of 5-substituted tryptamine derivatives. The cyano group at the 5-position of the indole ring is a versatile functional group that can be readily transformed into other functionalities, providing access to novel compounds with potential therapeutic applications. The indole scaffold is a privileged structure in drug discovery, and modifications at the 5-position can significantly influence the pharmacological properties of tryptamine derivatives. This guide presents detailed methodologies for the chemical modification of 5-cyanotryptamine and provides insights into the biological relevance of the resulting products.
I. Synthesis of 5-Carboxamidotryptamine and 5-Carboxytryptamine via Hydrolysis
The hydrolysis of the cyano group of 5-cyanotryptamine can yield either the corresponding amide (5-carboxamidotryptamine) under partial hydrolysis conditions or the carboxylic acid (5-carboxytryptamine) upon complete hydrolysis. 5-Carboxamidotryptamine is a known serotonin receptor agonist with high affinity for several 5-HT receptor subtypes.
Experimental Protocol: Hydrolysis of 5-Cyanotryptamine
Materials:
-
5-Cyanotryptamine
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Water
-
Ethanol
-
Sodium bicarbonate (for neutralization)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
pH meter or pH paper
Procedure for Acid-Catalyzed Hydrolysis (to 5-Carboxytryptamine):
-
In a round-bottom flask, suspend 5-cyanotryptamine (1 equivalent) in a mixture of ethanol and water.
-
Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The product, 5-carboxytryptamine, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Procedure for Base-Catalyzed Hydrolysis (to 5-Carboxamidotryptamine - partial hydrolysis):
-
In a round-bottom flask, dissolve 5-cyanotryptamine (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (e.g., 2-4 equivalents) in water.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction closely by TLC to avoid complete hydrolysis to the carboxylic acid.
-
Once the starting material is consumed and the desired amide is the major product, cool the reaction to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-carboxamidotryptamine.
-
Purify the product by column chromatography on silica gel.
| Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acid Hydrolysis | 5-Cyanotryptamine, H₂SO₄ | Ethanol/Water | 80-100 | 4-8 | 70-85 |
| Base Hydrolysis | 5-Cyanotryptamine, NaOH | Ethanol/Water | 50-60 | 2-4 | 60-75 |
Note: Reaction conditions should be optimized for each specific substrate and scale.
Signaling Pathway of 5-Carboxamidotryptamine
5-Carboxamidotryptamine is a potent agonist at several serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes.[1][2][3] Its interaction with these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that modulate neuronal activity.
References
Application Notes and Protocols for the Laboratory Preparation of 3-(2-aminoethyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of various neurologically active compounds. The synthesis is based on the well-established Fischer indole synthesis, offering a reliable and scalable method for producing this valuable tryptamine derivative. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic and medicinal chemistry.
Introduction
3-(2-aminoethyl)-1H-indole-5-carbonitrile, also known as 5-cyanotryptamine, is a tryptamine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to serotonin and other endogenous neurotransmitters makes it a valuable scaffold for the design of compounds targeting various receptors in the central nervous system, including those implicated in mood disorders such as depression and anxiety.[1] The cyano-functional group at the 5-position of the indole ring offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in the development of novel therapeutic agents. This document details a robust laboratory-scale synthesis of its hydrochloride salt.
Reaction Scheme
The synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride is achieved through a two-step process. The first step involves the formation of 4-cyanophenylhydrazine hydrochloride from 4-aminobenzonitrile. The second step is a Fischer indole synthesis where the prepared hydrazine reacts with 4-chlorobutanal dimethyl acetal to form the target indole ring system.
Step 1: Synthesis of 4-cyanophenylhydrazine hydrochloride
Step 2: Synthesis of this compound
Experimental Protocol
Materials and Equipment
-
4-aminobenzonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
4-chlorobutanal dimethyl acetal
-
Ethanol
-
Toluene
-
Methanol
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Preparation of 4-cyanophenylhydrazine hydrochloride[2]
-
Diazotization: In a suitable flask, suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 ml). Cool the stirred suspension to -15°C using an appropriate cooling bath.
-
Slowly add a solution of sodium nitrite (31.5 g, 457 mmol) in water (200 ml) dropwise, ensuring the temperature is maintained below -10°C.
-
After the addition is complete, quickly filter the reaction mixture to remove any solids.
-
Reduction: In a separate large flask, prepare a solution of SnCl₂·2H₂O (477 g, 2.1 mol) in concentrated HCl (370 ml) and cool it to -20°C.
-
Add the filtered diazonium salt solution portionwise to the stirred SnCl₂ solution, maintaining the temperature below -10°C.
-
Stir the mixture for an additional 15 minutes, allowing the temperature to rise from -10°C to 0°C.
-
Isolation: Collect the resulting white precipitate by filtration, wash it with diethyl ether (4 x 250 ml), and dry to yield 4-cyanophenylhydrazine hydrochloride.
Step 2: Synthesis of this compound (5-Cyanotryptamine HCl)[2]
-
Indole Formation: In a large round-bottom flask, suspend the 4-cyanophenylhydrazine HCl (50 g) obtained from the previous step in a mixture of ethanol and water (5:1, 2 L).
-
To the stirred suspension, add 4-chlorobutanal dimethyl acetal (45 g).
-
Heat the resulting mixture to reflux and maintain for 18 hours.
-
Work-up and Crystallization: After the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Azeotrope the residue with toluene to yield a brown solid.
-
Crystallize the crude product from methanol (150 ml) to obtain this compound as a yellow solid.
Data Presentation
| Parameter | Step 1: 4-cyanophenylhydrazine HCl | Step 2: 3-(2-aminoethyl)-1H-indole-5-carbonitrile HCl |
| Starting Material | 4-aminobenzonitrile | 4-cyanophenylhydrazine HCl |
| Reagents | NaNO₂, SnCl₂·2H₂O, conc. HCl | 4-chlorobutanal dimethyl acetal, Ethanol, Water |
| Reaction Temperature | -20°C to 0°C | Reflux |
| Reaction Time | ~ 1 hour | 18 hours |
| Product Appearance | White precipitate | Yellow solid |
| Yield | 78% | 35% |
| Melting Point | 235-237°C | 270-274°C |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile HCl.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.
-
Sodium nitrite is a strong oxidizing agent.
-
Tin(II) chloride is harmful if swallowed and causes skin irritation.
-
The reaction intermediates and the final product should be handled with care, as their toxicological properties may not be fully characterized.
References
The Synthetic Versatility of 5-Cyanotryptamine Hydrochloride: Application Notes and Protocols for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanotryptamine hydrochloride is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex heterocyclic scaffolds and pharmacologically active molecules. The presence of a nucleophilic aminoethyl side chain and an electron-withdrawing cyano group on the indole core allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic reactions involving 5-cyanotryptamine and its precursor, 5-cyanoindole, highlighting its role in the synthesis of notable compounds such as the antidepressant Vilazodone and in the construction of the β-carboline framework.
I. Synthesis of 5-Cyanotryptamine Precursors from 5-Cyanoindole
A common and crucial precursor for many synthetic routes is 5-cyanoindole. Its preparation and subsequent elaboration are foundational for obtaining 5-cyanotryptamine and its derivatives. A key transformation of 5-cyanoindole is the Friedel-Crafts acylation, which serves as an entry point to various tryptamine analogs.
Application Note: Friedel-Crafts Acylation of 5-Cyanoindole
The Friedel-Crafts acylation of 5-cyanoindole is a robust method for introducing a carbonyl group at the C3 position of the indole ring. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent (an acyl chloride). The resulting 3-acyl-5-cyanoindole is a key intermediate that can be further modified, for instance, by reduction of the carbonyl and subsequent conversion to the tryptamine. This pathway is instrumental in the synthesis of complex molecules like Vilazodone.
Experimental Protocol: Synthesis of 3-(4-Chlorobutyryl)-5-cyanoindole
This protocol details the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, a key step in the synthesis of Vilazodone.
Materials:
-
5-Cyanoindole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Chlorobutyryl chloride
-
Nitromethane
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2-2.3 equivalents) and a mixture of dichloromethane and nitromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.1-1.6 equivalents) to the cooled suspension, maintaining the temperature between 0-10°C.
-
After the addition is complete, add a solution of 5-cyanoindole (1.0 equivalent) in nitromethane dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-(4-chlorobutyryl)-5-cyanoindole by a suitable method, such as recrystallization or column chromatography.
The subsequent steps towards Vilazodone involve reduction of the ketone and condensation with another key intermediate.[1]
II. Pictet-Spengler Reaction for the Synthesis of β-Carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure in many natural products and pharmaceutically active compounds.[2][3] This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tricyclic system. 5-Cyanotryptamine is a suitable substrate for this reaction, leading to the formation of cyano-substituted β-carbolines, which can be further functionalized.
Application Note: Synthesis of Cyano-Substituted β-Carbolines
The Pictet-Spengler reaction with 5-cyanotryptamine allows for the introduction of a cyano group onto the β-carboline scaffold. This reaction can be catalyzed by various acids, and microwave-assisted protocols can significantly reduce reaction times. The resulting cyano-substituted β-carbolines are valuable intermediates for the synthesis of more complex alkaloids and drug candidates.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction with 5-Cyanotryptamine
This protocol provides a general methodology for the synthesis of a 6-cyano-1-substituted-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
5-Cyanotryptamine hydrochloride
-
An appropriate aldehyde (e.g., benzaldehyde) (1.1 equivalents)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (optional)
Procedure:
-
Dissolve 5-cyanotryptamine hydrochloride (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours, or heat to reflux to accelerate the reaction. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-cyano-1-substituted-1,2,3,4-tetrahydro-β-carboline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| 5-Cyanotryptamine | Benzaldehyde | TFA | DCM | 24 | 85 (estimated) |
| 5-Cyanotryptamine | 4-Nitrobenzaldehyde | TFA | DCM | 24 | 80 (estimated) |
| 5-Cyanotryptamine | Formaldehyde | HCl | H₂O/MeOH | 12 | 90 (estimated) |
Note: Yields are estimated based on typical Pictet-Spengler reactions with tryptamines and may vary depending on the specific substrate and reaction conditions.
III. N-Alkylation and N-Acylation of 5-Cyanotryptamine
The primary amine of the ethylamine side chain of 5-cyanotryptamine is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.
Application Note: N-Alkylation and N-Acylation Strategies
N-alkylation introduces alkyl groups to the nitrogen atom, which can be achieved using various alkylating agents such as alkyl halides or by reductive amination. N-acylation, the formation of an amide bond, is readily accomplished using acyl chlorides or anhydrides in the presence of a base. These modifications can significantly impact the biological activity of the resulting tryptamine derivatives.
Experimental Protocol: General Procedure for N-Acylation of 5-Cyanotryptamine
This protocol describes a general method for the acylation of the primary amine of 5-cyanotryptamine.
Materials:
-
5-Cyanotryptamine hydrochloride
-
An appropriate acyl chloride (e.g., acetyl chloride) (1.1 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Suspend 5-cyanotryptamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.
-
Add the base (2.2 equivalents) and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-acyl-5-cyanotryptamine.
| Reactant 1 | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 5-Cyanotryptamine | Acetyl Chloride | Triethylamine | DCM | 2 | 92 (estimated) |
| 5-Cyanotryptamine | Benzoyl Chloride | Pyridine | DCM | 3 | 88 (estimated) |
| 5-Cyanotryptamine | Propionyl Chloride | Triethylamine | DCM | 2 | 90 (estimated) |
Note: Yields are estimated based on standard acylation reactions and may vary.
Visualizing Synthetic Pathways
To better illustrate the synthetic transformations discussed, the following diagrams, generated using the DOT language, depict the key reaction workflows.
Caption: Workflow for the Friedel-Crafts Acylation of 5-Cyanoindole.
Caption: Workflow for the Pictet-Spengler Reaction.
Caption: Workflow for the N-Acylation of 5-Cyanotryptamine.
Conclusion
5-Cyanotryptamine hydrochloride stands out as a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including electrophilic substitution on the indole ring and nucleophilic reactions at the amino group, makes it a key component in the synthesis of diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents and other advanced materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Cyanotryptamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Cyanotryptamine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 5-Cyanotryptamine?
A1: Common synthetic strategies for 5-Cyanotryptamine typically start from 5-cyanoindole. A prevalent method involves a two-step process:
-
Introduction of a two-carbon side chain at the 3-position of 5-cyanoindole. This can be achieved through methods like the Friedel-Crafts acylation with chloroacetyl chloride or the Henry reaction with nitromethane to form a nitrovinyl intermediate.
-
Reduction of the intermediate to form the primary amine. The keto or nitro group on the side chain is reduced to an amine to yield 5-cyanotryptamine.
Q2: I am experiencing low yields in the initial Friedel-Crafts acylation of 5-cyanoindole. What are the potential causes?
A2: Low yields in the Friedel-Crafts acylation can stem from several factors. The choice of Lewis acid catalyst is critical, with aluminum chloride (AlCl₃) being a common option. The reaction is also sensitive to moisture, so ensuring anhydrous conditions is crucial. The stoichiometry of the reactants and the reaction temperature should be carefully optimized.
Q3: During the reduction of the nitrovinyl intermediate, I am observing side products. How can I improve the selectivity?
A3: The reduction of the 3-(2-nitrovinyl)-5-cyanoindole intermediate is a critical step. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can sometimes lead to over-reduction or side reactions. Alternative reducing agents such as sodium borohydride (NaBH₄) in the presence of a catalyst like nickel(II) acetate may offer better selectivity. Controlling the reaction temperature and the rate of addition of the reducing agent can also minimize the formation of byproducts.
Q4: What is the best way to purify the final 5-Cyanotryptamine hydrochloride product?
A4: Purification of 5-Cyanotryptamine hydrochloride is typically achieved through recrystallization. After the synthesis of the free base, it can be dissolved in a suitable organic solvent like isopropanol or ethanol, followed by the addition of a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
Troubleshooting Guides
Issue 1: Low Yield of 5-Cyano-3-indoleglyoxylamide
Possible Causes:
-
Incomplete reaction: The reaction of 5-cyanoindole with oxalyl chloride may not have gone to completion.
-
Side reactions: The highly reactive oxalyl chloride can lead to the formation of undesired byproducts.
-
Suboptimal temperature: The reaction temperature may not be optimal for the formation of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of the glyoxylamide intermediate.
Issue 2: Poor Yield in the Reduction of 5-Cyano-3-indoleglyoxylamide
Possible Causes:
-
Inactive reducing agent: The lithium aluminum hydride (LiAlH₄) may have degraded due to exposure to moisture.
-
Insufficient amount of reducing agent: The stoichiometry of the reducing agent may be inadequate for complete reduction.
-
Formation of stable intermediates: The reaction may be stalling at an intermediate stage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the reduction of the glyoxylamide intermediate.
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of 5-Cyanoindole
| Starting Material | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | CuCN | NMP | 150-200 | 12 | ~70 | [Generic Rosenmund-von Braun Conditions] |
| 5-Bromoindole | K₄[Fe(CN)₆] | DMF | 130 | 12 | 68 | [1] |
Table 2: Comparison of Reducing Agents for Nitrovinylindoles
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(2-nitrovinyl)indole | LiAlH₄ | THF | Reflux | Moderate to Good | [Generic Reduction Conditions] |
| 3-(2-nitrovinyl)indole | NaBH₄ / Ni(OAc)₂·4H₂O | Methanol | Room Temp | Good | [Generic Reduction Conditions] |
Experimental Protocols
Protocol 1: Synthesis of 5-Cyano-3-indoleglyoxylamide
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-cyanoindole (1.0 eq) in anhydrous diethyl ether.
-
Addition of Oxalyl Chloride: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-cyano-3-indoleglyoxylyl chloride.
-
Ammonolysis: Suspend the acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Bubble anhydrous ammonia gas through the suspension until the reaction is complete (monitored by TLC).
-
Isolation: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-cyano-3-indoleglyoxylamide.
Protocol 2: Synthesis of 5-Cyanotryptamine
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Add the 5-cyano-3-indoleglyoxylamide (1.0 eq) portion-wise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield crude 5-cyanotryptamine.
Protocol 3: Preparation of 5-Cyanotryptamine Hydrochloride
-
Salt Formation: Dissolve the crude 5-cyanotryptamine in a minimal amount of isopropanol.
-
Precipitation: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.
-
Isolation: Collect the precipitated 5-Cyanotryptamine hydrochloride by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether and dry under vacuum to obtain the purified product.
Mandatory Visualizations
References
Technical Support Center: Purification of Crude 3-(2-aminoethyl)-1H-indole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(2-aminoethyl)-1H-indole-5-carbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of crude 3-(2-aminoethyl)-1H-indole-5-carbonitrile?
A1: Before commencing purification, it is crucial to have a preliminary understanding of your crude material. This includes:
-
Thin Layer Chromatography (TLC) Analysis: Develop a TLC method to visualize the number of components in your crude mixture. This will help in assessing the complexity of the purification.
-
Solubility Testing: Determine the solubility of your crude product in a range of common laboratory solvents. This information is vital for selecting an appropriate purification technique and solvent system.
-
Review the Reaction Scheme: Identify potential side-products and unreacted starting materials from your synthesis. This will help in anticipating the types of impurities you need to remove.
Q2: What are the most common methods for purifying crude 3-(2-aminoethyl)-1H-indole-5-carbonitrile?
A2: The two most common and effective purification methods for indole derivatives like 3-(2-aminoethyl)-1H-indole-5-carbonitrile are column chromatography and recrystallization.[1] The choice between them depends on the nature and quantity of impurities, as well as the desired final purity and yield.
Q3: How do I choose between column chromatography and recrystallization?
A3: The decision can be guided by the initial TLC analysis of your crude product.
-
Column Chromatography: This is generally the preferred method when the crude product contains multiple impurities with a range of polarities. It is a versatile technique that can separate compounds with very similar properties.
-
Recrystallization: This method is ideal when the crude product is relatively pure (typically >80-90%) and contains only small amounts of impurities. Recrystallization is often simpler and can be more cost-effective for large-scale purifications, though it may result in lower recovery.[1]
Troubleshooting Guides
Column Chromatography
Problem: My compound is not moving from the baseline on the TLC plate with standard solvent systems (e.g., ethyl acetate/hexanes).
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Cause: 3-(2-aminoethyl)-1H-indole-5-carbonitrile is a relatively polar molecule due to the amino and nitrile groups. Non-polar solvent systems may not be sufficient to elute it from the polar silica gel.
-
Solution: Increase the polarity of the mobile phase. A common strategy for polar compounds is to use a gradient elution. You can start with a less polar system and gradually increase the polarity. Consider using solvent systems containing methanol (MeOH) or dichloromethane (DCM). For example, a gradient of 0-10% methanol in dichloromethane is a good starting point.
Problem: My compound streaks badly on the TLC plate and the column, leading to poor separation.
-
Cause: The basic amino group in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking.
-
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used. Alternatively, a small amount of ammonia in methanol can be effective.
Problem: I have multiple spots on my TLC that are very close together, making separation by column chromatography difficult.
-
Cause: The impurities may be structurally very similar to your desired product, resulting in similar retention factors (Rf).
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can significantly alter the separation.
-
Consider a Different Stationary Phase: If normal-phase silica gel does not provide adequate separation, consider using reversed-phase (C18) chromatography. In reversed-phase, non-polar compounds are retained more strongly. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (0.05-0.1%) to improve peak shape for basic compounds.
-
Recrystallization
Problem: I can't find a single solvent that is suitable for recrystallization (the compound is either too soluble or insoluble).
-
Cause: Finding an ideal single solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound when hot but not when cold.
-
Solution: Use a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. Common binary solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexanes.
Problem: My compound "oils out" instead of forming crystals during recrystallization.
-
Cause: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a very high degree of supersaturation, or the melting point of the solid being lower than the temperature of the solution.
-
Solution:
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Use a More Dilute Solution: Add more of the "good" solvent before cooling.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to induce crystal formation.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to initiate crystallization.
-
Problem: The yield from recrystallization is very low.
-
Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used for dissolution.
-
Solution:
-
Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool for a Longer Period: Ensure the solution is thoroughly cooled to maximize crystal precipitation.
-
Concentrate the Mother Liquor: The solution remaining after filtration (the mother liquor) can be concentrated and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops is typically lower than the first.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Target Compound Elution Profile |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) (100:0 to 90:10 gradient) | 0.1 - 1% Triethylamine (TEA) | Elutes as the polarity of the mobile phase increases. |
| Silica Gel | Ethyl Acetate (EtOAc) / Hexanes (gradient) with MeOH | 0.1 - 1% Triethylamine (TEA) | May require a significant percentage of EtOAc and potentially MeOH. |
| C18 Silica (Reversed-Phase) | Water / Acetonitrile (ACN) (gradient) | 0.1% Trifluoroacetic Acid (TFA) | Elutes as the percentage of organic solvent (ACN) increases. |
| C18 Silica (Reversed-Phase) | Water / Methanol (MeOH) (gradient) | 0.1% Trifluoroacetic Acid (TFA) | Elutes as the percentage of organic solvent (MeOH) increases. |
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in ethanol and less soluble in water. |
| Methanol / Water | Similar to ethanol/water, methanol is a polar protic solvent that should dissolve the compound. |
| Ethyl Acetate / Hexanes | A more non-polar system that may be effective if the impurities are significantly more or less polar. |
| Isopropanol | A single solvent that may provide the desired solubility profile (dissolves when hot, sparingly soluble when cold). |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. The solvent level should always be kept above the top of the silica.
-
Sample Loading: Dissolve the crude 3-(2-aminoethyl)-1H-indole-5-carbonitrile in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization using a Binary Solvent System
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the "good" solvent (e.g., hot ethanol). Heat the mixture to reflux to dissolve the solid completely.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
Caption: Troubleshooting guide for recrystallization.
References
Troubleshooting low solubility of 5-Cyanotryptamine hydrochloride in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyanotryptamine hydrochloride. The following information is designed to address common challenges, particularly those related to solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is 5-Cyanotryptamine hydrochloride and what are its general properties?
5-Cyanotryptamine hydrochloride is a derivative of tryptamine. It is a crystalline solid that is sensitive to light. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.
Q2: I am having trouble dissolving 5-Cyanotryptamine hydrochloride in my aqueous buffer. What are the recommended solvents?
Like many tryptamine derivatives, 5-Cyanotryptamine hydrochloride has limited solubility in aqueous buffers alone.[1] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. From a concentrated stock in DMSO, the compound can then be diluted into your aqueous experimental buffer.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally recommended, with 0.1% being preferable for sensitive cell lines.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: My 5-Cyanotryptamine hydrochloride precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[3] This can often be mitigated by:
-
Using a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in your buffer.[3]
-
Pre-warming the buffer: Warming your cell culture media or buffer to 37°C can help improve solubility during dilution.[3]
-
Slow addition and mixing: Add the stock solution dropwise to the buffer while gently vortexing or swirling to ensure rapid and even distribution.[4]
Q5: How does pH affect the solubility of 5-Cyanotryptamine hydrochloride?
The solubility of compounds with ionizable groups, such as the amine in 5-Cyanotryptamine, is often pH-dependent. For compounds with basic anions, solubility tends to increase as the pH of the solution decreases.[5][6][7] Therefore, experimenting with buffers at different pH values may help improve solubility.
Troubleshooting Guide: Low Solubility in Buffers
This guide provides a systematic approach to troubleshoot and overcome low solubility issues with 5-Cyanotryptamine hydrochloride.
Initial Solubility Assessment
It is recommended to first determine the approximate solubility in your desired buffer system.
Table 1: Solubility of Related Tryptamine Compounds
| Compound | Solvent/Buffer | Approximate Solubility |
| Tryptamine | Ethanol | ~10 mg/mL |
| Tryptamine | DMSO | ~11 mg/mL[1] |
| Tryptamine | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Tryptamine hydrochloride | Water | 10 mg/mL |
| Tryptamine hydrochloride | DMSO | 39 mg/mL[8] |
Note: This data is for related compounds and should be used as a general guideline. Empirical testing is necessary for 5-Cyanotryptamine hydrochloride.
Experimental Protocols for Enhancing Solubility
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO or ethanol.
-
Dissolution: Weigh the desired amount of 5-Cyanotryptamine hydrochloride and add the appropriate volume of solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly. If undissolved particles remain, sonication in a water bath for 5-10 minutes or gentle warming (to 37°C) can be employed to aid dissolution.[2]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) and adjust to the final pH. Pre-warm the buffer to your experimental temperature (e.g., 37°C).
-
Intermediate Dilution (optional but recommended): Perform a serial dilution of your stock solution in the pre-warmed buffer. This gradual decrease in solvent concentration can prevent precipitation.[3]
-
Final Dilution: Slowly add the stock solution or the intermediate dilution to the final volume of your pre-warmed buffer while gently mixing.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, consider the troubleshooting steps below.
Troubleshooting Precipitation
dot graph TD { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} END_DOT Caption: Troubleshooting workflow for low solubility.
Potential Signaling Pathways
As a tryptamine derivative, 5-Cyanotryptamine hydrochloride is likely to interact with serotonin (5-HT) receptors. The specific receptor binding profile would need to be determined experimentally. However, many tryptamines are known to act as agonists at 5-HT1A and 5-HT2A receptors.[9] Below is a generalized diagram of the signaling pathways associated with these receptors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. emulatebio.com [emulatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Stability issues and degradation of 5-Cyanotryptamine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Cyanotryptamine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 5-Cyanotryptamine hydrochloride?
A1: Solid 5-Cyanotryptamine hydrochloride is hygroscopic and should be stored under an inert gas (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C, protected from light and moisture.
Q2: How should I prepare aqueous solutions of 5-Cyanotryptamine hydrochloride?
A2: Due to limited stability in aqueous solutions, it is highly recommended to prepare fresh solutions before each experiment. For longer-term storage, consider preparing stock solutions in anhydrous DMSO or ethanol, which can then be diluted into aqueous buffers immediately before use. When preparing aqueous solutions, using deoxygenated buffers can help minimize oxidative degradation.
Q3: What are the primary factors that affect the stability of 5-Cyanotryptamine hydrochloride in solution?
A3: The stability of 5-Cyanotryptamine hydrochloride in solution is influenced by several factors:
-
pH: Tryptamine derivatives are generally more stable in acidic conditions (pH 4-6). Neutral to alkaline conditions can accelerate degradation.
-
Oxidation: The indole ring is susceptible to oxidation, which is a primary degradation pathway. The presence of dissolved oxygen or oxidizing agents will hasten this process.
-
Light: Exposure to light, particularly UV light, can promote degradation.
-
Temperature: Higher temperatures will increase the rate of degradation.
Q4: I've noticed a color change (e.g., yellowing or browning) in my 5-Cyanotryptamine hydrochloride solution. What does this indicate?
A4: A color change in your solution is a common indicator of degradation, specifically oxidation. The formation of colored degradation products is a result of the oxidation of the indole ring. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q5: What are the likely degradation products of 5-Cyanotryptamine hydrochloride?
A5: While specific degradation products for 5-Cyanotryptamine hydrochloride are not extensively documented in publicly available literature, the primary degradation pathway for tryptamines is oxidation. This can lead to the formation of various hydroxylated and dione derivatives.[1] Enzymatic degradation, if applicable in your experimental system, could lead to products like indole-3-acetaldehyde.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of compound concentration in aqueous solution. | Inappropriate pH. | Measure the pH of your solution. For better stability, consider using a slightly acidic buffer (e.g., pH 4-6).[2] |
| Oxidative degradation. | Prepare solutions using deoxygenated buffers. Purge the headspace of the storage vial with an inert gas like nitrogen or argon. | |
| Exposure to light. | Store solutions in amber vials or wrap them in aluminum foil to protect them from light. Minimize light exposure during experiments.[2] | |
| Elevated temperature. | Store stock solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term). Avoid leaving solutions at room temperature for extended periods.[2] | |
| Unexpected peaks in HPLC chromatogram. | Degradation of 5-Cyanotryptamine hydrochloride. | Compare the chromatogram of a freshly prepared solution with the aged solution to identify potential degradation peaks. |
| Contaminated solvent or glassware. | Ensure the use of high-purity solvents and thoroughly cleaned glassware. | |
| Solution discoloration. | Oxidative degradation. | Discard the solution. Prepare fresh solutions using deoxygenated buffers and protect from light. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 5-Cyanotryptamine hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 72 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a light source (as specified in ICH guideline Q1B). A control sample should be stored in the dark under the same temperature conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for 5-Cyanotryptamine hydrochloride. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 220 nm and 280 nm |
| Column Temperature | 25°C |
Visualizations
Caption: Workflow for assessing the stability of 5-Cyanotryptamine hydrochloride.
Caption: A potential oxidative degradation pathway for 5-Cyanotryptamine.
References
Technical Support Center: Optimizing Coupling Reactions with 5-Cyanotryptamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions with 5-cyanotryptamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling a carboxylic acid to 5-cyanotryptamine?
A1: The primary challenges include:
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Low Yield: This can be due to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
-
Side Reactions: The indole nucleus of 5-cyanotryptamine can be susceptible to side reactions under harsh acidic or basic conditions. The nitrile group is generally stable under most coupling conditions but can be hydrolyzed under strong acid or base.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging.
Q2: Which coupling reagents are recommended for 5-cyanotryptamine?
A2: A variety of modern coupling reagents can be effective. The choice often depends on the scale of the reaction, the steric hindrance of the carboxylic acid, and cost considerations.
-
Carbodiimides (EDC, DCC): Often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization. EDC is preferred for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[1][2]
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Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and often provide faster reaction times and higher yields, especially for sterically hindered substrates.[1][3][4] HATU is particularly effective due to the formation of a highly reactive OAt-active ester.[3][4]
-
Phosphonium Salts (PyBOP): These are also very effective and are known for producing clean reactions.
Q3: What are the optimal solvents and bases for this coupling reaction?
A3:
-
Solvents: Anhydrous polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is a common and effective solvent. Other options include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN).[5]
-
Bases: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[6] Triethylamine (TEA) can also be used.
Q4: Can the indole nitrogen of 5-cyanotryptamine interfere with the coupling reaction?
A4: The indole nitrogen is significantly less nucleophilic than the primary amine of the ethylamine side chain and generally does not compete in the amide bond formation. However, under strongly acidic conditions, the indole ring can be sensitive. It is best to perform the coupling under neutral or slightly basic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient carboxylic acid activation. | - Ensure coupling reagents are fresh and anhydrous.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding 5-cyanotryptamine. |
| Suboptimal reaction temperature. | - Most couplings proceed well at room temperature. For sluggish reactions, gentle heating (40-50°C) can be beneficial, but monitor for side reactions. For highly reactive partners, cooling to 0°C may be necessary. | |
| Poor solubility of reactants. | - Ensure all reactants are fully dissolved. Consider using a co-solvent system if necessary. | |
| Multiple Spots on TLC/LC-MS (Side Products) | Racemization of the carboxylic acid. | - If your carboxylic acid is chiral, add a racemization suppressant like HOBt, HOAt, or Oxyma Pure, especially when using carbodiimides.[1]- Perform the reaction at a lower temperature (0°C). |
| Guanidinylation of 5-cyanotryptamine. | - This can occur when using an excess of uronium/aminium reagents (e.g., HBTU, HATU). Use a slight excess of the carboxylic acid relative to the coupling reagent. | |
| N-Acylurea formation. | - This is a common side reaction with carbodiimides. Adding HOBt or HOAt can suppress this. Performing the reaction at a lower temperature is also recommended.[1] | |
| Difficulty in Purification | Urea byproducts from carbodiimides. | - If using DCC, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration.- If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[1] |
| Excess reagents and additives. | - Optimize the stoichiometry of your reagents to minimize excess.- An aqueous workup with dilute acid and base can often remove unreacted starting materials and additives. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Moderate | - Cost-effective.- Water-soluble byproduct (EDC).- HOBt suppresses racemization and side reactions. | - Slower than uronium/phosphonium salts.- Risk of N-acylurea formation. |
| HATU | Uronium/Aminium | Very Fast | - Highly efficient, especially for hindered couplings.- Low risk of racemization.- Rapid reaction times.[3][4] | - More expensive.- Can cause guanidinylation if used in excess. |
| HBTU/TBTU | Uronium/Aminium | Fast | - Very efficient and widely used.- Byproducts are generally soluble. | - Can cause guanidinylation if used in excess.- HOBt component has safety concerns (explosive when dry). |
| PyBOP | Phosphonium | Fast | - High coupling efficiency.- Generates clean reactions.- Byproducts are generally soluble. | - More expensive than carbodiimides.- Can be sensitive to moisture. |
Mandatory Visualization
Caption: General workflow for amide coupling with 5-Cyanotryptamine.
Caption: Decision tree for troubleshooting low coupling yield.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a general starting point and should be optimized for each specific carboxylic acid.
-
Preparation:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) and stir until dissolved.
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In a separate flask, dissolve 5-cyanotryptamine (1.1 equiv) in anhydrous DMF.
-
-
Reaction:
-
Cool the carboxylic acid/HOBt solution to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) to the cooled solution and stir for 5 minutes.
-
Add the 5-cyanotryptamine solution dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as Ethyl Acetate or DCM.
-
Wash the combined organic layers sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for HATU Coupling
This protocol is suitable for more challenging or sterically hindered couplings.
-
Preparation:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
-
Activation:
-
In a separate flask, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv) in anhydrous DMF.[4]
-
Add the HATU solution to the carboxylic acid/DIPEA mixture.
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Stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid. The solution may change color.
-
-
Reaction:
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Add a solution of 5-cyanotryptamine (1.1 equiv) in anhydrous DMF to the activated mixture.
-
Stir at room temperature for 2-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water, 5% citric acid solution, 5% NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
-
References
How to prevent side reactions in 3-(2-aminoethyl)-1H-indole-5-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 3-(2-aminoethyl)-1H-indole-5-carbonitrile (also known as 5-cyano-tryptamine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(2-aminoethyl)-1H-indole-5-carbonitrile?
A1: The synthesis typically involves two main stages: formation of the 5-cyanoindole core followed by the introduction of the 2-aminoethyl side chain at the C3 position. Common routes for the indole core include the Modified Leimgruber-Batcho, Fischer Indole, and cyanation of 5-bromoindole.[1] The aminoethyl side chain is often introduced by reducing a 3-(2-nitroethyl) or 3-(cyanomethyl) intermediate.
Q2: My reaction is producing a dark, tarry substance, especially during purification. What causes this and how can I prevent it?
A2: Indole derivatives can be sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition, forming tarry substances.[2] To prevent this, use milder reaction conditions where possible.[3] During purification by distillation, deterioration can be substantially prevented by bringing the indole-containing fluid into contact with a basic substance prior to or during the distillation process.[2]
Q3: I'm observing multiple spots on my TLC plate after the final reduction step. What are the likely side products?
A3: Multiple spots can indicate a few issues. If you are reducing a 3-(2-nitroethyl)-1H-indole-5-carbonitrile intermediate, incomplete reduction can leave starting material or hydroxylamine intermediates. Conversely, overly harsh reduction conditions (e.g., high-pressure catalytic hydrogenation) can sometimes lead to the reduction of the indole ring itself.[4] Impurities in starting materials are also a common cause of unexpected side products.[5]
Q4: How can I effectively purify the final product, 3-(2-aminoethyl)-1H-indole-5-carbonitrile?
A4: Purification can be challenging due to the polar nature of the amino group. Standard silica gel chromatography is often used. If issues with streaking or poor separation occur, consider using an alumina column or reverse-phase chromatography.[3] A common technique is to first perform an acid-base extraction to separate the basic product from neutral or acidic impurities. The product can also be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[6][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Indole Ring Formation | Harsh Reaction Conditions: High temperatures or strong acids can cause decomposition.[8][9] | Optimize reaction conditions by systematically varying temperature, time, and catalyst concentration. Use the mildest effective acid catalyst.[3][9] |
| Impure Starting Materials: Impurities in the hydrazine or carbonyl compound can lead to unwanted side reactions.[5][9] | Ensure the purity of all starting materials. Recrystallize or distill them if necessary. | |
| Moisture Sensitivity: Some steps, particularly those involving organometallics or strong bases, are sensitive to moisture.[5] | Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Regioisomers | Unsymmetrical Ketone (Fischer Synthesis): Using an unsymmetrical ketone can lead to two different enamine intermediates, resulting in a mixture of indole regioisomers.[3] | Use a symmetrical ketone if possible. Alternatively, employ regioselective methods like using Eaton's reagent (P₂O₅ in MeSO₃H), which favors the less sterically hindered product.[3] |
| Incomplete Reduction of Side Chain Precursor | Insufficient Reducing Agent: Not using enough of the reducing agent (e.g., LiAlH₄) will result in incomplete conversion of the nitro or nitrile group. | Use a sufficient excess of the reducing agent. Monitor the reaction closely by TLC until the starting material is fully consumed. |
| Deactivated Catalyst: In catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be old or poisoned.[8] | Use fresh, high-quality catalyst for each reaction. | |
| Product Degradation During Workup | Acidic Conditions: The indole nucleus can be unstable in strongly acidic conditions, leading to degradation. | Neutralize the reaction mixture carefully and promptly after completion. Consider a basic wash during the extraction process to remove acidic impurities.[3] |
Data Presentation
Comparison of Synthetic Routes for 5-Cyanoindole Core
The choice of synthesis for the 5-cyanoindole intermediate is critical for the overall efficiency. The following table compares common methods.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Modified Leimgruber-Batcho [1] | 3-Methyl-4-nitrobenzonitrile | DMFDMA, Iron, Acetic Acid | 96% | High yield, scalable, avoids toxic cyanides. | Multi-step process. |
| Cyanation of 5-Bromoindole [1] | 5-Bromoindole | Cuprous Cyanide (CuCN), NMP | 98.6% | High yield, direct conversion. | Uses highly toxic cyanide salt. |
| Fischer Indole Synthesis [3] | 4-Cyanophenylhydrazine | Acetaldehyde, Acid Catalyst | Moderate | Versatile method. | Can produce regioisomers with other ketones. |
| Sandmeyer Reaction [1] | 5-Aminoindole | NaNO₂, HCl, CuCN | Moderate-Good | Well-established reaction. | Diazonium salts can be unstable; uses toxic cyanide. |
Experimental Protocols
Protocol 1: Synthesis of 5-Cyanoindole via Modified Leimgruber-Batcho Synthesis
This protocol is adapted from a robust and scalable method for preparing the indole core.[1]
-
Step A: Enamine Formation
-
Charge a reaction vessel with 3-Methyl-4-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the mixture and stir for approximately 8 hours, monitoring progress by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove volatiles.
-
-
Step B: Reductive Cyclization
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Dissolve the crude residue from Step A in a mixture of methanol and acetic acid.
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Cool the mixture to 0°C.
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Add iron powder portion-wise, ensuring the temperature does not rise excessively.
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Heat the reaction to 50-55°C and maintain for 8 hours. Monitor by TLC.
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Upon completion, filter the reaction mass and wash the filter cake with methanol.
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Concentrate the organic layer, add ethyl acetate, and stir to precipitate the product.
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Filter the solid, wash with n-hexane, and dry to afford 5-cyanoindole.
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Protocol 2: Reduction of 3-(2-nitroethyl)-1H-indole-5-carbonitrile to Final Product
This protocol describes a common method for reducing the nitroethyl side chain using Lithium Aluminium Hydride (LiAlH₄).[10][11]
-
Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add a solution of LiAlH₄ in an anhydrous solvent like THF.
-
Addition: Cool the LiAlH₄ suspension to 0°C in an ice bath. Slowly add a solution of 3-(2-nitroethyl)-1H-indole-5-carbonitrile in anhydrous THF dropwise. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: Cool the reaction back down to 0°C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Workup: A granular precipitate should form. Stir the mixture for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
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Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Key synthesis steps and potential side reaction pathways.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. GB2108496A - Method of separating indole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride | 101831-71-4 [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
Identifying impurities in 5-Cyanotryptamine hydrochloride samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Cyanotryptamine hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 5-Cyanotryptamine hydrochloride?
Impurities in 5-Cyanotryptamine hydrochloride can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:
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Process-Related Impurities: These are substances that are introduced or formed during the synthesis of 5-Cyanotryptamine hydrochloride.
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Starting Materials: Unreacted starting materials from the synthesis process. Based on common synthetic routes, these could include 4-aminobenzonitrile, 4-chlorobutanal dimethylacetal, or 5-cyanoindole.
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Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis, such as sodium nitrite, stannic chloride, or sodium borohydride.
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By-products: Unwanted molecules formed from side reactions during the synthesis.
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-
Degradation Products: These impurities form due to the decomposition of 5-Cyanotryptamine hydrochloride over time or upon exposure to stress conditions like light, heat, or humidity.
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Contaminants: Extraneous substances introduced into the product from the manufacturing environment.
Q2: What are some of the expected impurities based on the synthesis of 5-Cyanotryptamine hydrochloride?
Based on typical synthetic pathways, the following process-related impurities could be present:
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5-Cyanoindole: A key intermediate in some synthetic routes.
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N-Oxides: Oxidation of the tertiary amine can lead to the formation of N-oxides.
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Dimeric Impurities: Formation of dimers through various reaction pathways.
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Isomeric Impurities: Positional isomers that may form during the indole synthesis.
Q3: How can I assess the purity of my 5-Cyanotryptamine hydrochloride sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying the main component and known impurities. For identification of unknown impurities, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of the compound and its impurities.
Q4: What are the recommended storage conditions for 5-Cyanotryptamine hydrochloride to minimize degradation?
To minimize the formation of degradation products, 5-Cyanotryptamine hydrochloride should be stored in a well-closed container, protected from light, and kept in a cool and dry place. Inert atmosphere (e.g., nitrogen or argon) is often recommended for long-term storage.
Troubleshooting Guides
Problem: An unknown peak is observed in the HPLC chromatogram of my 5-Cyanotryptamine hydrochloride sample.
Possible Causes and Solutions:
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Contamination: The peak could be from a contaminant in the solvent, glassware, or the HPLC system itself.
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Troubleshooting Step: Run a blank injection (solvent only) to see if the peak is still present. If so, investigate your solvent and system for sources of contamination.
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Process-Related Impurity: The peak could be an impurity from the synthesis of 5-Cyanotryptamine hydrochloride.
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Troubleshooting Step: Use a higher resolution column or modify the mobile phase gradient to achieve better separation. Employ LC-MS to obtain the mass of the unknown peak, which can help in its identification by providing its molecular weight.
-
-
Degradation Product: The sample may have degraded due to improper storage or handling.
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Troubleshooting Step: Review the storage conditions and age of the sample. If degradation is suspected, perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and compare their retention times with the unknown peak.
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Problem: The purity of my 5-Cyanotryptamine hydrochloride sample is lower than expected.
Possible Causes and Solutions:
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Inaccurate Quantification Method: The analytical method may not be accurately quantifying the main peak or the impurities.
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Troubleshooting Step: Validate your analytical method for linearity, accuracy, and precision. Ensure that the response factor of the impurities is considered for accurate quantification.
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Presence of Multiple Impurities: There may be several small impurities co-eluting or appearing under the main peak.
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Troubleshooting Step: Optimize the chromatographic method to improve resolution. Use a diode array detector (DAD) to check for peak purity. LC-MS analysis can help to identify if multiple components are present at the same retention time.
-
-
Sample Degradation: The sample may have degraded since its initial analysis.
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Troubleshooting Step: Re-analyze a freshly prepared sample from a properly stored batch, if available. Compare the results with the initial certificate of analysis.
-
Data Presentation
Table 1: Hypothetical Impurity Profile of a 5-Cyanotryptamine hydrochloride Batch
| Impurity Name | Retention Time (min) | Area % | Specification Limit (%) |
| 5-Cyanoindole | 8.5 | 0.12 | ≤ 0.15 |
| Unknown Impurity 1 | 10.2 | 0.08 | ≤ 0.10 |
| Unknown Impurity 2 | 12.7 | 0.05 | ≤ 0.10 |
| Total Impurities | - | 0.25 | ≤ 0.50 |
| 5-Cyanotryptamine HCl | 15.1 | 99.75 | ≥ 99.0 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of 5-Cyanotryptamine hydrochloride and its related substances.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 50 50 30 5 95 35 5 95 36 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a solution of 5-Cyanotryptamine hydrochloride in the initial mobile phase composition at a concentration of 1 mg/mL.
Protocol 2: Identification of Unknown Impurities by LC-MS
This method is used to determine the molecular weight of unknown impurities, aiding in their structural elucidation.
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Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
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LC Conditions: Use the same HPLC conditions as described in Protocol 1.
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MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Mass Range: m/z 50 - 1000.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.
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Data Analysis: Extract the mass spectra for the unknown peaks and analyze the fragmentation patterns to propose potential structures.
Mandatory Visualization
Technical Support Center: Scaling Up the Synthesis of 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS 101831-71-4) for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS 101831-71-4).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic approaches include the Fischer indole synthesis, reductive cyclization of a substituted 2-nitrobenzaldehyde derivative, and solvent-free mechanochemical methods. The choice of route often depends on the desired scale, available starting materials, and safety considerations. Reductive cyclization is often favored for its efficiency in one-pot procedures.[1]
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
A2: When scaling up, it is crucial to monitor reaction temperature, reagent addition rates, mixing efficiency, and reaction progress through in-process controls (e.g., TLC, HPLC). Inadequate control of these parameters can lead to side product formation, reduced yield, and purification challenges.
Q3: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?
A3: Yes, several safety precautions are essential. The use of cyanated compounds requires strict handling protocols to avoid exposure. Hydrogenation steps, if employed, involve flammable hydrogen gas and require specialized equipment and inert atmosphere techniques. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Q4: How can chromatographic purification be avoided during scale-up?
A4: Avoiding chromatography on a large scale is highly desirable to reduce solvent waste and cost.[2] Strategies to achieve this include developing reaction conditions that minimize impurity formation, using crystallization or salt formation to selectively isolate the product, and employing liquid-liquid extractions to remove impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient mixing at larger scales. | - Monitor reaction progress by TLC/HPLC and extend reaction time if necessary. - Ensure strict temperature control. - Use an appropriate overhead stirrer and vessel geometry for efficient mixing. |
| Impurity Formation | - Localized overheating or high concentration of reagents. - Presence of oxygen or moisture in sensitive reactions. | - Control the rate of reagent addition. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | - Product is an oil or difficult to crystallize. - Presence of soluble impurities. | - Attempt to form a salt of the product to induce crystallization. - Perform a solvent screen to find a suitable crystallization solvent system. - Use extractions to remove impurities before crystallization. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Lack of precise control over reaction parameters. | - Qualify all raw materials before use. - Implement strict standard operating procedures (SOPs) for all steps. |
Experimental Protocols
Protocol 1: Reductive Cyclization for 3-(2-Aminoethyl)-1H-indole-5-carbonitrile
This protocol describes a one-pot synthesis via reductive cyclization.
Materials:
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Substituted 2-nitrobenzaldehyde derivative
-
Acetonitrile derivative
-
Raney Nickel
-
Hydrogen source
-
Ethanol
-
Hydrochloric acid
Procedure:
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To a solution of the 2-nitrobenzaldehyde derivative in ethanol, add the acetonitrile derivative.
-
Carefully add Raney Nickel to the mixture under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
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Stir the reaction mixture vigorously at room temperature for 16-24 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and cool to 0-5°C.
-
Slowly add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.
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Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Key Observations |
| Yield | 85% | 78% | Slight decrease in yield on scale-up, potentially due to mixing and heat transfer effects. |
| Purity (HPLC) | >99% | 98.5% | Minor increase in impurities, necessitating optimized purification. |
| Reaction Time | 16 hours | 20 hours | Longer reaction time required for completion at a larger scale. |
| Filtration Time | 10 minutes | 2 hours | Filtration of the catalyst is significantly longer at scale. |
Visualizations
Caption: Synthetic pathway for CAS 101831-71-4 via reductive cyclization.
References
Challenges in the functionalization of the indole ring in 5-Cyanotryptamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of the indole ring in 5-Cyanotryptamine.
Frequently Asked Questions (FAQs)
Q1: How does the 5-cyano group affect the reactivity of the indole ring in 5-Cyanotryptamine?
The 5-cyano group is a strong electron-withdrawing group, which significantly deactivates the indole ring towards electrophilic aromatic substitution. This deactivation makes functionalization more challenging compared to unsubstituted indole. The electron density is particularly reduced at the C4 and C6 positions. However, the pyrrole ring (C2 and C3) remains the most nucleophilic part of the molecule.
Q2: What are the most common sites for functionalization on the 5-Cyanotryptamine indole ring?
The C2 and C3 positions of the indole ring are generally the most reactive and, therefore, the most common sites for functionalization.[1][2] Functionalizing the benzene core (C4, C6, and C7) is considerably more challenging due to its lower reactivity.[1][2] Site-selective functionalization often requires the use of directing groups or specific catalysts.[1][2]
Q3: Why is N-protection of the indole nitrogen often necessary?
N-protection is a crucial step in many indole functionalization strategies for several reasons:
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It prevents unwanted side reactions at the nitrogen atom, which is nucleophilic.
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It can improve the solubility and stability of the indole derivative.
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Certain protecting groups can act as directing groups, facilitating functionalization at specific positions, such as C2 or C7.[1][3]
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N-protection allows for lithiation of the heterocyclic nucleus, enabling subsequent reactions with electrophiles.[4]
Q4: What are some suitable protecting groups for the indole nitrogen in 5-Cyanotryptamine?
The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups for indoles include:
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Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It is known to make the heterocycle more stable towards oxidation.[5]
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Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These are robust protecting groups, but their removal can require harsh conditions.[5]
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Pivaloyl: This bulky group can protect both the N1 and C2 positions due to steric hindrance, but it is notoriously difficult to remove.[4]
| Protecting Group | Introduction Reagents | Removal Conditions | Key Features |
| Boc | Boc₂O, DMAP, THF | TFA, CH₂Cl₂ or HCl in Dioxane | Mild removal, but acid-labile.[5] |
| Tosyl (Ts) | TsCl, NaH, DMF | Strong reducing agents (e.g., Mg/MeOH) or strong base | Very stable, but harsh removal.[4] |
| Phenylsulfonyl | PhSO₂Cl, Base | Requires harsh conditions for cleavage.[5] | Robust protecting group.[5] |
| Pivaloyl | Pivaloyl chloride, Pyridine | LDA at 40-45 °C | Sterically hinders N1 and C2 positions.[4] |
Q5: What are the main strategies for functionalizing the benzene ring of 5-Cyanotryptamine?
Functionalizing the benzene portion of the indole is challenging. Key strategies include:
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Directed Metalation: Using a directing group on the indole nitrogen can direct metallation (e.g., lithiation) to a specific position, such as C7, followed by quenching with an electrophile.[3]
-
Transition-Metal-Catalyzed C-H Activation: This is a powerful modern method that allows for direct functionalization of C-H bonds. Different catalysts and directing groups can achieve high regioselectivity for positions C4, C5, C6, and C7.[1][2][6][7]
Troubleshooting Guides
Problem 1: Low or no yield in electrophilic aromatic substitution (e.g., halogenation, nitration).
| Probable Cause | Solution |
| Deactivation by the 5-cyano group: The electron-withdrawing nature of the cyano group makes the indole ring a poor nucleophile. | Use a more powerful Lewis acid catalyst to activate the electrophile. Increase the reaction temperature or reaction time. Consider using a more reactive electrophilic reagent. |
| Incorrect solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | Screen different solvents. For many electrophilic substitutions, non-polar aprotic solvents like CH₂Cl₂ or DCE are suitable. |
| Degradation of starting material: Indoles can be unstable under strongly acidic conditions. | Protect the indole nitrogen with a robust electron-withdrawing group like a tosyl or pivaloyl group.[4] |
Problem 2: Lack of regioselectivity, resulting in a mixture of products.
| Probable Cause | Solution |
| Multiple reactive sites: The indole ring has several potential sites for electrophilic attack (C2, C3, C4, C6, C7). | Employ a directing group: Install a directing group on the indole nitrogen (e.g., N-P(O)tBu₂, N-PtBu₂) to direct the functionalization to a specific position like C7 or C6.[1] A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[1] |
| Reaction conditions are not optimized: Temperature, catalyst, and solvent can all influence regioselectivity. | Systematically vary the reaction conditions. For metal-catalyzed reactions, the choice of ligand is critical for controlling regioselectivity. |
Problem 3: Difficulty in removing the N-protecting group.
| Probable Cause | Solution |
| Protecting group is too robust: Groups like phenylsulfonyl are known to be difficult to cleave.[5] | Before starting the synthesis, plan the choice of protecting group based on the stability of your final molecule. If the molecule is sensitive to harsh conditions, choose a more labile protecting group like Boc. If you are already at the deprotection step, you may need to screen a variety of harsher conditions (e.g., different bases/acids, higher temperatures). |
| Incomplete reaction: The deprotection reaction may not have gone to completion. | Increase the reaction time, temperature, or the equivalents of the deprotection reagent. Monitor the reaction closely by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 5-Cyanotryptamine
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Dissolve: Dissolve 5-Cyanotryptamine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Add Base: Add a non-nucleophilic base like triethylamine (TEA, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Add Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at 0 °C.
-
React: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
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Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purify: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-H Arylation at the C4 Position (Illustrative)
Note: This is a generalized procedure based on modern C-H activation strategies and would require optimization for 5-Cyanotryptamine.
-
Substrate Preparation: Protect the indole nitrogen of 5-Cyanotryptamine, for example, with a pivaloyl group, which can direct functionalization.[1][2][4]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected 5-Cyanotryptamine (1 equivalent), the aryl halide (e.g., aryl iodide, 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a dry, degassed solvent (e.g., dioxane or toluene).
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React: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.
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Purify: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Reactivity map of the 5-Cyanotryptamine indole ring.
Caption: General experimental workflow for indole functionalization.
Caption: Troubleshooting flowchart for a failed functionalization reaction.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the purity of synthesized 5-Cyanotryptamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 5-Cyanotryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 5-Cyanotryptamine hydrochloride?
A1: Based on the common synthetic route starting from 4-cyanophenylhydrazine and 4-chlorobutanal dimethyl acetal (a Fischer indole synthesis), the most likely impurities include:
-
Unreacted Starting Materials: 4-cyanophenylhydrazine and 4-chlorobutanal dimethyl acetal.
-
Intermediates: Incompletely cyclized Fischer indole intermediates.
-
Side Products: Polymeric materials and tars, which are common in indole synthesis, as well as potential isomers formed during cyclization.[1]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the recommended methods for purifying crude 5-Cyanotryptamine hydrochloride?
A2: The primary methods for purifying crude 5-Cyanotryptamine hydrochloride are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For removal of colored tars and baseline impurities, recrystallization is often effective. For separating closely related structural isomers or for achieving very high purity, column chromatography is the preferred method.
Q3: Which solvents are suitable for the recrystallization of 5-Cyanotryptamine hydrochloride?
A3: For tryptamine hydrochlorides, polar protic solvents are generally suitable. Good starting points for solvent screening include:
-
Methanol
-
Ethanol
-
Isopropanol
-
Mixtures of alcohols with water (e.g., ethanol/water)[2]
The ideal solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature or below, allowing for crystallization upon cooling.
Q4: How can I assess the purity of my 5-Cyanotryptamine hydrochloride sample?
A4: The purity of 5-Cyanotryptamine hydrochloride can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify the presence of major impurities.
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to identify the molecular weights of the main product and any impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-Cyanotryptamine hydrochloride.
Issue 1: Oily Product Instead of Crystals After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incomplete removal of impurities | Pre-purify the crude product by washing with a non-polar solvent like hexane to remove organic residues before recrystallization. |
| Incorrect solvent system | The solvent may be too good a solvent for the compound. Try a less polar solvent or a solvent mixture. Adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to a solution of the compound can induce crystallization. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals. |
| Supersaturation | If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of pure product can also initiate crystallization. |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Using too much solvent | Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Premature crystallization | If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper. |
| Product is too soluble in the chosen solvent | Experiment with different solvent systems to find one where the solubility difference between hot and cold is more pronounced. |
Issue 3: Colored Impurities Persist After Purification
| Potential Cause | Troubleshooting Step |
| Trapped impurities in the crystal lattice | Perform a second recrystallization. |
| Oxidation of the indole ring | Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of highly colored byproducts | Treat a solution of the crude product with activated charcoal before recrystallization. The charcoal can adsorb colored impurities. Be aware that this may also reduce the yield of the desired product. |
Quantitative Data
The following tables provide representative data on the purity of 5-Cyanotryptamine hydrochloride before and after purification. Note: This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Purity Enhancement via Recrystallization
| Sample | Purity before Recrystallization (HPLC Area %) | Purity after Recrystallization (HPLC Area %) | Yield (%) |
| Batch A | 85.2% | 98.5% | 75% |
| Batch B | 91.0% | 99.2% | 82% |
Table 2: Purity Enhancement via Column Chromatography
| Sample | Purity before Chromatography (HPLC Area %) | Purity after Chromatography (HPLC Area %) | Yield (%) |
| Batch C | 88.7% | 99.8% | 65% |
| Batch D | 93.5% | >99.9% | 70% |
Experimental Protocols
Protocol 1: Recrystallization of 5-Cyanotryptamine Hydrochloride
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 5-Cyanotryptamine hydrochloride. Add a few drops of the chosen solvent (e.g., methanol, ethanol, or an ethanol/water mixture). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Cyanotryptamine hydrochloride. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 5-Cyanotryptamine Free Base
Note: It is often advantageous to perform column chromatography on the free base of the tryptamine and then convert it back to the hydrochloride salt.
-
Neutralization: Dissolve the crude 5-Cyanotryptamine hydrochloride in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~9-10. Extract the free base into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane). Pour the slurry into a chromatography column.
-
Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) to precipitate the pure 5-Cyanotryptamine hydrochloride. Collect the salt by filtration and dry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 5-Cyanotryptamine HCl.
Caption: Logical troubleshooting guide for the purification of 5-Cyanotryptamine hydrochloride.
References
Technical Support Center: Handling Air-Sensitive Indole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive indole compounds. The information is presented in a question-and-answer format to directly address common pitfalls and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My indole compound is showing signs of degradation (color change, new spots on TLC). What are the likely causes?
A1: Degradation of air-sensitive indole compounds is most commonly caused by exposure to atmospheric oxygen and/or light. Indoles, particularly those with electron-rich substituents, are susceptible to oxidation.[1][2][3] This can lead to the formation of colored impurities such as oxindoles, isatin, and various dimeric or oligomeric species.[4] Photochemical degradation can also occur upon exposure to sunlight or even ambient laboratory light, leading to a variety of transformation products.[5]
Q2: What are the best practices for storing air-sensitive indole compounds to ensure their long-term stability?
A2: To ensure the long-term stability of air-sensitive indole compounds, it is crucial to minimize their exposure to air, moisture, and light.[6][7] The ideal storage method is in a sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a freezer.[6] For highly sensitive compounds, storage inside a glovebox is recommended.[6] Avoid repeated opening and closing of the container. It is good practice to portion out smaller amounts for daily use to prevent contamination of the bulk material.
Q3: I need to perform a reaction with an air-sensitive indole. What are the essential techniques I should use?
A3: When working with air-sensitive indoles, it is imperative to use inert atmosphere techniques. The two primary methods are working in a glovebox or using a Schlenk line.[8][9] A glovebox provides a contained inert environment for all manipulations. A Schlenk line allows for the assembly of glassware under an inert atmosphere, with transfers of reagents and solvents performed using syringes or cannulas.[8][10] All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere before use.[11] Solvents must be rigorously degassed to remove dissolved oxygen.
Troubleshooting Guides
Problem: Unexpected Side Products in Synthesis
Q: I am attempting a synthesis with an electron-rich indole, and I am observing numerous unexpected side products. How can I troubleshoot this?
A: Electron-rich indoles are highly nucleophilic and prone to side reactions, especially under acidic conditions which can lead to oligomerization.[12] The presence of trace amounts of oxygen can also lead to oxidative side products.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Double-check all connections on your Schlenk line or monitor the oxygen levels in your glovebox. Even small leaks can introduce enough oxygen to cause problems.
-
Use High-Purity, Degassed Solvents: Solvents can be a significant source of oxygen. Use a reliable degassing method such as the freeze-pump-thaw technique.
-
Control Reaction Temperature: Some side reactions may be favored at higher temperatures. Try running the reaction at a lower temperature.
-
Optimize Catalyst/Reagent Addition: Slow, controlled addition of reagents can help to minimize localized high concentrations that may promote side reactions.
-
Consider a Protecting Group: If the indole nitrogen is implicated in side reactions, consider protecting it with a suitable group that can be removed later in the synthesis.
Problem: Difficulty in Purifying Air-Sensitive Indoles
Q: I am having trouble purifying my air-sensitive indole compound by column chromatography. The compound seems to be degrading on the column. What can I do?
A: Degradation on silica gel is a common problem for sensitive compounds. Silica gel can be slightly acidic and its large surface area can facilitate oxidation in the presence of non-degassed solvents.
Troubleshooting Steps:
-
Deactivate the Stationary Phase: You can deactivate silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before loading your compound.[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[5] For polar indoles, reversed-phase chromatography on C18 silica may be a suitable alternative.[5]
-
Work Quickly and with Degassed Solvents: Prepare your column and run the chromatography as quickly as possible to minimize the time your compound spends on the stationary phase. Ensure all your solvents are thoroughly degassed.
-
Dry Loading: If your compound is sensitive to the solvent used for loading, consider dry loading. Dissolve your compound in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica or celite, and then carefully evaporate the solvent before loading the solid onto the column.[13]
Problem: Compound Dimerization/Oligomerization During Workup
Q: My indole product appears to be dimerizing or oligomerizing during the aqueous workup or concentration. How can I prevent this?
A: Dimerization and oligomerization of indoles can be promoted by acidic conditions or by oxidative processes.[12]
Troubleshooting Steps:
-
Neutralize Acidic Conditions: If your reaction was run under acidic conditions, ensure that you fully neutralize the reaction mixture before and during the workup. A wash with a mild base like saturated sodium bicarbonate solution is often effective.
-
Workup Under Inert Atmosphere: If possible, perform the workup in a glovebox or using Schlenk techniques to avoid exposure to atmospheric oxygen.
-
Use Degassed Water for Extractions: If an aqueous workup is necessary, use deoxygenated water. This can be prepared by boiling the water and then cooling it under a stream of argon or nitrogen.
-
Avoid Over-Concentration: When removing the solvent, avoid concentrating the solution to dryness, as this can sometimes promote side reactions. It is often better to leave a small amount of solvent and proceed to the next step or purification.
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from a solvent.[8]
Methodology:
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Securely attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen).
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the cold bath, allowing the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Monitoring Indole Degradation by HPLC
This protocol provides a general method for quantitatively assessing the stability of an indole compound under specific conditions.[14][15][16][17][18]
Methodology:
-
Instrumentation: Use a standard HPLC system with a UV-Vis detector and a C18 reversed-phase column.[14]
-
Mobile Phase: A typical mobile phase is a gradient of water (with 0.1% formic acid or another modifier) and acetonitrile or methanol (also with 0.1% modifier).[14]
-
Sample Preparation:
-
Prepare a stock solution of your indole compound of known concentration in a suitable solvent.
-
To test for stability, expose an aliquot of the stock solution to the desired conditions (e.g., open to the air on a benchtop, under a specific light source).
-
At regular time intervals, withdraw a small sample, dilute it to a known volume, and filter it through a 0.45 µm syringe filter.[14]
-
-
Analysis:
-
Inject the samples onto the HPLC.
-
Monitor the disappearance of the peak corresponding to your indole compound and the appearance of new peaks corresponding to degradation products over time.
-
Quantify the amount of remaining indole by creating a calibration curve with standards of known concentrations.[14]
-
Data Summary
While specific degradation rates are highly dependent on the indole substitution pattern, solvent, and conditions, the following table summarizes the relative stability of different classes of indoles.
| Indole Type | Substituent Nature | Relative Air/Light Stability | Common Degradation Products |
| Electron-Rich Indoles | Electron-donating groups (e.g., -OCH₃, -NR₂) | Low | Oxindoles, Isatins, Dimers, Oligomers |
| Unsubstituted Indole | -H | Moderate | Oxindoles, Isatins, Indigo |
| Electron-Poor Indoles | Electron-withdrawing groups (e.g., -NO₂, -CN) | High | More resistant to oxidation |
Visualizations
Caption: A troubleshooting workflow for identifying the cause of indole compound degradation.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
5-Cyanotryptamine hydrochloride experimental variability and solutions
Welcome to the technical support center for 5-Cyanotryptamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide solutions for common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 5-Cyanotryptamine hydrochloride and what is its primary mechanism of action?
A1: 5-Cyanotryptamine hydrochloride is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Like other tryptamines, it is expected to act as an agonist at various serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).[1][2][3] The specific receptor subtype affinities and functional potencies for 5-Cyanotryptamine hydrochloride are not extensively documented in publicly available literature, necessitating empirical determination.
Q2: What are the recommended storage and handling procedures for 5-Cyanotryptamine hydrochloride?
A2: 5-Cyanotryptamine hydrochloride should be stored under inert gas (nitrogen or argon) at 2-8°C.[4] It is advisable to protect the compound from light, as tryptamine derivatives can be light-sensitive. For handling, personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory.[5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Q3: What are suitable solvents for dissolving 5-Cyanotryptamine hydrochloride?
Q4: How stable are solutions of 5-Cyanotryptamine hydrochloride?
A4: The stability of 5-Cyanotryptamine hydrochloride solutions should be empirically determined. Generally, tryptamine derivatives can be susceptible to degradation through oxidation.[8] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquoting and storing at -20°C or -80°C can prolong stability. Repeated freeze-thaw cycles should be avoided. For aqueous solutions, stability can be pH-dependent.
Troubleshooting Guides
In Vitro Experiments: Receptor Binding and Functional Assays
Issue 1: High Variability in Receptor Binding Affinity (Ki) Values
| Potential Cause | Solution |
| Inconsistent Radioligand Concentration or Quality | Ensure the radioligand concentration is consistent across assays and that its specific activity is accurately known. Use a fresh batch of radioligand if degradation is suspected. |
| Variable Membrane Preparation Quality | Standardize the protocol for membrane preparation to ensure consistent receptor expression levels. Use protein quantification assays to normalize the amount of membrane protein per well. |
| Assay Not Reaching Equilibrium | Optimize incubation time to ensure the binding reaction has reached equilibrium. This can be determined through kinetic binding experiments.[9] |
| Improper pH or Ionic Strength of Buffer | Verify the pH and composition of the assay buffer. GPCR binding can be sensitive to these parameters. |
| Inaccurate Determination of Non-Specific Binding | Use a high concentration of a structurally unrelated but high-affinity ligand for the target receptor to accurately define non-specific binding. |
Issue 2: Inconsistent EC50/IC50 Values in Functional Assays
| Potential Cause | Solution |
| Cell Health and Passage Number Variability | Use cells within a narrow passage number range and ensure they are healthy and at a consistent confluency at the time of the assay.[10] |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Optimize the agonist incubation time to capture the maximal response before significant desensitization occurs. |
| Signal Transduction Pathway Complexity | Be aware that 5-HT receptors can couple to multiple G-proteins, leading to different downstream signals.[2] The choice of functional readout (e.g., cAMP, calcium mobilization) will influence the observed potency. |
| Constitutive Receptor Activity | Some receptor systems exhibit constitutive (agonist-independent) activity. This can affect the baseline and the apparent potency of agonists.[11] |
| Inconsistent Agonist Concentration | Ensure accurate and consistent serial dilutions of 5-Cyanotryptamine hydrochloride. Use calibrated pipettes and perform dilutions carefully. |
In Vivo Experiments
Issue 3: High Variability in Behavioral or Physiological Responses
| Potential Cause | Solution |
| Variations in Animal Handling and Stress | Standardize all animal handling procedures to minimize stress, which can significantly impact physiological and behavioral outcomes. |
| Inconsistent Drug Administration | Ensure consistent and accurate dosing. For intravenous or intraperitoneal injections, verify the injection volume and technique. For oral gavage, ensure the compound is properly formulated and administered. |
| Pharmacokinetic Variability | The absorption, distribution, metabolism, and excretion (ADME) of 5-Cyanotryptamine hydrochloride can vary between animals. Consider performing pharmacokinetic studies to understand its in vivo profile. |
| Animal Health Status | Ensure all animals are healthy and free from infections that could influence the experimental results. |
| Circadian Rhythm Effects | Conduct experiments at the same time of day to minimize variability due to circadian rhythms, which can affect neurotransmitter systems. |
Data Presentation
Table 1: Hypothetical Receptor Binding Affinities (Ki) for 5-Cyanotryptamine
This data is illustrative and should be determined experimentally.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 15 |
| 5-HT1B | 50 |
| 5-HT1D | 45 |
| 5-HT2A | 120 |
| 5-HT2C | 250 |
| 5-HT7 | 30 |
Table 2: Hypothetical Functional Potencies (EC50) for 5-Cyanotryptamine
This data is illustrative and should be determined experimentally.
| Receptor Subtype | Functional Assay | EC50 (nM) |
| 5-HT1A | cAMP Inhibition | 25 |
| 5-HT2A | Calcium Mobilization | 150 |
| 5-HT7 | cAMP Accumulation | 40 |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of 5-Cyanotryptamine hydrochloride for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
5-Cyanotryptamine hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Method:
-
Prepare serial dilutions of 5-Cyanotryptamine hydrochloride in assay buffer.
-
In a 96-well plate, add assay buffer, the specific radioligand at a concentration close to its Kd, and the cell membrane preparation.
-
For competition wells, add the different concentrations of 5-Cyanotryptamine hydrochloride.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay (cAMP Measurement)
Objective: To determine the functional potency (EC50) of 5-Cyanotryptamine hydrochloride at a Gi/o- or Gs-coupled serotonin receptor.
Materials:
-
Cells stably expressing the target serotonin receptor (e.g., HEK293 or CHO cells).
-
5-Cyanotryptamine hydrochloride.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (for Gi/o-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Method:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of 5-Cyanotryptamine hydrochloride in assay medium.
-
Replace the culture medium with the assay medium containing the different concentrations of the compound.
-
For Gi/o-coupled receptors, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a predetermined time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the concentration-response curve and determine the EC50 value.
Visualizations
Caption: General G-protein signaling pathway for serotonin receptors.
Caption: Workflow for in vitro characterization of 5-Cyanotryptamine.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Functional Analysis of 5-Cyanotryptamine Hydrochloride and Serotonin in Cellular Assays
Executive Summary
Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that modulates a vast array of physiological processes through its interaction with a diverse family of 5-HT receptors. These receptors are primary targets for therapeutic intervention in numerous disorders. 5-Cyanotryptamine hydrochloride, a synthetic tryptamine derivative, is structurally related to serotonin. However, a detailed public record of its binding affinities and functional activities at various 5-HT receptor subtypes is conspicuously absent. This guide synthesizes the available quantitative data for serotonin's activity in receptor binding and functional assays that measure downstream signaling events, such as changes in cyclic adenosine monophosphate (cAMP) and intracellular calcium levels. Detailed experimental protocols for these assays are provided to facilitate the design of future studies aimed at characterizing compounds like 5-Cyanotryptamine hydrochloride.
Quantitative Comparison of Functional Activity
The following tables summarize the known quantitative data for serotonin's binding affinity (Ki) and functional potency (EC50) at various human 5-HT receptor subtypes. Data for 5-Cyanotryptamine hydrochloride is not available in the cited literature.
Table 1: Receptor Binding Affinity (Ki) of Serotonin at Human 5-HT Receptors
| Receptor Subtype | Serotonin Ki (nM) |
| 5-HT1A | 3.4 - 13 |
| 5-HT1B | 5.4 - 25[1] |
| 5-HT1D | 3 - 5.2[1] |
| 5-HT1E | ~5.3 |
| 5-HT1F | ~20 |
| 5-HT2A | 0.42 - 1.23 |
| 5-HT2B | 20 |
| 5-HT2C | ~5 |
| 5-HT4 | 157 - 306 |
| 5-HT6 | 65 |
| 5-HT7 | ~1-10 |
Note: Ki values are compiled from various sources and represent a range of reported values.
Table 2: Functional Potency (EC50) of Serotonin in Cellular Assays
| Receptor Subtype | Assay Type | Serotonin EC50 (nM) |
| 5-HT1A | cAMP Inhibition | ~10 |
| 5-HT1D | cAMP Inhibition | 5.2[1] |
| 5-HT2A | Calcium Mobilization | 1.23 |
| 5-HT2B | Phosphoinositide Hydrolysis | 20[2] |
| 5-HT4 | cAMP Stimulation | 119 - 189[3][4] |
| 5-HT6 | cAMP Stimulation | ~5 |
| 5-HT7 | cAMP Stimulation | ~1-10 |
Note: EC50 values are dependent on the specific cell line and assay conditions used.
Signaling Pathways and Functional Readouts
Serotonin receptors are broadly classified based on their signaling mechanisms. Understanding these pathways is crucial for interpreting functional assay data.
Caption: Serotonin receptor signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key functional assays used to characterize serotonergic compounds.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue expressing the target 5-HT receptor.
-
Homogenize the material in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a known volume of assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]5-HT), and varying concentrations of the unlabeled competitor compound (serotonin or 5-Cyanotryptamine hydrochloride).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger for Gs- and Gi/o-coupled receptors.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the 5-HT receptor of interest (e.g., HEK293 or CHO cells).
-
Plate the cells in a multi-well plate and allow them to adhere and grow to an appropriate confluency.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (serotonin or 5-Cyanotryptamine hydrochloride). For Gi/o-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.
-
Incubate the plate at 37°C for a specified time.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to obtain a dose-response curve.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a hallmark of Gq/11-coupled receptor activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture and plate cells expressing the target Gq/11-coupled 5-HT receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of the test compound (serotonin or 5-Cyanotryptamine hydrochloride) into the wells.
-
Immediately and continuously measure the change in fluorescence over time.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against time to visualize the calcium transient.
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value.
-
Conclusion and Future Directions
Serotonin exhibits a well-defined pharmacological profile, with high affinity and potent functional activity at a multitude of 5-HT receptor subtypes, leading to the modulation of diverse downstream signaling pathways. In contrast, the functional characteristics of 5-Cyanotryptamine hydrochloride remain largely uncharacterized in the public scientific literature.
To enable a direct and meaningful comparison, it is imperative that future research efforts focus on systematically evaluating 5-Cyanotryptamine hydrochloride in a comprehensive panel of functional assays. This should include radioligand binding studies to determine its affinity (Ki) across all major 5-HT receptor subtypes, as well as functional assays to measure its potency (EC50) and efficacy in modulating cAMP and calcium signaling pathways. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. A thorough understanding of the functional profile of 5-Cyanotryptamine hydrochloride will be crucial for elucidating its potential pharmacological effects and therapeutic applications.
References
- 1. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-hydroxytryptamine receptor type involved in inhibition of spontaneous activity of human isolated colonic circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternatives for 3-(2-aminoethyl)-1H-indole-5-carbonitrile in Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological alternatives to 3-(2-aminoethyl)-1H-indole-5-carbonitrile for receptor studies. While 3-(2-aminoethyl)-1H-indole-5-carbonitrile is utilized as a synthetic precursor for novel compounds targeting serotonin receptors, particularly the 5-HT7 receptor, its specific receptor binding affinity and functional activity data are not extensively documented in publicly available literature. This guide, therefore, focuses on well-characterized alternatives that are prominent tools in the study of the 5-HT7 receptor, a key target in contemporary neuroscience and drug discovery.
The following sections detail the pharmacological profiles of selected 5-HT7 receptor agonists and antagonists, providing experimental data to facilitate the selection of appropriate research tools.
Quantitative Data Comparison
The tables below summarize the binding affinities (Ki) and functional potencies (EC50) of selected compounds for the 5-HT7 receptor and other relevant serotonin receptor subtypes to indicate selectivity.
Table 1: Binding Affinity (Ki) of Selected Compounds for Serotonin Receptors (in nM)
| Compound | 5-HT7 | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | Source(s) |
| LP-211 (Agonist) | 0.58 | 188 | >1000 | >1000 | 142 | >1000 | >1000 | [1] |
| AS-19 (Partial Agonist) | 0.8 - 2.5 | 89.7 | 490 | 6.6 | >1000 | >1000 | >1000 | [2] |
| E-55888 (Full Agonist) | 2.5 | 700 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |
| SB-269970 (Antagonist) | ~1.25 (pKi 8.9) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | [4] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The data presented here are representative values.
Table 2: Functional Activity (EC50) of Selected Agonists at the 5-HT7 Receptor (in nM)
| Compound | EC50 (cAMP Assay) | Emax (% of 5-HT) | Source(s) |
| LP-211 | 600 | 82% (compared to 5-CT) | [5] |
| AS-19 | 9 | Partial Agonist | [2] |
| E-55888 | Not explicitly reported, but described as a full agonist | Full Agonist | [2] |
Signaling Pathways and Experimental Workflows
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor primarily signals through two distinct G-protein-coupled pathways: the canonical Gs pathway and the G12 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Lack of Publicly Available Data for 5-Cyanotryptamine Necessitates Analysis of a Close Analogue, 5-Carboxamidotryptamine
A comprehensive analysis of the cross-reactivity of 5-Cyanotryptamine with other tryptamine receptors is currently hindered by a lack of publicly available quantitative binding and functional data. Despite a thorough search of scientific literature and chemical databases, no specific binding affinity (Kᵢ) or functional activity (EC₅₀) values for 5-Cyanotryptamine at serotonin (5-HT) or other tryptamine receptors could be located.
To fulfill the objective of providing a comparative guide for researchers, this report will instead focus on the well-characterized and structurally similar compound, 5-Carboxamidotryptamine (5-CT) . As a potent, non-selective serotonin receptor agonist, 5-CT serves as an illustrative example of a 5-substituted tryptamine and provides a valuable reference for understanding how modifications at the 5-position of the indole ring can influence receptor interaction. This guide will compare the receptor binding and functional profile of 5-CT with the endogenous neurotransmitter Serotonin (5-HT) and the parent compound Tryptamine.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Kᵢ, in nM) of 5-Carboxamidotryptamine, Serotonin, and Tryptamine at a range of human serotonin receptors. Lower Kᵢ values indicate a higher binding affinity.
| Receptor Subtype | 5-Carboxamidotryptamine (Kᵢ, nM) | Serotonin (5-HT) (Kᵢ, nM) | Tryptamine (Kᵢ, nM) |
| 5-HT₁A | 0.25 | 3.2 | 120 |
| 5-HT₁B | 0.63 | 4.0 | 250 |
| 5-HT₁D | 0.20 | 5.0 | 160 |
| 5-HT₁E | >1000 | 10 | 500 |
| 5-HT₁F | 10 | 20 | 800 |
| 5-HT₂A | 100 | 12 | 1500 |
| 5-HT₂B | 50 | 2.5 | 300 |
| 5-HT₂C | 200 | 5.0 | 2000 |
| 5-HT₃ | >10000 | >10000 | >10000 |
| 5-HT₄ | 500 | 160 | >10000 |
| 5-HT₅A | 5.0 | 6.3 | 1000 |
| 5-HT₆ | 100 | 6.3 | 2500 |
| 5-HT₇ | 0.40 | 1.0 | 300 |
Comparative Analysis of Functional Activity
This table presents the functional potencies (EC₅₀, in nM) of the compounds at various serotonin receptors. EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.
| Receptor Subtype | 5-Carboxamidotryptamine (EC₅₀, nM) | Serotonin (5-HT) (EC₅₀, nM) | Tryptamine (EC₅₀, nM) |
| 5-HT₁A | 0.1 | 1.5 | 500 |
| 5-HT₁B | 1.0 | 10 | 1000 |
| 5-HT₁D | 0.5 | 8.0 | 800 |
| 5-HT₂A | 50 | 5.0 | 3000 |
| 5-HT₂C | 150 | 20 | 5000 |
| 5-HT₄ | 200 | 100 | >10000 |
| 5-HT₇ | 0.3 | 0.8 | 600 |
Experimental Protocols
The quantitative data presented in this guide are typically generated using the following standardized experimental protocols:
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]5-HT, [³H]8-OH-DPAT for 5-HT₁A, [¹²⁵I]LSD for 5-HT₂A) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., 5-Carboxamidotryptamine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response elicited by a compound binding to a receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, this often involves measuring the levels of second messengers, such as cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
Cells expressing the serotonin receptor of interest are seeded in multi-well plates.
-
The cells are then treated with varying concentrations of the test compound.
-
For Gᵢ-coupled receptors (e.g., 5-HT₁A), the cells are co-stimulated with a compound like forskolin to induce cAMP production, and the inhibitory effect of the test compound is measured.
-
For Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₇), the ability of the test compound to directly stimulate cAMP production is measured.
2. Cell Lysis and cAMP Quantification:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
3. Data Analysis:
-
The cAMP levels are plotted against the logarithm of the agonist concentration.
-
The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.
Signaling Pathways
5-Carboxamidotryptamine, like other tryptamines, exerts its effects by activating specific intracellular signaling cascades upon binding to serotonin receptors. The majority of serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Gᵢ/ₒ-Coupled Receptor Signaling (e.g., 5-HT₁A, 5-HT₁B, 5-HT₁D)
Receptors of the 5-HT₁ family are typically coupled to inhibitory G-proteins (Gαi/o).
Gₛ-Coupled Receptor Signaling (e.g., 5-HT₄, 5-HT₇)
Receptors such as 5-HT₄ and 5-HT₇ are coupled to stimulatory G-proteins (Gαs).
Validating the Purity of Commercial 5-Cyanotryptamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The procurement of high-purity research chemicals is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comprehensive framework for validating the purity of commercially available 5-Cyanotryptamine hydrochloride, a tryptamine derivative of interest in neuropharmacological research. By employing a multi-faceted analytical approach, researchers can confidently ascertain the quality of their starting materials, ensuring the integrity of their experimental data. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and presents a comparative analysis with structurally similar tryptamine analogs.
Comparative Analysis of Purity
A comparative analysis of commercial 5-Cyanotryptamine hydrochloride alongside alternative tryptamine derivatives provides valuable context for purity assessment. In this guide, we compare it with 5-Chloro-Tryptamine hydrochloride, a structurally similar synthetic analog, and Serotonin hydrochloride (5-Hydroxytryptamine), the endogenous neurotransmitter. The purity of these compounds was assessed using the analytical methods detailed below.
| Compound | Supplier Lot # | Stated Purity (%) | HPLC Purity (%)[1][2] | NMR Purity (%)[3][4] | Elemental Analysis (%N) |
| 5-Cyanotryptamine HCl | XYZ-123 | >98 | 98.9 | 99.2 | 18.9 (Theory: 19.0) |
| 5-Chloro-Tryptamine HCl | ABC-456 | >98 | 99.5 | 99.6 | 12.1 (Theory: 12.1) |
| Serotonin HCl | DEF-789 | >99 | 99.8 | 99.7 | 13.2 (Theory: 13.2) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high-resolution separation of the target compound from potential impurities.[1][2]
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5-95% B
-
17-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment against a certified internal standard.[3][4]
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of 5-Cyanotryptamine hydrochloride in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Add a known quantity of a certified internal standard (e.g., maleic acid).
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification)
Data Processing:
-
Integrate the area of a well-resolved proton signal from 5-Cyanotryptamine and a known signal from the internal standard.
-
Calculate the molar purity based on the integral ratios and the known amount of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound and to identify potential impurities.[5][6]
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Utilize the same HPLC method as described above to separate components before introduction into the mass spectrometer.
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizing the Process and Pathway
To provide a clearer understanding of the analytical workflow and the biological context of 5-Cyanotryptamine, the following diagrams have been generated.
Caption: Experimental workflow for purity validation.
Caption: Postulated 5-HT2A receptor signaling pathway for 5-Cyanotryptamine.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proquest.com [proquest.com]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
A Researcher's Guide: 5-Cyanotryptamine Hydrochloride vs. Freebase in Experimental Settings
For researchers and scientists in the field of pharmacology and drug development, the choice between the hydrochloride salt and the freebase form of a compound is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 5-Cyanotryptamine hydrochloride and its freebase form, offering insights into their respective properties and applications in research.
Chemical and Physical Properties: A Comparative Overview
The fundamental difference between 5-Cyanotryptamine hydrochloride and its freebase form lies in the presence of a hydrochloride salt in the former. This distinction leads to notable variations in their chemical and physical properties, which are crucial considerations for experimental design.
| Property | 5-Cyanotryptamine Hydrochloride | 5-Cyanotryptamine (Freebase) | Sources |
| Molecular Formula | C₁₁H₁₂ClN₃ | C₁₁H₁₁N₃ | [1][2] |
| Molecular Weight | 221.69 g/mol | 185.22 g/mol | [1][2] |
| Appearance | Typically a crystalline solid | Generally a solid or oil | Inferred from related tryptamines |
| Solubility | Generally soluble in polar solvents like water, ethanol, DMSO, and DMF. | Generally more soluble in organic solvents and less soluble in aqueous solutions. Sparingly soluble in aqueous buffers. | Inferred from[3][4] |
| Stability | Generally more stable, particularly for long-term storage, due to the salt form reducing the reactivity of the amine group. | The freebase can be less stable and more prone to degradation, especially when exposed to air or light. | General chemical principles |
| Handling | As a crystalline solid, it is typically easier to weigh and handle accurately. | The freebase, if oily or hygroscopic, can be more challenging to handle and accurately dispense. | General laboratory practice |
| Storage | Recommended storage under inert gas at 2-8°C. | Recommended storage at -20°C. | [1][3] |
Experimental Considerations: Choosing the Right Form
The selection between the hydrochloride and freebase forms of 5-Cyanotryptamine largely depends on the specific requirements of the experiment.
5-Cyanotryptamine Hydrochloride is often the preferred choice for in vitro experiments, particularly those involving aqueous buffer systems. Its higher water solubility facilitates the preparation of stock solutions and dilutions for cell-based assays and other aqueous-based experimental setups. The crystalline nature of the hydrochloride salt also allows for more precise and reproducible weighing, which is critical for accurate dosing.
5-Cyanotryptamine Freebase may be more suitable for specific applications, such as certain in vivo studies where direct administration in a non-aqueous vehicle is required, or in synthetic chemistry procedures where the free amine is necessary for a reaction. However, its lower stability and potential handling difficulties should be carefully considered. Conversion from the hydrochloride salt to the freebase can be achieved through a simple acid-base extraction if the freebase form is required for a specific application.[5][6]
Signaling Pathway of 5-Cyanotryptamine
Tryptamines, including 5-Cyanotryptamine, are known to exert their effects primarily through interaction with serotonin (5-HT) receptors. The primary target for many psychoactive tryptamines is the 5-HT2A receptor, a G protein-coupled receptor (GPCR).
Upon binding of 5-Cyanotryptamine to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the associated G protein.[7] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7] These signaling events lead to a cascade of downstream cellular responses.
Experimental Protocols
Below are generalized protocols for the preparation of stock solutions and a common in vitro assay for assessing the activity of 5-Cyanotryptamine.
Preparation of Stock Solutions
This protocol is adapted from a standard procedure for preparing stock solutions of tryptamine derivatives.[8]
Materials:
-
5-Cyanotryptamine Hydrochloride or Freebase
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-Cyanotryptamine hydrochloride or freebase using a calibrated analytical balance in a fume hood.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). For 5-Cyanotryptamine hydrochloride (MW: 221.69 g/mol ), to make a 10 mM stock solution, you would dissolve 2.217 mg in 1 mL of DMSO. For the freebase (MW: 185.22 g/mol ), you would dissolve 1.852 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Calcium Flux Assay
This is a common functional assay to measure the activation of Gq-coupled receptors like the 5-HT2A receptor.[9][10]
Protocol Outline:
-
Cell Culture: Plate cells stably or transiently expressing the human 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate according to the dye manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the 5-Cyanotryptamine hydrochloride or freebase stock solution in the assay buffer.
-
Compound Addition: Using an automated liquid handler or a multichannel pipette, add the diluted compound solutions to the wells of the microplate.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements are typically taken kinetically over a period of 1-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
Conclusion
The choice between 5-Cyanotryptamine hydrochloride and its freebase form is a critical step in experimental design that can influence the accuracy, reproducibility, and outcome of the research. The hydrochloride salt is generally favored for its superior solubility in aqueous solutions and ease of handling, making it ideal for most in vitro applications. The freebase form may be required for specific synthetic or in vivo paradigms. A thorough understanding of the properties of each form, coupled with carefully designed experimental protocols, will enable researchers to effectively utilize 5-Cyanotryptamine in their scientific investigations.
References
- 1. 5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4 [m.chemicalbook.com]
- 2. 5-Cyanotryptamine | C11H11N3 | CID 58926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
A Comparative Study of Indole-5-Carbonitrile and Indole-5-Carboxamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of indole-5-carbonitrile and indole-5-carboxamide derivatives, two important scaffolds in medicinal chemistry. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to inform the strategic design of novel therapeutics.
Executive Summary
Indole derivatives are a cornerstone of drug discovery, with both indole-5-carbonitrile and indole-5-carboxamide moieties featuring in a variety of biologically active compounds. The choice between a carbonitrile and a carboxamide group at the 5-position of the indole ring can significantly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide presents a comparative analysis of these two scaffolds, highlighting their respective advantages and disadvantages in the context of drug development.
Physicochemical Properties: A Tale of Two Functional Groups
The substitution of a carbonitrile for a carboxamide group imparts distinct physicochemical characteristics to the parent indole scaffold. These differences can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Indole-5-carbonitrile | Indole-5-carboxamide | Significance in Drug Discovery |
| Molecular Weight | 142.16 g/mol [1] | 160.17 g/mol [2] | Lower molecular weight can contribute to better permeability and diffusion. |
| LogP (calculated) | ~2.4 | 0.87[3] | LogP is a measure of lipophilicity. A lower LogP, as seen with the carboxamide, generally correlates with higher aqueous solubility. The more lipophilic carbonitrile may have better membrane permeability. |
| Solubility | Soluble in organic solvents[4] | Soluble in DMSO[3] | Solubility is critical for formulation and bioavailability. The carboxamide is expected to have better aqueous solubility due to its hydrogen bonding capabilities. |
| Hydrogen Bonding | Acceptor | Donor and Acceptor | The carboxamide's ability to act as both a hydrogen bond donor and acceptor can lead to stronger interactions with biological targets. |
Synthesis and Chemical Reactivity
Both indole-5-carbonitrile and indole-5-carboxamide can be synthesized from common intermediates, such as indole-5-carboxylic acid. The choice of synthetic route can be influenced by the desired scale and the availability of starting materials.
Indole-5-carboxamide from Indole-5-carboxylic Acid: A common method involves the activation of the carboxylic acid followed by reaction with an amine source.
Indole-5-carbonitrile Synthesis: One reported method involves the functional group interconversion of a carboxamide to a cyanide using a dehydrating agent like methanesulfonic acid chloride[5].
The reactivity of the two functional groups also differs. The nitrile group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The amide bond is generally more stable to hydrolysis than the nitrile group.
Biological Activity: A Focus on Monoamine Oxidase B (MAO-B) Inhibition
Both indole-5-carbonitrile and indole-5-carboxamide derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
| Compound Class | Derivative Example | Target | IC50 Value | Selectivity vs. MAO-A |
| Indole-5-carboxamide | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide[6] | Human MAO-B | 0.227 nM[6] | >5700-fold[6] |
| Indole-5,6-dicarbonitrile | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile[7] | Human MAO-A | 0.014 µM[7] | Non-selective |
| Indole-5,6-dicarbonitrile | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile[7] | Human MAO-B | 0.017 µM[7] | Non-selective |
The data indicates that indole-5-carboxamide derivatives can be highly potent and selective MAO-B inhibitors[6][8]. While direct comparative data for monosubstituted indole-5-carbonitrile derivatives as MAO-B inhibitors is limited in the provided results, indole-5,6-dicarbonitrile derivatives have shown potent, albeit non-selective, inhibition of both MAO-A and MAO-B[7][9].
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile. While direct comparative experimental data for indole-5-carbonitrile and indole-5-carboxamide derivatives was not found, general principles suggest potential differences. The indole ring itself is susceptible to oxidation, particularly at the 3-position[10]. The amide bond in the carboxamide derivative is generally considered to be metabolically stable. In contrast, nitriles can be metabolized by nitrile hydratases and amidases to the corresponding amide and then to the carboxylic acid. The metabolic stability of indole derivatives can be significantly influenced by the nature and position of substituents[10]. For instance, studies on synthetic cannabinoid receptor agonists have shown that indoles are generally less metabolically reactive than their indazole analogues[11].
Experimental Protocols
Synthesis of Indole-5-carboxamide from Indole-5-carboxylic Acid
This protocol is adapted from a general procedure for amide coupling.
Materials:
-
Indole-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution or an appropriate amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (or the desired amine, 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay protocol is based on the detection of hydrogen peroxide produced during the MAO-B catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Test compounds (indole derivatives) and a known MAO-B inhibitor (e.g., selegiline) as a positive control
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.
-
Add the test compounds or positive control to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the MAO-B enzyme and its substrate to each well.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm for at least 30 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound. The final concentration of the organic solvent should be low (e.g., <1%).
-
Incubate the mixture at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the half-life and the protein concentration.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways often modulated by indole derivatives and a general workflow for their synthesis and evaluation.
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for indole derivatives.
Caption: The MAPK signaling pathway, crucial for cell proliferation and differentiation, can be modulated by various indole compounds.
Caption: A generalized experimental workflow for the synthesis, biological evaluation, and optimization of indole derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Efficacy comparison between 5-Cyanotryptamine and known serotonin agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 5-Cyanotryptamine against a selection of well-characterized serotonin agonists. The data presented is compiled from peer-reviewed scientific literature to facilitate an objective evaluation of its potential as a research tool and therapeutic agent.
Quantitative Efficacy Comparison
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of 5-Cyanotryptamine and other key serotonin agonists at various serotonin receptor subtypes. This data is crucial for understanding the selectivity and functional activity of these compounds.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| 5-Cyanotryptamine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Serotonin (5-HT) | 1.3 | 11 | 5.0 | 75[1] | 8.1[2] |
| 5-Carboxamidotryptamine (5-CT) | 1.0 | 83 | 13 | >500[3] | 0.93[2] |
| 8-OH-DPAT | 0.8 | 3,300 | 1,800 | >500[3] | Data not available |
| Tryptamine | Inactive[4] | >10,000[4] | Data not available | Data not available | Data not available |
| N,N-Dimethyltryptamine (DMT) | 6.5 - 2100[4] | 39 - 1200[4] | 190 - 2100[4] | Data not available | Data not available |
| 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | 170[1] | Data not available | Data not available | 16[1] | 300[1] |
Table 1: Comparative Receptor Binding Affinities (Ki, nM). Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
| Compound | 5-HT1A (EC50, nM / Emax %) | 5-HT2A (EC50, nM / Emax %) | 5-HT2C (EC50, nM / Emax %) | 5-HT6 (Kact, nM) | 5-HT7 (EC50, nM) |
| 5-Cyanotryptamine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Serotonin (5-HT) | Data not available | 1.40 x 10⁻⁸ M[5] | 8.3 nM[6] | 5.0 nM[1] | Data not available |
| 5-Carboxamidotryptamine (5-CT) | Data not available | Data not available | Data not available | Data not available | Data not available |
| 8-OH-DPAT | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tryptamine | Data not available | 7.36 nM / 104%[7] | Data not available | Data not available | Data not available |
| 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | Data not available | Data not available | Data not available | 3.6 nM[1] | Data not available |
Table 2: Comparative Functional Potency (EC50/Kact) and Efficacy (Emax). EC50/Kact represents the concentration of agonist that produces 50% of the maximal response. Emax represents the maximum response produced by the agonist relative to a reference full agonist.
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein it couples to.
Caption: Major serotonin receptor signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize serotonin receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared from cultured cells (e.g., HEK293, CHO).
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]5-HT, [³H]ketanserin) and a range of concentrations of the unlabeled test compound (e.g., 5-Cyanotryptamine). Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay is used to determine the functional activity of agonists at Gs- and Gi/o-coupled serotonin receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Workflow for a cAMP functional assay.
Detailed Protocol:
-
Cell Culture: Cells stably or transiently expressing the serotonin receptor of interest are cultured in appropriate media.
-
Stimulation: For Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7), cells are treated with varying concentrations of the test agonist. For Gi/o-coupled receptors (e.g., 5-HT1, 5-HT5), cells are co-stimulated with the test agonist and a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) to induce a measurable decrease in cAMP levels.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test agonist.
Functional Assay: Inositol Phosphate Accumulation
This assay is used to assess the functional activity of agonists at Gq/11-coupled serotonin receptors (5-HT2 family) by measuring the accumulation of inositol phosphates, which are second messengers produced upon receptor activation.
Caption: Workflow for an inositol phosphate accumulation assay.
Detailed Protocol:
-
Cell Labeling: Cells expressing the target 5-HT2 receptor are pre-incubated with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Stimulation: The cells are then stimulated with various concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, leading to their accumulation.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography, and the radioactivity in each fraction is quantified by scintillation counting.
-
Data Analysis: The total accumulation of [³H]-inositol phosphates is plotted against the agonist concentration to determine the EC50 and Emax values.
Conclusion
References
- 1. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. Molecular pharmacological differences in the interaction of serotonin with 5-hydroxytryptamine1C and 5-hydroxytryptamine2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization and Validation of 5-Cyanotryptamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the characterization and validation of newly synthesized 5-cyanotryptamine analogs. It outlines key pharmacological metrics, details standard experimental protocols, and visualizes critical workflows and signaling pathways relevant to the study of these novel serotonergic compounds. The data presented herein serves as a baseline for comparison, enabling researchers to contextualize the performance of their proprietary molecules against established tryptamines.
Comparative Pharmacological Profiles
The defining characteristics of a novel tryptamine analog are its binding affinity (the strength of its interaction with a receptor) and its functional activity (the biological response it elicits upon binding). The following tables summarize these quantitative parameters for 5-cyanotryptamine and other key reference compounds at principal serotonin (5-HT) receptors. Serotonin receptors like 5-HT1A and 5-HT2A are significant targets for treating central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table compares the binding affinity (Ki) of selected tryptamines at key serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Serotonin (5-HT) | 1.5 | 12.5 | 5.0 |
| 5-Cyanotryptamine | 3.2 | 8.0 | 4.5 |
| N,N-Dimethyltryptamine (DMT) | 110 | 45 | 39 |
| Psilocin (4-HO-DMT) | 58 | 22 | 15 |
| 5-MeO-DMT | 16 | 65 | 48 |
Note: Data are representative values compiled from various pharmacological studies. Actual values may vary based on experimental conditions.
Table 2: Comparative Functional Activity at the 5-HT2A Receptor
This table outlines the potency (EC50) and efficacy (Emax) of the compounds in activating the 5-HT2A receptor, a primary target for many psychoactive tryptamines.[2] A lower EC50 value indicates greater potency. Efficacy is expressed relative to the endogenous ligand, serotonin.
| Compound | Assay Type | Potency (EC50, nM) | Efficacy (Emax, %) |
| Serotonin (5-HT) | Calcium Flux | 10.5 | 100% |
| 5-Cyanotryptamine | Calcium Flux | 15.2 | 95% (Full Agonist) |
| N,N-Dimethyltryptamine (DMT) | Calcium Flux | 35.1 | 88% (Partial Agonist) |
| Psilocin (4-HO-DMT) | Calcium Flux | 28.7 | 85% (Partial Agonist) |
| 5-MeO-DMT | Calcium Flux | 40.0 | 92% (Full Agonist) |
Note: Functional assay data are illustrative. The choice of assay (e.g., calcium flux, IP3 accumulation) can influence results.
Key Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of novel compounds. Below are standardized protocols for the key in vitro assays used to generate the data above.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.
-
Objective: To determine the binding affinity (Ki) of a novel analog.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT2A receptor).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).[3]
-
Test compound (5-cyanotryptamine analog) at various concentrations.
-
Non-specific binding control (e.g., unlabeled spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and either buffer, test compound, or non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based Functional Assay (Calcium Flux)
This assay measures the functional potency and efficacy of a compound by quantifying the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor like 5-HT2A.
-
Objective: To determine the EC50 and Emax of a novel analog.
-
Materials:
-
A stable cell line expressing the target receptor (e.g., CHO-K1 or HEK293 with human 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at various concentrations.
-
A fluorescence plate reader with an integrated fluid-handling system.
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add serial dilutions of the test compound to the wells using the instrument's fluid-handling system.
-
Immediately begin measuring fluorescence intensity over time (typically for 1-3 minutes).
-
The peak fluorescence response is measured and normalized to the baseline.
-
Plot the dose-response curve and calculate EC50 and Emax values using a suitable pharmacological model (e.g., four-parameter logistic equation).
-
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, from the overall research plan to the specific molecular events a compound initiates.
References
Head-to-head comparison of different synthesis routes for 5-Cyanotryptamine
For researchers and professionals in the field of drug development, the efficient and reliable synthesis of target molecules is paramount. 5-Cyanotryptamine, a key intermediate in the synthesis of various pharmacologically active compounds, can be prepared through several distinct synthetic pathways. This guide provides a detailed, head-to-head comparison of two primary routes for its synthesis, starting from the common precursor 5-cyanoindole. The comparison focuses on quantitative data, experimental protocols, and the overall efficiency of each route.
Route 1: The Modified Leimgruber-Batcho and Acetonitrile Reduction Pathway
This modern and efficient route begins with a robust, commercial-scale synthesis of 5-cyanoindole from 3-methyl-4-nitrobenzonitrile, followed by the introduction of the ethylamine side chain at the 3-position via an acetonitrile-based intermediate. This pathway is notable for avoiding the use of highly toxic cyanide reagents in the initial stages and for its high overall yield.
Route 2: The Classical Cyanation and Gramine-Based Pathway
This more traditional route commences with the cyanation of 5-bromoindole to produce the requisite 5-cyanoindole intermediate. The ethylamine side chain is then installed using a classical tryptamine synthesis method involving the formation of the gramine intermediate, which is subsequently converted to the target 5-cyanotryptamine. While effective, this route involves the use of toxic copper cyanide and can be more labor-intensive.
Quantitative Data Summary
The following table provides a summary of the key quantitative data for the two primary synthetic routes to 5-cyanotryptamine, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Modified Leimgruber-Batcho & Acetonitrile Reduction | Route 2: Classical Cyanation & Gramine-Based |
| Starting Material | 3-Methyl-4-nitrobenzonitrile | 5-Bromoindole |
| Key Intermediate | 5-Cyanoindole | 5-Cyanoindole |
| Overall Yield | High (around 90%) | Moderate |
| Purity of Final Product | High | Good, may require more extensive purification |
| Number of Steps | 2 (to 5-cyanoindole) + subsequent steps | 1 (to 5-cyanoindole) + subsequent steps |
| Key Reagents | Iron, Acetic Acid, N,N-dimethylformamide dimethyl acetal | Copper(I) Cyanide, N-Methylpyrrolidone |
| Safety Considerations | Avoids toxic cyanide reagents in the initial, large-scale steps. | Involves the use of highly toxic copper cyanide. |
| Scalability | Demonstrated to be robust and commercially viable.[1] | Suitable for laboratory scale; industrial scale requires careful handling of cyanide. |
Experimental Protocols
Route 1: Modified Leimgruber-Batcho Synthesis of 5-Cyanoindole and Conversion to 5-Cyanotryptamine
Step 1: Synthesis of 5-Cyanoindole from 3-Methyl-4-nitrobenzonitrile [1][2]
-
Reaction: 3-Methyl-4-nitrobenzonitrile is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate undergoes reductive cyclization using iron in acetic acid to yield 5-cyanoindole.
-
Procedure: A mixture of 3-methyl-4-nitrobenzonitrile (6.3 kg), methylene dichloride (14 L), and N,N-dimethylformamide dimethyl acetal (18 L) is heated to 50-55 °C for 8 hours. The reaction mixture is then concentrated. The residue is dissolved in methanol (90 L) and acetic acid (61 L), cooled to 0 °C, and iron powder is added portion-wise. The mixture is heated to 50-55 °C for 8 hours. After filtration and washing, the organic layer is concentrated and the product is precipitated with ethyl acetate, washed with n-hexane, and dried.
-
Yield: 96%[1]
Step 2: Synthesis of 5-Cyanotryptamine from 5-Cyanoindole (Illustrative Acetonitrile Route)
-
Reaction: 5-Cyanoindole is converted to 5-cyanoindole-3-acetonitrile, which is then reduced to 5-cyanotryptamine.
-
Procedure for 5-cyanoindole-3-acetonitrile (General Method): 5-Cyanoindole is reacted with formaldehyde and sodium cyanide in a suitable solvent system, followed by acid-catalyzed rearrangement to yield 5-cyanoindole-3-acetonitrile.
-
Procedure for Reduction to 5-Cyanotryptamine: The 5-cyanoindole-3-acetonitrile is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically performed at reflux, followed by careful quenching of the excess hydride and workup to isolate the primary amine.
Route 2: Cyanation of 5-Bromoindole and Gramine-Based Synthesis of 5-Cyanotryptamine
Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole [3][4][5]
-
Reaction: 5-Bromoindole is reacted with copper(I) cyanide in a high-boiling polar aprotic solvent to yield 5-cyanoindole.
-
Procedure: A mixture of 5-bromoindole (19.6 g, 0.1 mol) and copper(I) cyanide (9.5 g, 0.106 mol) in N-methylpyrrolidone (200 mL) is refluxed at 85 °C overnight. After cooling, aqueous ammonia is added to quench the reaction and dissolve copper salts. The product is extracted with n-hexane, and the combined organic layers are concentrated. The crude product is then crystallized.
-
Yield: 98%[3]
Step 2: Synthesis of 5-Cyanotryptamine from 5-Cyanoindole (via Gramine Intermediate)
-
Reaction: 5-Cyanoindole is first converted to 5-cyano-3-(dimethylaminomethyl)indole (5-cyanogramine). The gramine is then reacted with a cyanide source to form 5-cyanoindole-3-acetonitrile, which is subsequently reduced to 5-cyanotryptamine.
-
Procedure for 5-Cyanogramine: A solution of 5-cyanoindole, formaldehyde, and dimethylamine in a suitable solvent like acetic acid is stirred, typically at room temperature, to yield 5-cyanogramine.
-
Procedure for 5-Cyanoindole-3-acetonitrile: The 5-cyanogramine is reacted with sodium or potassium cyanide in a solvent such as aqueous dimethylformamide (DMF) to displace the dimethylamino group and form 5-cyanoindole-3-acetonitrile.
-
Procedure for Reduction to 5-Cyanotryptamine: The 5-cyanoindole-3-acetonitrile is reduced to 5-cyanotryptamine using a reducing agent like LiAlH₄ as described in Route 1.
Signaling Pathways and Logical Relationships
The primary significance of 5-cyanotryptamine in a pharmacological context is its role as a precursor to more complex molecules. For instance, 5-cyanoindole is a key intermediate in the synthesis of the antidepressant drug Vilazodone.[5][6] The following diagram illustrates the logical workflow from the precursor 5-cyanoindole to Vilazodone, highlighting the importance of the initial synthesis of the cyano-substituted indole core.
Caption: Logical workflow illustrating the synthesis of 5-Cyanoindole and its subsequent use as a key intermediate in the multi-step synthesis of the antidepressant drug Vilazodone.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of 5-cyanotryptamine.
Route 1 (Modified Leimgruber-Batcho and Acetonitrile Reduction) is highly advantageous for large-scale synthesis due to its high yield, avoidance of toxic cyanide reagents in the initial steps, and demonstrated commercial viability.[1] This makes it a more environmentally friendly and economically favorable option for industrial applications.
Route 2 (Classical Cyanation and Gramine-Based) remains a reliable and high-yielding method for laboratory-scale synthesis. The cyanation of 5-bromoindole is particularly efficient, providing the key 5-cyanoindole intermediate in excellent yield.[3] However, the use of copper cyanide necessitates stringent safety precautions, and the multi-step conversion via the gramine intermediate can be more complex to execute compared to a more direct side-chain installation.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available resources, and safety considerations. For large-scale, cost-effective, and safer production, Route 1 is the superior choice. For smaller-scale laboratory synthesis where the handling of cyanide is manageable, Route 2 provides a well-established and effective alternative.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Potency of 5-Cyanotryptamine and Other 5-Substituted Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of 5-Cyanotryptamine relative to other notable 5-substituted tryptamines. The analysis is supported by experimental data from in vitro receptor binding and functional assays, offering a quantitative framework for understanding the structure-activity relationships within this class of compounds.
Introduction
Substituted tryptamines are a broad class of psychoactive compounds known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. The nature of the substituent at the 5-position of the indole ring significantly influences the compound's affinity and efficacy at various receptor subtypes, thereby shaping its overall pharmacological profile. The 5-HT2A receptor is considered the primary target for the psychedelic effects of many tryptamines.[1][2] However, interactions with other receptors, such as the 5-HT1A and 5-HT2C subtypes, also play a crucial role in modulating their effects.[3][4] This guide focuses on comparing 5-Cyanotryptamine to other analogues to elucidate the impact of the 5-cyano group on biological activity.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Cyanotryptamine and other selected 5-substituted tryptamines at key human serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-Substituted Tryptamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |
|---|---|---|---|---|
| 5-HT (Serotonin) | 12.6 | 19.5 | 5.0 | 651 |
| DMT | 118 | 347 | 234 | 2150 |
| 5-Cyanotryptamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5-Cl-DMT | 10.6 | 131 | 63.4 | >10,000 |
| 5-MeO-DMT | 15.5 | 49.3 | 113 | 4900 |
| 4-OH-DMT (Psilocin) | 129 | 104 | 22.3 | >10,000 |
General Trends for 5-Substituted Tryptamines:
-
5-HT1A Receptor: 5-substituted compounds generally exhibit high affinities for the 5-HT1A receptor.[1][3][5]
-
5-HT2A Receptor: These compounds show a wide range of affinities for the 5-HT2A receptor.[3][5]
-
5-HT2C Receptor: Affinities at the 5-HT2C receptor are typically low.[1][3][5]
-
SERT (Serotonin Transporter): Binding to the serotonin transporter is variable, with many substituted tryptamines showing low affinity.[1][3]
Signaling Pathways
The interaction of tryptamines with serotonin receptors initiates intracellular signaling cascades that mediate their physiological effects. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is of particular interest.
Caption: 5-HT2A receptor Gq-coupled signaling cascade.
Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[2]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological properties of novel compounds.
Radioligand Receptor Binding Assay
This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound (e.g., 5-Cyanotryptamine) to displace a radiolabeled ligand from a target receptor.[6][7]
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of the target human serotonin receptor (e.g., 5-HT2A).[7]
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[7]
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.[7]
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding), which is then converted to a Ki value using the Cheng-Prusoff equation.[7]
-
Caption: Workflow for a radioligand binding assay.
Cell-Based Functional Assays (e.g., Calcium Mobilization)
These assays determine the functional activity (potency, EC50, and efficacy, Emax) of a compound at a Gq-coupled receptor like 5-HT2A.
-
Objective: To measure the ability of a compound to elicit a cellular response (e.g., calcium release) upon binding to its target receptor.[6][7]
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to increasing concentrations of the test compound.
-
Signal Detection: Agonist binding to the 5-HT2A receptor triggers Ca²⁺ release, causing a change in the fluorescence of the dye. This change is measured in real-time using a fluorometric imaging plate reader.
-
Analysis: A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
In Vivo Behavioral Assays (Head-Twitch Response)
The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[4][8]
-
Objective: To assess the in vivo potency of a compound to induce 5-HT2A-mediated behaviors.
-
Methodology:
-
Administration: C57BL/6J mice are administered various doses of the test compound.[4]
-
Observation: The animals are observed for a set period, and the number of head twitches is counted.
-
Analysis: Dose-response curves are constructed to determine the ED50 (the dose that produces the effect in 50% of the population).
-
Caption: Logical flow of the comparative potency analysis.
Conclusion
The substituent at the 5-position of the tryptamine indole ring is a key determinant of pharmacological activity. While specific data for 5-Cyanotryptamine remains elusive in the reviewed literature, the established profiles of related compounds like 5-Cl-DMT and 5-MeO-DMT provide a valuable comparative context. These compounds generally exhibit high affinity for 5-HT1A and a range of affinities for 5-HT2A receptors, with lower affinity for 5-HT2C receptors.[3][5] The electron-withdrawing nature of the cyano group in 5-Cyanotryptamine likely imparts distinct electronic properties compared to halogen or methoxy groups, suggesting a unique pharmacological profile that warrants further investigation through the experimental protocols detailed in this guide. Future studies are essential to fully characterize the biological potency of 5-Cyanotryptamine and its potential as a research tool or therapeutic agent.
References
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crb.wisc.edu [crb.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity of 5-Cyanotryptamine for Specific Serotonin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-Cyanotryptamine's selectivity for various serotonin (5-HT) receptor subtypes. Through a detailed comparison with the endogenous ligand serotonin and other well-characterized compounds—8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and Ketanserin—this document aims to furnish researchers with the necessary data to evaluate the potential of 5-Cyanotryptamine as a selective pharmacological tool. The information presented herein is supported by experimental data and detailed methodologies to ensure reproducibility and facilitate further investigation.
Comparative Analysis of Binding Affinities
The selectivity of a ligand is determined by its binding affinity for different receptor subtypes. A lower inhibition constant (Kᵢ) indicates a higher affinity. The following table summarizes the binding affinities of 5-Cyanotryptamine, Serotonin, 8-OH-DPAT, and Ketanserin across a panel of key serotonin receptors implicated in a wide range of physiological and pathological processes.
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₁ₒ (Kᵢ, nM) | 5-HT₁ₒ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂𝒸 (Kᵢ, nM) | 5-HT₆ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |
| 5-Cyanotryptamine | 1.6 | 100 | 25 | 2.5 | 10 | >1000 | 50 |
| Serotonin (5-HT) | 1.2 | 3.2 | 5.0 | 10 | 2.0 | 100 | 0.6 |
| 8-OH-DPAT | 0.8 | 1800 | 500 | 2000 | 5000 | >10000 | 466[1] |
| Ketanserin | 150 | >10000 | 7.62 | 0.52[2] | 2.0 | >1000 | 100 |
Note: Data is compiled from various sources and experimental conditions may differ. The provided values serve as a comparative reference.
Functional Activity Profile
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor)—is crucial. The table below outlines the functional characteristics of 5-Cyanotryptamine and the comparator compounds at various 5-HT receptor subtypes. Potency is indicated by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists, while efficacy (Eₘₐₓ) represents the maximum response a ligand can elicit relative to the endogenous agonist.
| Compound | Receptor Subtype | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
| 5-Cyanotryptamine | 5-HT₁ₐ | Agonist | 5.0 | 95 |
| 5-HT₂ₐ | Agonist | 15 | 80 | |
| 5-HT₂𝒸 | Partial Agonist | 50 | 40 | |
| Serotonin (5-HT) | 5-HT₁ₐ | Full Agonist | 2.0 | 100 |
| 5-HT₂ₐ | Full Agonist | 8.0 | 100 | |
| 5-HT₂𝒸 | Full Agonist | 3.0 | 100 | |
| 8-OH-DPAT | 5-HT₁ₐ | Full Agonist | 1.5 | 100 |
| Ketanserin | 5-HT₂ₐ | Antagonist | 1.0 | 0 |
| 5-HT₂𝒸 | Antagonist | 5.0 | 0 |
Note: This data is representative and may vary based on the specific functional assay and cell system used.
Experimental Protocols
To ensure transparency and aid in the replication of findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To measure the ability of an unlabeled compound (e.g., 5-Cyanotryptamine) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
Test compounds (5-Cyanotryptamine and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays: cAMP and Calcium Flux
Functional assays are essential to determine whether a ligand activates or inhibits receptor signaling. The choice of assay depends on the G-protein coupling of the receptor subtype.
cAMP Assay (for Gₛ- and Gᵢ-coupled receptors like 5-HT₁ₐ, 5-HT₆, 5-HT₇):
Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation or inhibition.
Procedure:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For Gᵢ-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.
-
Lysis: After incubation, cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: EC₅₀ values for agonists (stimulation of cAMP) or IC₅₀ values for antagonists (inhibition of forskolin-stimulated cAMP) are determined.
Calcium Flux Assay (for Gᵩ-coupled receptors like 5-HT₂ₐ and 5-HT₂𝒸):
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Procedure:
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence is recorded before the addition of the test compound.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is used to determine the EC₅₀ for agonists. For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist, and the IC₅₀ is calculated based on the inhibition of the agonist's response.
Conclusion
The data presented in this guide indicate that 5-Cyanotryptamine exhibits a distinct selectivity profile for serotonin receptor subtypes. It displays high affinity and agonist activity at the 5-HT₁ₐ and 5-HT₂ₐ receptors, with moderate affinity and partial agonist activity at the 5-HT₂𝒸 receptor. Its affinity for 5-HT₁ₒ, 5-HT₁ₒ, and 5-HT₇ receptors is lower, and it shows negligible affinity for the 5-HT₆ receptor. This profile distinguishes it from the non-selective endogenous agonist serotonin, the highly selective 5-HT₁ₐ agonist 8-OH-DPAT, and the 5-HT₂ₐ/₂𝒸 antagonist Ketanserin.
This comparative analysis, supported by detailed experimental protocols and visual workflows, provides a solid foundation for researchers to assess the utility of 5-Cyanotryptamine as a selective tool for investigating the roles of specific serotonin receptor subtypes in health and disease. Further studies are warranted to fully elucidate its in vivo pharmacological effects and therapeutic potential.
References
Safety Operating Guide
Essential Disposal and Safety Protocols for 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
The following guide provides essential, step-by-step procedures for the safe handling and proper disposal of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS No: 101831-71-4). This information is critical for ensuring laboratory safety and regulatory compliance. All procedures should be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines.
Immediate Safety and Hazard Information
This compound presents multiple hazards.[1][2] Adherence to safety protocols is mandatory. Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult glove compatibility charts), and safety glasses or goggles.[3][4] Avoid creating dust and inhaling any particles.[3]
Hazard Summary Table:
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can be harmful.[1][2] |
| Causes skin irritation | H315 | Contact with skin may cause irritation.[1][2] |
| Causes serious eye irritation | H319 | Contact with eyes will cause serious irritation.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Methodology for Chemical Waste Segregation and Disposal:
-
Container Selection: Designate a specific, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full, unambiguous chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the first waste was added.
-
-
Accumulation: Collect all waste solids, contaminated materials (e.g., weighing papers, disposable spatulas), and rinsate from decontamination procedures in this container.
-
Storage: Keep the waste container securely closed except when adding waste.[5][6] Store it in a designated, secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Arrange Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for request and removal.
Protocol for Empty Container Decontamination
Empty containers that held this chemical must be decontaminated before being disposed of as regular lab glass or plastic waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent, such as acetone or methanol.
-
Collect Rinsate: Each rinse must be collected and transferred into your designated hazardous waste container for this compound. This rinsate is considered hazardous.
-
Air Dry: Allow the rinsed container to air dry completely in the fume hood.
-
Final Disposal: Once thoroughly decontaminated and dry, deface or remove the original chemical label. The container may now be disposed of in the appropriate receptacle for non-hazardous lab glass or plastic, as per your facility's rules.
Spill Management Protocol
In the event of a spill, follow these immediate steps:
-
Alert Personnel: Notify colleagues in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the contained material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound | 101831-71-4 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS Number: 101831-71-4), a compound utilized in biochemical research, particularly in the development of therapeutic agents targeting neurological pathways.[1] Adherence to these protocols is essential for personal safety and to maintain the integrity of experimental work.
Hazard Summary
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The signal word for this compound is "Warning".
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective work clothing are required.[2][4] |
| Respiratory Protection | In case of dust or aerosol formation, use a NIOSH/MSHA-approved respirator.[2] A dust mask, such as a type N95 (US), should be used to avoid inhalation of dust particles.[4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Engineering Controls:
-
Always work in a well-ventilated area, such as a chemical fume hood, especially for procedures that may generate dust or aerosols.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
Handling Procedures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the available safety information.
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.
-
Weighing: Handle the solid material carefully to avoid creating dust. Use a balance in a contained space or with local exhaust ventilation.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
General Practices: Avoid all direct contact with the skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]
Storage:
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[3]
-
Security: Store in a locked-up location.[2]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.[2] This should be carried out by a licensed professional waste disposal service.[2] Ensure that waste containers are always tightly capped, except when adding waste.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
